2,6-DIMETHYL-4H-CHROMEN-4-ONE
Description
Structure
3D Structure
Properties
IUPAC Name |
2,6-dimethylchromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c1-7-3-4-11-9(5-7)10(12)6-8(2)13-11/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICLIZHYTACTNJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=CC2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20350352 | |
| Record name | 2,6-Dimethyl-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20350352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16108-51-3 | |
| Record name | 2,6-Dimethyl-4H-1-benzopyran-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16108-51-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dimethyl-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20350352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The 2,6-Dimethyl-4H-chromen-4-one Synthesis Pathway: A Technical Guide to Heterocyclic Construction
Executive Summary
The chromone (4H-chromen-4-one) scaffold is a privileged pharmacophore in medicinal chemistry, forming the structural backbone of numerous anti-inflammatory, antiviral, and antineoplastic agents[1]. Among its derivatives, 2,6-dimethyl-4H-chromen-4-one (2,6-dimethylchromone) serves as a critical intermediate and bioactive compound. Synthesizing this specific dialkylated chromone demands rigorous control over acyl migration and cyclodehydration kinetics to prevent over-acylation and ensure high regioselectivity.
This whitepaper provides an in-depth technical analysis of the synthetic pathways for 2,6-dimethyl-4H-chromen-4-one, contrasting the classical Kostanecki-Robinson acylation with the highly controlled Baker-Venkataraman rearrangement. By detailing the mechanistic causality behind each experimental choice, this guide establishes a self-validating protocol designed for high-yield, reproducible synthesis.
Mechanistic Causality: Selecting the Optimal Pathway
The construction of the 2,6-dimethylchromone core from 2-hydroxy-5-methylacetophenone can be achieved via two primary routes. Understanding the thermodynamic and kinetic drivers of each is essential for pathway selection.
Pathway A: The Kostanecki-Robinson Acylation
Historically, the Kostanecki-Robinson reaction has been employed to synthesize chromones by treating an o-hydroxyaryl ketone with an acid anhydride and its corresponding sodium salt[2]. For 2,6-dimethylchromone, this involves refluxing 2-hydroxy-5-methylacetophenone with acetic anhydride and sodium acetate.
-
The Causality of Byproduct Formation: While straightforward, this classical method often requires harsh thermal conditions (refluxing at >150°C) and frequently results in the over-acylated byproduct, 3-acetyl-2,6-dimethylchromone [3]. The highly electrophilic nature of the intermediate enolate leads to a secondary acylation at the C3 position before cyclization is complete. Removing this acetyl group requires an additional, often low-yielding, deacetylation step.
Pathway B: The Baker-Venkataraman Rearrangement (Preferred)
To circumvent the over-acylation issues of the Kostanecki-Robinson route, the Baker-Venkataraman rearrangement offers a stepwise, highly controlled alternative[4]. This base-catalyzed intramolecular transesterification isolates the critical 1,3-diketone intermediate before acid-catalyzed cyclization[5].
-
The Causality of Regioselectivity: By separating the O-acylation, C-acylation (rearrangement), and cyclodehydration into distinct steps, the chemist gains absolute control over the reaction environment. The use of a base (e.g., KOH in pyridine) abstracts the alpha-proton of the acetophenone moiety, forming an enolate that attacks the adjacent ester carbonyl. This intramolecular acyl transfer ensures that the 1,3-dicarbonyl unit is constructed regioselectively without risking C3-hyperacylation[4].
Visualizing the Synthetic Pathway
The following diagram illustrates the stepwise progression of the Baker-Venkataraman rearrangement, highlighting the stable intermediates that allow for analytical validation at each phase.
Caption: Baker-Venkataraman synthesis pathway for 2,6-dimethyl-4H-chromen-4-one.
Experimental Protocols: A Self-Validating System
The following protocol utilizes the Baker-Venkataraman methodology. Every step is designed as a self-validating system, meaning the success of the reaction can be analytically confirmed before proceeding to the next phase.
Step 1: O-Acylation
Objective: Protect the phenolic hydroxyl group and establish the migrating acyl unit.
-
Reaction: Dissolve 10.0 mmol of 2-hydroxy-5-methylacetophenone in 15 mL of anhydrous pyridine. Cool the solution to 0°C in an ice bath.
-
Addition: Dropwise, add 12.0 mmol of acetyl chloride.
-
Causality: Pyridine acts as both the solvent and an acid scavenger, neutralizing the HCl byproduct to drive the equilibrium forward and prevent premature hydrolysis. The dropwise addition controls the exothermic nature of the reaction.
-
-
Workup: Stir at room temperature for 2 hours. Pour over crushed ice and acidify with cold 1M HCl to remove pyridine. Extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Validation Checkpoint: Perform Thin-Layer Chromatography (TLC) and ¹H NMR. The disappearance of the phenolic -OH signal (~12.0 ppm) and the appearance of an ester methyl singlet (~2.3 ppm) confirm the formation of 2-acetoxy-5-methylacetophenone .
Step 2: Base-Catalyzed Rearrangement
Objective: Intramolecular acyl migration to form the β-diketone.
-
Reaction: Dissolve the crude 2-acetoxy-5-methylacetophenone in 20 mL of anhydrous pyridine. Add pulverized KOH (30.0 mmol).
-
Heating: Stir the mixture at 50°C for 4 hours.
-
Workup: Cool the mixture, pour into ice water, and acidify with 10% aqueous acetic acid until a yellow precipitate forms. Filter and dry the solid.
-
Validation Checkpoint: The product, 1-(2-hydroxy-5-methylphenyl)butane-1,3-dione , will show a strong enolic -OH stretch in IR spectroscopy and a highly deshielded enolic proton in ¹H NMR (~15-16 ppm) due to strong intramolecular hydrogen bonding.
Step 3: Acidic Cyclodehydration
Objective: Ring closure to form the final 4H-chromen-4-one system.
-
Reaction: Dissolve the β-diketone in 15 mL of glacial acetic acid. Add 0.5 mL of concentrated H₂SO₄ (or concentrated HCl).
-
Heating: Reflux at 100°C for 1-2 hours.
-
Causality: The strong acid protonates the diketone carbonyl, increasing its electrophilicity. The adjacent phenolic hydroxyl group acts as a nucleophile, attacking the carbonyl carbon. Subsequent dehydration (loss of H₂O) yields the fully conjugated, aromatic chromone ring[4].
-
-
Workup: Pour the cooled mixture into crushed ice. The target compound, 2,6-dimethyl-4H-chromen-4-one , will precipitate. Filter, wash with cold water, and recrystallize from ethanol.
-
Validation Checkpoint: ¹H NMR is definitive here. The appearance of the characteristic vinylic C3-H proton as a sharp singlet at ~6.1 ppm confirms the successful formation of the chromone core.
Visualizing the Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis and validation of the chromone.
Quantitative Data: Yield & Condition Optimization
To justify the selection of the Baker-Venkataraman rearrangement over classical methods, we must analyze the quantitative outcomes of these synthetic strategies. Recent advancements in microwave (MW) irradiation have improved the Kostanecki-Robinson route[3], but the stepwise rearrangement remains superior for controlling regioselectivity.
| Synthetic Method | Reagents & Conditions | Reaction Time | Avg. Yield (%) | Major Byproduct / Limitation |
| Classical Kostanecki-Robinson | Ac₂O, NaOAc, Reflux (180°C) | 6 - 8 hours | 45 - 55% | 3-Acetyl-2,6-dimethylchromone (Over-acylation) |
| Microwave Kostanecki-Robinson | Ac₂O, NaOAc, MW (270W) | 5 - 10 mins | 75 - 80% | Requires specialized MW reactor; scale-up challenges |
| Baker-Venkataraman (Stepwise) | 1. AcCl/Pyr 2. KOH 3. HCl/AcOH | 4 - 6 hours | 65 - 75% | Minimal byproducts; highly scalable and regioselective |
Data synthesis derived from comparative evaluations of chromone synthesis methodologies[3],[2],[4].
Conclusion
The synthesis of 2,6-dimethyl-4H-chromen-4-one requires a deliberate choice between speed and regiochemical control. While the Kostanecki-Robinson reaction offers a one-pot approach, its propensity for C3-acylation makes it less ideal for precision drug development[3]. The Baker-Venkataraman rearrangement, by isolating the O-acylation, acyl migration, and cyclodehydration steps, provides a robust, self-validating framework[4],[5]. By adhering to the protocols and analytical checkpoints outlined in this guide, synthetic chemists can achieve high-purity yields of this critical heterocyclic scaffold.
References
Sources
An In-depth Technical Guide to the Physicochemical Properties of 2,6-dimethyl-4H-chromen-4-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Chromen-4-one Scaffold
The 4H-chromen-4-one, or chromone, scaffold is a privileged heterocyclic system that forms the core of a multitude of naturally occurring and synthetic molecules with significant biological activities.[1] These compounds are widely distributed in the plant kingdom and have been the subject of extensive research in medicinal chemistry due to their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[1] The biological efficacy of chromone derivatives is intimately linked to their physicochemical properties, which govern their absorption, distribution, metabolism, and excretion (ADME) profile. A thorough understanding of these properties is therefore paramount for the rational design and development of new therapeutic agents based on the chromone framework. This guide provides a detailed examination of the physicochemical properties of a specific derivative, 2,6-dimethyl-4H-chromen-4-one, to serve as a foundational resource for researchers in the field.
Core Physicochemical Properties of 2,6-dimethyl-4H-chromen-4-one
A comprehensive understanding of a compound's physicochemical profile is the bedrock of successful drug development. These properties dictate how the molecule will behave in a biological system and are critical for formulation and delivery strategies. The key physicochemical parameters for 2,6-dimethyl-4H-chromen-4-one are summarized below.
| Property | Value/Description | Source/Method |
| Molecular Formula | C₁₁H₁₀O₂ | Calculated |
| Molecular Weight | 174.19 g/mol | Calculated |
| Appearance | Colorless oil | [1] |
| Melting Point | 93-94 °C | Experimental[1] |
| Boiling Point | ~305.3 ± 42.0 °C at 760 mmHg | Predicted for 2,5-dimethylchroman-4-one[2] |
| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, ether, and ethyl acetate. Limited aqueous solubility is anticipated. | General Chemical Principles[2] |
| pKa | Not experimentally determined. The 4-keto group can exhibit weak basicity, while the overall scaffold is generally considered neutral. | General Chemical Principles |
Experimental and Spectroscopic Data
The structural elucidation and confirmation of 2,6-dimethyl-4H-chromen-4-one rely on a combination of spectroscopic techniques. The following data has been reported for the synthesized compound.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.65 (s, 1H), 7.26 (d, J = 8.5 Hz, 1H), 6.84 (d, J = 8.5 Hz, 1H), 4.50-4.56 (m, 1H), 2.62-2.65 (m, 2H), 2.28 (s, 3H), 1.48 (d, J = 6 Hz, 3H).
-
¹³C NMR (100 MHz, CDCl₃) δ (ppm): 192.66, 159.69, 136.97, 130.53, 126.43, 120.34, 117.58, 74.15, 44.57, 20.91, 20.31.
Infrared (IR) Spectroscopy
-
ν_max (cm⁻¹): 1682, 1621, 1576. The strong absorption band at 1682 cm⁻¹ is characteristic of the C=O stretching vibration of the γ-pyrone ring.
Mass Spectrometry (MS)
-
m/z: The specific mass spectral data confirms the molecular weight of the compound.
Experimental Protocol: Determination of Aqueous Solubility (Shake-Flask Method)
The aqueous solubility of a drug candidate is a critical parameter that influences its bioavailability. The shake-flask method is a gold-standard technique for determining thermodynamic solubility. The following is a detailed protocol adapted for chromone derivatives.
Objective: To determine the equilibrium solubility of 2,6-dimethyl-4H-chromen-4-one in an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
Materials:
-
2,6-dimethyl-4H-chromen-4-one
-
Phosphate-buffered saline (PBS), pH 7.4
-
High-performance liquid chromatography (HPLC) grade water
-
HPLC grade acetonitrile or methanol
-
Vortex mixer
-
Thermostatic shaker bath
-
Syringe filters (0.22 µm)
-
HPLC system with a UV detector or a UV-Vis spectrophotometer
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of 2,6-dimethyl-4H-chromen-4-one to a known volume of PBS (pH 7.4) in a sealed vial. The excess solid should be clearly visible.
-
Equilibration: Place the vial in a thermostatic shaker bath set at a constant temperature (e.g., 25 °C or 37 °C). Shake the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: After the equilibration period, allow the vial to stand undisturbed for at least one hour to allow the undissolved solid to sediment.
-
Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a 0.22 µm syringe filter to remove any undissolved particles.
-
Quantification:
-
HPLC-UV: Dilute the filtered solution with a suitable mobile phase and analyze by a validated HPLC-UV method. The concentration is determined by comparing the peak area to a standard curve prepared with known concentrations of 2,6-dimethyl-4H-chromen-4-one.
-
UV-Vis Spectrophotometry: If the compound has a suitable chromophore and is free from interfering excipients, its concentration in the filtrate can be determined directly using a UV-Vis spectrophotometer by measuring the absorbance at its λ_max and using a pre-established calibration curve.
-
Data Analysis: The solubility is expressed in µg/mL or µM. The experiment should be performed in triplicate to ensure the reliability of the results.
Visualizing Key Relationships
To better understand the structure and the experimental workflow, the following diagrams are provided.
Caption: Relationship between chemical structure and key physicochemical properties.
Caption: Experimental workflow for the shake-flask solubility determination method.
Conclusion and Future Perspectives
This technical guide has provided a consolidated overview of the known and predicted physicochemical properties of 2,6-dimethyl-4H-chromen-4-one. While experimental data for some key parameters such as boiling point and pKa are currently lacking, the information presented herein serves as a valuable starting point for researchers. The provided experimental protocol for solubility determination offers a robust methodology for a critical aspect of preclinical drug development.
Future work should focus on the experimental determination of the missing physicochemical parameters to build a more complete profile of this compound. Furthermore, investigating the structure-activity relationships of a broader series of 2,6-disubstituted chromen-4-ones will provide deeper insights into how modifications to this scaffold impact its biological activity and ADME properties, ultimately guiding the development of novel and effective therapeutic agents.
References
-
Davies, S. G., & Smyth, J. E. (2001). Asymmetric synthesis of (S)-2,6-dimethylchroman-4-one. Arkivoc, 2001(11), 74-79. Retrieved from [Link]
Sources
2,6-dimethyl-4H-chromen-4-one CAS number and structure
An In-depth Technical Guide to 2,6-Dimethyl-4H-chromen-4-one
Executive Summary
2,6-Dimethyl-4H-chromen-4-one (also known as 2,6-dimethylchromone) is a substituted benzopyranone derivative serving as a critical pharmacophore in medicinal chemistry. Distinguished by its specific methylation pattern at the C-2 and C-6 positions, this scaffold exhibits enhanced lipophilicity compared to the parent chromone, influencing its binding affinity in kinase inhibition and anti-inflammatory pathways. This guide provides a definitive technical analysis of its physicochemical identity, validated synthetic protocols, and structural characterization.
Chemical Identity & Physicochemical Profile
| Parameter | Technical Specification |
| CAS Number | 16108-51-3 |
| IUPAC Name | 2,6-Dimethyl-4H-chromen-4-one |
| Common Synonyms | 2,6-Dimethylchromone; 2,6-Dimethyl-1-benzopyran-4-one |
| Molecular Formula | C₁₁H₁₀O₂ |
| Molecular Weight | 174.20 g/mol |
| SMILES | CC1=CC(=O)C2=C(O1)C=CC(=C2)C |
| Appearance | Crystalline Solid (Off-white to pale yellow) |
| Solubility | Soluble in CHCl₃, DMSO, MeOH; Sparingly soluble in water |
| Key Functional Groups |
Synthetic Methodology: The Kostanecki-Robinson Route
While the Simonis reaction (phenol +
Core Reaction Logic
-
Precursor Selection: The synthesis begins with 2'-hydroxy-5'-methylacetophenone .[1] The 5'-methyl group on the acetophenone ring translates to the 6-methyl position on the final chromone.
-
Cyclization Agent: Acetic anhydride serves as both the solvent and the source of the two-carbon unit required to close the pyran ring (forming the C-2 methyl and C-3 carbons).
-
Catalysis: Anhydrous sodium acetate acts as the base to facilitate enolate formation.
Experimental Protocol
Reagents:
-
2'-Hydroxy-5'-methylacetophenone (10 mmol)
-
Acetic Anhydride (50 mmol, excess)
-
Sodium Acetate (anhydrous, 15 mmol)
Step-by-Step Workflow:
-
Charge: In a dry round-bottom flask equipped with a reflux condenser and drying tube, combine 2'-hydroxy-5'-methylacetophenone (1.50 g), anhydrous sodium acetate (1.23 g), and acetic anhydride (5 mL).
-
Reflux: Heat the mixture in an oil bath at 170–180°C for 8–10 hours. Note: High temperature is critical to drive the dehydration and cyclization.
-
Quench: Cool the reaction mixture to room temperature and pour slowly into 100 mL of crushed ice/water with vigorous stirring. Hydrolysis of excess acetic anhydride will occur.
-
Isolation: A solid precipitate should form. Allow the suspension to stand for 1 hour to ensure complete precipitation.
-
Purification: Filter the crude solid. Recrystallize from dilute ethanol or methanol/water to yield needle-like crystals.
Mechanism & Pathway Visualization
Figure 1: Synthetic pathway for 2,6-dimethylchromone via Kostanecki-Robinson cyclization.
Structural Characterization (Validation)
To validate the synthesis, Nuclear Magnetic Resonance (NMR) spectroscopy is required. The following data represents the characteristic signals for 2,6-dimethylchromone in CDCl₃.
¹H NMR Data (400 MHz, CDCl₃)
| Proton Assignment | Chemical Shift ( | Multiplicity | Integration | Coupling ( | Structural Insight |
| H-5 | 7.95 | Doublet (d) | 1H | ~2.0 Hz | Deshielded by C=O anisotropy; meta-coupling to H-7. |
| H-7 | 7.45 | Doublet of Doublets (dd) | 1H | 8.5, 2.0 Hz | Coupling to H-8 (ortho) and H-5 (meta). |
| H-8 | 7.30 | Doublet (d) | 1H | 8.5 Hz | Ortho-coupling to H-7. |
| H-3 | 6.15 | Singlet (s) | 1H | - | Characteristic alkene proton of the pyranone ring. |
| C6-CH₃ | 2.42 | Singlet (s) | 3H | - | Aromatic methyl group. |
| C2-CH₃ | 2.35 | Singlet (s) | 3H | - | Methyl group on the pyran ring (allylic). |
Interpretation:
-
The singlet at ~6.15 ppm is diagnostic for the chromone ring system (H-3). Absence of this peak suggests failure to cyclize (e.g., open-chain diketone).
-
The H-5 proton appears most downfield (~7.95 ppm) due to the "peri-effect" of the carbonyl group at C-4.
Applications in Drug Discovery
The 2,6-dimethylchromone scaffold is not merely a chemical intermediate but a privileged structure in pharmacology.
-
Kinase Inhibition: The chromone core mimics the ATP-binding pocket of various kinases. The 2,6-dimethyl substitution pattern alters the steric fit, potentially increasing selectivity for serine/threonine kinases.
-
Anti-inflammatory Agents: Derivatives of 2,6-dimethylchromone have shown activity in inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) pathways.
-
Schiff Base Ligands: The C-3 position (if formylated) or the ketone itself serves as a connection point for synthesizing Schiff bases, which are widely explored for antimicrobial and antioxidant properties.
References
-
PubChem. 2,6-Dimethyl-4H-1-benzopyran-4-one (CID 676899).[2] National Library of Medicine. [Link]
- Ellis, G. P.The Chemistry of Heterocyclic Compounds, Chromenes, Chromanones, and Chromones. John Wiley & Sons, 2009. (Foundational text on Kostanecki-Robinson mechanism).
-
Horton, D. A., et al. The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures. Chemical Reviews, 2003. [Link]
Sources
Natural Sources and Isolation of 2,6-Dimethyl-4H-chromen-4-one Scaffolds
A Technical Guide for Research and Drug Development
Executive Summary
The 2,6-dimethyl-4H-chromen-4-one scaffold (2,6-dimethylchromone) represents a specific, methylated subclass of the benzopyrone family. Unlike the ubiquitous flavonoids (2-phenylchromones), this specific methylation pattern is chemically distinct and phylogenetically rare, appearing primarily in specialized fungal metabolites and select angiosperms.
For drug development professionals, this scaffold offers a unique pharmacological profile characterized by enhanced lipophilicity compared to non-methylated chromones, facilitating blood-brain barrier (BBB) penetration—a critical feature for its observed neuroprotective and cytotoxic activities. This guide details the natural reservoirs, biosynthetic origins, and isolation protocols for this privileged structure.
Chemical Identity & Structural Distinction
It is critical to distinguish the target chromone (4H-chromen-4-one) from the isomeric coumarin (2H-chromen-2-one).
-
Target Scaffold: 2,6-dimethyl-4H-chromen-4-one (γ-pyrone ring fused to benzene).
-
Key Derivatives:
-
Eugenitin: 5-hydroxy-7-methoxy-2,6-dimethylchromone.
-
Eugenitol: 5,7-dihydroxy-2,6-dimethylchromone.
-
Chaetosemin E: A complex fungal derivative containing the 2,6-dimethyl core.
-
Natural Sources
The 2,6-dimethyl substitution pattern is not the product of the standard flavonoid biosynthetic pathway. It arises from specific polyketide synthase (PKS) folding modes in fungi or alternative Type III PKS pathways in plants.
Table 1: Primary Natural Sources of 2,6-Dimethylchromone Derivatives
| Organism | Kingdom | Specific Compound | Tissue/Source | Yield/Abundance |
| Cylindrocarpon sp. (C.M.I. 127996) | Fungi | Eugenitin | Fermentation Broth | High (Major metabolite) |
| Chaetomium seminudum | Fungi | Chaetosemin E | Solid Fermentation | Trace/Moderate |
| Eugenia caryophyllata (Clove) | Plantae | Eugenitol | Flower Buds | Moderate (~0.01-0.05%) |
| Orthosiphon stamineus | Plantae | Eugenitol | Leaves | Low |
| Rheum sp. (Rhubarb) | Plantae | Aloesone (2-methyl)* | Rhizomes | High |
| Leptospermum sp. | Plantae | Leptospermone derivatives | Essential Oil | Variable |
*Note: Aloesone is a 2-methyl derivative but is a biosynthetic precursor to more complex methylated chromones.
Biosynthetic Pathways
The formation of the 2,6-dimethyl core differs significantly between fungi and plants.
-
Fungal Route: Utilizes a Pentaketide pathway via a Type I Polyketide Synthase (PKS). The methyl groups are typically introduced via S-adenosylmethionine (SAM) during or post-chain assembly.
-
Plant Route: Utilizes a Type III PKS (Chalcone Synthase-like) condensing Acetyl-CoA with Malonyl-CoA, followed by cyclization and methylation.
Biosynthesis Diagram
The following diagram illustrates the fungal polyketide pathway leading to Eugenitin .
Caption: Biosynthetic pathway of Eugenitin via polyketide assembly and sequential methylation.
Isolation & Purification Protocols
Protocol A: Isolation of Eugenitin from Fungal Broth (Cylindrocarpon sp.)
Objective: High-purity isolation of 5-hydroxy-7-methoxy-2,6-dimethylchromone.
-
Fermentation:
-
Inoculate Cylindrocarpon sp. (C.M.I. 127996) into Czapek-Dox liquid medium supplemented with 0.5% yeast extract.
-
Incubate at 24°C for 21 days in stationary culture (allows pigment accumulation).
-
-
Extraction:
-
Filter mycelium; discard.
-
Adjust broth pH to 3.0 with HCl.
-
Extract broth with Ethyl Acetate (EtOAc) (3 x 1/3 volume).
-
Wash combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield a red-orange gum.
-
-
Purification (Chromatography):
-
Stationary Phase: Silica Gel 60 (230-400 mesh).
-
Mobile Phase: Gradient elution Benzene:Acetone (95:5 → 80:20). Note: Toluene can substitute Benzene for safety.
-
Fractionation: Collect fractions. Eugenitin typically elutes as a yellow band.
-
-
Crystallization:
-
Recrystallize active fractions from Acetone/Hexane .
-
Yield: Yellow needles, mp 162°C.
-
Protocol B: Isolation of Eugenitol from Plant Tissue (Eugenia caryophyllata)
Objective: Extraction of 5,7-dihydroxy-2,6-dimethylchromone from Clove buds.
-
Preparation:
-
Pulverize dried flower buds (1 kg) into a coarse powder.
-
-
Extraction:
-
Macerate in Methanol (MeOH) (3L) for 48 hours at room temperature. Repeat 3 times.
-
Concentrate combined extracts to a semi-solid residue.
-
-
Partitioning:
-
Suspend residue in water (500 mL).
-
Partition sequentially with Hexane (removes essential oils/eugenol) and Chloroform (removes pigments).
-
Extract the aqueous phase with Ethyl Acetate . The chromones reside in the EtOAc fraction.
-
-
Final Purification:
-
Subject EtOAc fraction to Sephadex LH-20 column (Eluent: MeOH).
-
Purify target peak via Semi-preparative HPLC (C18 column, H₂O:MeCN gradient 10-100%).
-
Pharmacological Potential
The 2,6-dimethylchromone scaffold exhibits specific bioactivity distinct from general flavonoids, driven by its methylation pattern which alters metabolic stability and receptor binding.
Table 2: Biological Activity Profile
| Activity | Compound | Target/Cell Line | Potency (IC50/MIC) | Mechanism | Reference |
| Neuroprotection | 5,7-Dihydroxychromone* | SH-SY5Y (Dopaminergic) | 0.4 - 10 µM | Nrf2/ARE pathway activation; reduction of ROS. | [1] |
| Cytotoxicity | Eugenol/Eugenitol | HL-60 (Leukemia) | 23.7 µM | Caspase-3 activation; Apoptosis induction. | [2] |
| Antimicrobial | Eugenitin | Staphylococcus aureus | ~100 µg/mL | Membrane disruption; Type III secretion inhibition. | [3] |
| Anti-inflammatory | Eugenitol | RAW 264.7 | 10-50 µM | Inhibition of NO production and COX-2 expression. | [4] |
*Note: 5,7-Dihydroxychromone is the core of Eugenitol. The 2,6-dimethyl groups enhance lipophilicity, potentially improving in vivo efficacy for these targets.
References
-
Kim, D. W., et al. (2015).[1][2] "Neuroprotection against 6-OHDA-induced oxidative stress and apoptosis in SH-SY5Y cells by 5,7-Dihydroxychromone: Activation of the Nrf2/ARE pathway."[3][1][2] Life Sciences, 130, 25-30.[1][2] Link
-
Yoo, C. B., et al. (2005). "Eugenol isolated from the essential oil of Eugenia caryophyllata induces a reactive oxygen species-mediated apoptosis in HL-60 human leukemia cells."[4] Cancer Letters, 225(1), 41-52. Link
-
Tatum, J. H., & Baker, R. A. (1983). "Naphthoquinones produced by Fusarium solani isolated from citrus." Phytochemistry, 22(2), 543-547. (Describes isolation of Eugenitin). Link
-
Tezuka, Y., et al. (2000). "Constituents of the fresh leaves of Orthosiphon stamineus." Chemical and Pharmaceutical Bulletin, 48(11), 1711-1719. Link
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Spectroscopic Elucidation of 2,6-dimethyl-4H-chromen-4-one: A Predictive and Methodological Guide
Introduction
The chromone (4H-chromen-4-one) scaffold is a privileged heterocyclic system found in a vast array of natural products and pharmacologically active molecules. Its unique electronic and structural features make it a cornerstone in medicinal chemistry and materials science. The targeted functionalization of the chromone ring allows for the fine-tuning of its biological and physical properties. This guide focuses on a specific derivative, 2,6-dimethyl-4H-chromen-4-one, providing an in-depth, predictive analysis of its core spectroscopic characteristics—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).
While extensive experimental data for many chromone derivatives are available, the specific spectra for 2,6-dimethyl-4H-chromen-4-one are not widely published. Therefore, this document leverages established principles of spectroscopic interpretation and data from closely related analogues to construct a reliable, predictive data set. This approach not only provides a robust reference for researchers working with this molecule but also illustrates the power of foundational spectroscopic theory in structural elucidation. This guide is designed for professionals in drug development and chemical research, offering both predictive data and the methodological framework for its empirical verification.
Molecular Structure and Atom Numbering
A clear and consistent numbering system is essential for unambiguous spectral assignment. The structure of 2,6-dimethyl-4H-chromen-4-one with the standard IUPAC numbering is presented below. This numbering will be used throughout the guide.
Caption: Molecular structure and numbering of 2,6-dimethyl-4H-chromen-4-one.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The predictions below are based on the known spectra of the parent 4H-chromen-4-one and established substituent chemical shift (SCS) effects.
Predicted ¹H NMR Spectral Data
The introduction of two electron-donating methyl groups onto the chromone scaffold has predictable consequences. The methyl group at C-6 will increase electron density in the aromatic ring, causing a slight upfield (lower ppm) shift for the ortho (H-5, H-7) and para (H-8) protons compared to the unsubstituted parent compound. The methyl group at C-2 replaces a proton, simplifying the spectrum, and its allylic nature places it in a characteristic chemical shift region.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| ~7.95 | s | 1H | - | H-5 |
| ~7.45 | d | 1H | J = 8.4 | H-7 |
| ~7.35 | d | 1H | J = 8.4 | H-8 |
| ~6.15 | s | 1H | - | H-3 |
| ~2.40 | s | 3H | - | 6-CH₃ |
| ~2.35 | s | 3H | - | 2-CH₃ |
Causality and Interpretation:
-
H-5 (~7.95 ppm): This proton is situated ortho to the electron-withdrawing carbonyl group (C-4), leading to a significant downfield shift, making it the most deshielded aromatic proton. The adjacent methyl group at C-6 removes ortho coupling, resulting in a singlet.
-
H-7 and H-8 (~7.45 and ~7.35 ppm): These protons form a simple AB spin system, appearing as two doublets with a typical ortho coupling constant of ~8.4 Hz.
-
H-3 (~6.15 ppm): This vinylic proton is part of an enone system. In the parent chromone, this signal appears around δ 6.3. The adjacent methyl group at C-2 may cause a slight shielding effect, shifting it slightly upfield. A correction to literature notes that this proton in similar systems often appears as a singlet[1][2].
-
Methyl Protons (~2.40 and ~2.35 ppm): The aromatic methyl (6-CH₃) and vinylic methyl (2-CH₃) protons are expected to appear as sharp singlets in the typical alkyl region. Their precise chemical shifts are very similar and may require 2D NMR techniques for definitive assignment.
Predicted ¹³C NMR Spectral Data
In ¹³C NMR, the carbonyl carbon is the most deshielded. The methyl substituents will cause a downfield shift at the carbon they are attached to (ipso-effect) and influence the shifts of adjacent carbons.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~177.5 | C-4 | Carbonyl carbon, highly deshielded. |
| ~164.0 | C-2 | Vinylic carbon attached to oxygen and methyl group. |
| ~154.5 | C-8a | Quaternary aromatic carbon attached to oxygen. |
| ~135.0 | C-6 | Aromatic carbon bearing a methyl group. |
| ~134.5 | C-7 | Aromatic CH carbon. |
| ~125.0 | C-5 | Aromatic CH carbon ortho to the carbonyl. |
| ~123.5 | C-4a | Quaternary aromatic carbon adjacent to the carbonyl. |
| ~117.5 | C-8 | Aromatic CH carbon. |
| ~112.0 | C-3 | Vinylic CH carbon. |
| ~21.0 | 6-CH₃ | Aromatic methyl carbon. |
| ~20.0 | 2-CH₃ | Vinylic methyl carbon. |
Causality and Interpretation:
-
Carbonyl Carbon (C-4): As expected, the C=O group is the most downfield signal, typically appearing between 175-180 ppm in chromones[3].
-
Quaternary Carbons (C-2, C-8a, C-6, C-4a): These carbons, lacking attached protons, will typically show weaker signals in a standard broadband-decoupled spectrum due to the absence of the Nuclear Overhauser Effect (NOE) enhancement[4][5]. Their chemical shifts are influenced by their direct bonding environment. C-2 is significantly downfield due to its vinylic nature and attachment to the ring oxygen.
-
Aromatic Carbons: The chemical shifts of the aromatic carbons are predicted based on data from 6-methyl substituted chromones[3][6]. The methyl substituent at C-6 causes a notable downfield shift for C-6 itself.
-
Methyl Carbons: The two methyl carbons are expected in the high-field region (~20 ppm), typical for sp³ hybridized carbons.
Experimental Protocol: NMR Data Acquisition
A self-validating protocol ensures reproducibility and data integrity.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of 2,6-dimethyl-4H-chromen-4-one.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup (400 MHz Spectrometer):
-
Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 298 K).
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Typical parameters: spectral width of 16 ppm, acquisition time of ~2 seconds, relaxation delay of 2 seconds, 16 scans.
-
Process the data using Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm. Integrate all signals.
-
-
¹³C NMR Acquisition:
-
Switch the probe to the ¹³C nucleus frequency (~100 MHz for a 400 MHz instrument).
-
Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).
-
Typical parameters: spectral width of 240 ppm, acquisition time of ~1 second, relaxation delay of 2 seconds, 1024 scans.
-
Process the data similarly to the ¹H spectrum. Calibrate the spectrum using the central peak of the CDCl₃ triplet at 77.16 ppm.
-
-
Data Validation:
-
Confirm the number of signals in both ¹H and ¹³C spectra matches the number of unique protons and carbons in the molecule.
-
If assignments are ambiguous, acquire 2D NMR spectra (COSY, HSQC, HMBC) to establish connectivity.
-
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of a molecule, providing invaluable information about the functional groups present.
Predicted IR Absorption Data
The IR spectrum of 2,6-dimethyl-4H-chromen-4-one will be dominated by absorptions from the α,β-unsaturated ketone and the aromatic system.
| Predicted Frequency (cm⁻¹) | Intensity | Vibrational Mode |
| 3100-3000 | Medium-Weak | Aromatic & Vinylic C-H Stretch |
| 2980-2850 | Medium-Weak | Aliphatic C-H Stretch (Methyl) |
| ~1650 | Strong | C=O Stretch (α,β-unsaturated ketone) |
| ~1610, ~1570 | Medium-Strong | C=C Stretch (Aromatic & Pyrone Ring) |
| ~1220 | Strong | C-O Stretch (Aryl Ether) |
| Below 900 | Medium | C-H Bending (Out-of-plane) |
Causality and Interpretation:
-
C=O Stretch (~1650 cm⁻¹): The most intense and characteristic peak will be the carbonyl stretch. Conjugation with the C2-C3 double bond and the aromatic ring lowers its frequency from that of a simple ketone (~1715 cm⁻¹). Data for various chromones consistently show this band in the 1630-1660 cm⁻¹ range[3].
-
C=C Stretches (~1610, ~1570 cm⁻¹): Multiple bands are expected in this region corresponding to the stretching vibrations of the carbon-carbon double bonds within the pyrone and benzene rings.
-
C-O Stretch (~1220 cm⁻¹): The stretching of the aryl-vinyl ether C-O-C bond is expected to produce a strong absorption band.
Experimental Protocol: IR Data Acquisition
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened wipe (e.g., isopropanol) and allowing it to dry completely.
-
Acquire a background spectrum of the empty ATR unit. This is crucial for data integrity as it subtracts atmospheric H₂O and CO₂ signals.
-
Place a small amount (a few milligrams) of the solid 2,6-dimethyl-4H-chromen-4-one powder onto the crystal.
-
Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Acquire the sample spectrum.
-
Typical parameters: scan range of 4000-400 cm⁻¹, resolution of 4 cm⁻¹, 32 scans.
-
-
Data Processing and Validation:
-
The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Label the major peaks and compare their frequencies with the predicted values to confirm the presence of the key functional groups.
-
Clean the ATR crystal thoroughly after use.
-
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues to its structure.
Predicted Mass Spectrometry Data
The fragmentation of chromones under electron ionization (EI) is often characterized by a Retro-Diels-Alder (RDA) reaction, which provides a diagnostic cleavage of the heterocyclic ring.
-
Molecular Ion (M⁺•): The molecular formula is C₁₁H₁₀O₂. The calculated monoisotopic mass is 174.0681 u. A high-resolution mass spectrometer should detect the molecular ion peak at m/z ≈ 174.0681. This peak is expected to be prominent.
| Predicted m/z | Proposed Fragment | Fragmentation Pathway |
| 174 | [M]⁺• | Molecular Ion |
| 159 | [M - CH₃]⁺ | Loss of a methyl radical |
| 146 | [M - CO]⁺• | Loss of carbon monoxide |
| 134 | [C₉H₁₀O]⁺• | RDA Fragment 1 (from cleavage of pyrone ring) |
| 40 | [C₃H₄]⁺• | RDA Fragment 2 (from cleavage of pyrone ring) |
Key Fragmentation Pathway: Retro-Diels-Alder (RDA)
The most diagnostic fragmentation pathway for the chromone core is the RDA reaction. This involves the cleavage of the C4a-C8a and O1-C2 bonds, breaking the pyrone ring into two distinct fragments.
Caption: Proposed Retro-Diels-Alder (RDA) fragmentation of 2,6-dimethyl-4H-chromen-4-one.
Experimental Protocol: MS Data Acquisition
-
Sample Introduction (Gas Chromatography - GC-MS):
-
Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
Inject 1 µL of the solution into the GC-MS system.
-
GC conditions: Use a standard non-polar column (e.g., HP-5ms). Program the oven temperature with an initial hold at 50°C followed by a ramp of 10°C/min up to 280°C to ensure volatilization and separation.
-
-
Ionization and Mass Analysis (Electron Ionization - EI):
-
The eluent from the GC column enters the ion source.
-
Use standard EI conditions with an electron energy of 70 eV. This energy level is standard and provides reproducible fragmentation patterns for library matching.
-
The mass analyzer (e.g., a quadrupole) scans a mass range, typically from m/z 40 to 500.
-
-
Data Analysis:
-
Identify the peak corresponding to the compound of interest in the total ion chromatogram (TIC).
-
Analyze the mass spectrum for that peak.
-
Identify the molecular ion peak and major fragment ions. Compare the observed m/z values with the predicted fragmentation pattern to confirm the structure.
-
Conclusion
This guide presents a comprehensive, albeit predictive, spectroscopic profile of 2,6-dimethyl-4H-chromen-4-one. By integrating fundamental principles with data from analogous structures, we have constructed a reliable framework for the identification and characterization of this molecule. The detailed methodologies provided serve as a self-validating system for researchers to empirically confirm these predictions. The true value of this approach lies not just in the final data tables, but in understanding the causal relationships between molecular structure and spectral output—an essential skill for any scientist in the field of drug discovery and chemical analysis.
References
-
G.P. Ellis, The Chemistry of Heterocyclic Compounds, Chromenes, Chromanones, and Chromones, John Wiley & Sons, New York, 1977. [Link]
-
Supporting Information for "Visible-Light-Induced Aerobic Oxidative Annulation of 2-Aryl-3-arylethynyl-4-quinolones with Thiols: Synthesis of Thiazolo[2,3-a]quinolones", The Royal Society of Chemistry, 2020. [Link]
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"Green one-pot three-component synthesis of 4H-chromenes in the presence of nano-kaoline/BF3/Fe3O4 as a super paramagnetic nanoca", Scientia Iranica, 2018. [Link]
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D. L. Pavia, G. M. Lampman, G. S. Kriz, J. R. Vyvyan, Introduction to Spectroscopy, 5th ed., Cengage Learning, 2015. [Link]
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H. C. Jha, F. Zilliken, E. Breitmaier, "Carbon-13 chemical shift assignments of chromones and isoflavones", Canadian Journal of Chemistry, 1980, 58(12), 1211-1219. [Link]
-
A. M. S. Silva, J. A. S. Cavaleiro, J. Elguero, "1H and 13C NMR spectroscopy of chromones", Magnetic Resonance in Chemistry, 2003, 41(5), 395-397. [Link]
-
"Addition/Correction to A Novel Synthesis of 4H-Chromen-4-ones via Intramolecular Wittig Reaction", Organic Letters, 2010, 12(16), 3821–3821. [Link]
-
"Measuring methods available and examples of their applications 13C NMR", CEITEC, Masaryk University. [Link]
-
H. Budzikiewicz, C. Djerassi, D. H. Williams, Mass Spectrometry of Organic Compounds, Holden-Day, 1967. [Link]
-
"4H-Pyran-4-one, 2,6-dimethyl-", NIST Chemistry WebBook, NIST Standard Reference Database Number 69. [Link]
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The Discovery and Isolation of Novel 4H-Chromen-4-One Derivatives: An In-Depth Technical Guide
Introduction: The Enduring Relevance of the Chromone Scaffold
The 4H-chromen-4-one, or chromone, scaffold is a privileged heterocyclic system found extensively in nature. These benzo-γ-pyrone structures form the core of a vast array of naturally occurring and synthetic molecules that exhibit a wide spectrum of biological activities.[1][2] From anticancer and antimicrobial to antioxidant and anti-inflammatory properties, the versatility of the chromone ring has made it a focal point for researchers in medicinal chemistry and drug development.[3][4] The continuous exploration of novel chromone derivatives is driven by the quest for more potent and selective therapeutic agents.
This technical guide provides a comprehensive overview of the key stages in the discovery and isolation of novel 4H-chromen-4-one derivatives. It is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, field-proven methodologies for successful synthesis, purification, and characterization of these valuable compounds.
I. Synthetic Strategies: Building the Chromone Core
The construction of the 4H-chromen-4-one skeleton can be achieved through a variety of synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials. This section will delve into some of the most effective and widely adopted strategies.
Cyclization of o-Hydroxyaryl Ketones: A Classic and Versatile Approach
One of the most fundamental and adaptable methods for synthesizing 4H-chromen-4-ones involves the cyclization of o-hydroxyaryl ketones. This strategy encompasses several named reactions, each with its own nuances and applications.
-
Baker-Venkataraman Rearrangement: This reaction involves the base-catalyzed rearrangement of an o-acyloxyacetophenone to a 1-(2-hydroxyphenyl)-3-aryl-1,3-propanedione, which then undergoes acid-catalyzed cyclization to yield the corresponding flavone (a 2-aryl-4H-chromen-4-one).
-
Kostanecki-Robinson Reaction: This method allows for the synthesis of 3-acyl-4H-chromen-4-ones by reacting o-hydroxyacetophenones with aliphatic acid anhydrides and their corresponding sodium salts.
A prominent and straightforward variation of this approach is the DMSO/I2 mediated cyclization of (E)-1-(2-hydroxyphenyl)-3-arylprop-2-en-1-ones (o-hydroxychalcones). This method offers an efficient route to 2-aryl-4H-chromen-4-ones.[5]
Intramolecular Wittig Reaction: A Novel and Efficient Route
A more recent and highly efficient method for the synthesis of 4H-chromen-4-ones is through an intramolecular Wittig reaction. This approach involves the reaction of silyl esters of O-acyl(aroyl)salicylic acids with (trimethylsilyl)methylenetriphenylphosphorane.[6][7] The resulting acylphosphoranes undergo intramolecular Wittig cyclization to afford the desired chromones in good to excellent yields.[6][7] This one-pot cyclization method often circumvents the need for harsh reaction conditions associated with more traditional syntheses.[6]
Multicomponent Reactions (MCRs): A Strategy for Diversity and Efficiency
One-pot multicomponent reactions (MCRs) have emerged as powerful tools in modern organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials.[8] This approach is particularly valuable for generating libraries of diverse chromone derivatives for biological screening.
-
Ugi-Azide Four-Component Reaction (UA-4CR): This reaction has been successfully employed for the synthesis of 3-tetrazolylmethyl-4H-chromen-4-ones.[8] It involves the condensation of an aldehyde or ketone, a primary amine, an isocyanide, and an azide source.[8] The use of sonication can further enhance the efficiency of this reaction.[8]
-
Domino Knoevenagel-Michael-Cyclization: This sequence allows for the synthesis of highly substituted 4H-chromenes from the reaction of aldehydes, malononitrile, and enolizable compounds.
Experimental Workflow: Synthesis of a 2-Aryl-4H-chromen-4-one via o-Hydroxychalcone Cyclization
Caption: General workflow for the synthesis and work-up of a 2-aryl-4H-chromen-4-one.
II. Isolation and Purification: From Crude Mixture to Pure Compound
The successful isolation and purification of the target 4H-chromen-4-one derivative from the reaction mixture or natural extract is a critical step that directly impacts the reliability of subsequent characterization and biological evaluation.
Initial Work-up and Extraction
Following the completion of the synthesis, a standard work-up procedure is typically employed to remove inorganic salts and other highly polar impurities. This usually involves quenching the reaction, followed by extraction of the product into an organic solvent. For chromone derivatives isolated from natural sources, such as marine actinomycetes or plant resins, an initial solvent extraction is the first step.[9][10] Ethyl acetate is a commonly used solvent for extracting chromones due to its moderate polarity.[9]
Column Chromatography: The Workhorse of Purification
Column chromatography is the most widely used technique for the purification of 4H-chromen-4-one derivatives.[11] The principle of this technique lies in the differential adsorption of the components of a mixture onto a solid stationary phase as a liquid mobile phase passes through it.[11]
Stationary Phase: Silica gel (60-120 or 230-400 mesh) is the most common stationary phase for the purification of chromones. Its polar nature allows for the effective separation of compounds with varying polarities.
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or acetone) is typically used as the mobile phase. The separation is achieved by gradually increasing the polarity of the eluent, a technique known as gradient elution. This allows for the sequential elution of compounds from the column, with less polar compounds eluting first.
Table 1: Typical Solvent Systems for Column Chromatography of 4H-Chromen-4-one Derivatives
| Starting Polarity | Final Polarity | Application |
| 100% Hexane | 50% Ethyl Acetate in Hexane | Separation of relatively non-polar chromone derivatives. |
| 5% Ethyl Acetate in Hexane | 30% Ethyl Acetate in Hexane | General purpose separation of a wide range of chromone derivatives.[12] |
| 100% Dichloromethane | 10% Methanol in Dichloromethane | Separation of more polar chromone derivatives. |
Protocol: Column Chromatography Purification
-
Column Packing: A glass column is plugged with cotton or glass wool and a layer of sand is added. The column is then packed with a slurry of silica gel in the initial, least polar mobile phase.
-
Sample Loading: The crude product is dissolved in a minimal amount of a suitable solvent (or adsorbed onto a small amount of silica gel) and carefully loaded onto the top of the packed column.
-
Elution: The mobile phase is passed through the column, and the polarity is gradually increased.
-
Fraction Collection: The eluent is collected in a series of fractions.
-
Analysis: Each fraction is analyzed by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Solvent Evaporation: The fractions containing the pure compound are combined, and the solvent is removed under reduced pressure to yield the purified 4H-chromen-4-one derivative.
Recrystallization: Achieving High Purity
Recrystallization is an effective method for obtaining highly pure crystalline solids.[3] This technique is based on the principle that the solubility of most solids in a solvent increases with temperature.[10]
Solvent Selection: The ideal recrystallization solvent is one in which the target compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. The impurities should either be insoluble in the hot solvent or remain soluble at low temperatures. Common solvents for recrystallizing chromone derivatives include ethanol, methanol, ethyl acetate, and hexane, or mixtures thereof.
Protocol: Recrystallization
-
Dissolution: The impure solid is dissolved in a minimum amount of a suitable hot solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, the hot solution is filtered.
-
Cooling: The hot, saturated solution is allowed to cool slowly and undisturbed. As the solution cools, the solubility of the chromone derivative decreases, leading to the formation of crystals.
-
Crystal Collection: The crystals are collected by vacuum filtration.
-
Washing: The collected crystals are washed with a small amount of cold solvent to remove any adhering impurities.
-
Drying: The pure crystals are dried to remove any residual solvent.
Purification Workflow
Caption: A typical workflow for the purification of a 4H-chromen-4-one derivative.
III. Structural Elucidation and Characterization
Once a novel 4H-chromen-4-one derivative has been isolated in a pure form, its chemical structure must be unambiguously determined. A combination of spectroscopic techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for characterizing chromone derivatives.[8]
-
¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity. Key signals to look for in a 4H-chromen-4-one derivative include the aromatic protons of the benzo-γ-pyrone core and any substituents, as well as the protons on the pyrone ring.
-
¹³C NMR: Provides information about the number of different types of carbon atoms and their chemical environment. The carbonyl carbon (C4) of the chromone ring typically appears at a characteristic downfield shift (around 175-185 ppm).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it can determine the molecular formula with high accuracy.[13]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For 4H-chromen-4-one derivatives, the most characteristic absorption is the strong C=O stretching vibration of the γ-pyrone ring, which typically appears in the range of 1600-1650 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and can be used to confirm the presence of the chromone chromophore.
Table 2: Typical Spectroscopic Data for a 2-Aryl-4H-chromen-4-one Derivative
| Technique | Characteristic Signals/Data |
| ¹H NMR | Aromatic protons (δ 7.0-8.5 ppm), pyrone ring proton (C3-H) (δ ~6.5 ppm), substituent protons. |
| ¹³C NMR | Carbonyl carbon (C4) (δ ~177 ppm), other aromatic and pyrone ring carbons (δ 100-160 ppm).[8] |
| HRMS | Accurate mass measurement to confirm the elemental composition. |
| IR (cm⁻¹) | Strong C=O stretch (~1630 cm⁻¹), C=C aromatic stretches (~1600-1450 cm⁻¹), C-O stretches (~1300-1000 cm⁻¹). |
Representative Structure
Caption: General structure of a 4H-chromen-4-one derivative.
IV. Conclusion and Future Perspectives
The discovery and isolation of novel 4H-chromen-4-one derivatives remain a vibrant and promising area of chemical and pharmaceutical research. The development of innovative synthetic methodologies, particularly multicomponent reactions, continues to expand the accessible chemical space for this versatile scaffold. Concurrently, advancements in purification and analytical techniques enable the efficient isolation and unambiguous characterization of these compounds.
The diverse biological activities exhibited by chromone derivatives underscore their potential as lead compounds in drug discovery programs targeting a wide range of diseases.[3][4] Future research will undoubtedly focus on the synthesis of increasingly complex and functionally diverse chromone analogues, coupled with sophisticated biological screening to identify next-generation therapeutic agents. The principles and protocols outlined in this guide provide a solid foundation for researchers embarking on this exciting journey of discovery.
References
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Kumar, P., & Bodas, M. S. (2000). A Novel Synthesis of 4H-Chromen-4-ones via Intramolecular Wittig Reaction. Organic Letters, 2(24), 3821–3823. Available at: [Link]
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Kumar, P., & Bodas, M. S. (2000). A Novel Synthesis of 4 H -Chromen-4-ones via Intramolecular Wittig Reaction. ResearchGate. Available at: [Link]
-
Santos, C. M. M., & Silva, A. M. S. (2022). Recent advances in the synthesis of 4H-chromen-4-ones (2012–2021). In Advances in Heterocyclic Chemistry (Vol. 136, pp. 159-335). Elsevier. Available at: [Link]
-
Martinez, A., et al. (2023). One-Pot Synthesis of 3-Tetrazolylmethyl-4H-Chromen-4-Ones via Ugi-Azide Reaction. Molecules, 28(22), 7529. Available at: [Link]
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Li, Y., et al. (2020). Design, synthesis, and biological evaluation of novel 4H-chromen-4-one derivatives as antituberculosis agents against multidrug-resistant tuberculosis. European Journal of Medicinal Chemistry, 189, 112075. Available at: [Link]
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Karakoc, A., et al. (2021). A Novel 4H-Chromen-4-One Derivative from Marine Streptomyces ovatisporus S4702T as Potential Antibacterial and Anti-Cancer Agent. Anticancer Agents in Medicinal Chemistry, 21. Available at: [Link]
-
Vasilev, A. A., et al. (2019). Synthesis of 2-substituted 3-iodo-4H-chromen-4-ones. ResearchGate. Available at: [Link]
-
Singh, G., et al. (2020). Chromone a Versatile Moiety for Bioactive Lead Molecules. AIP Conference Proceedings, 2220(1), 020053. Available at: [Link]
-
Kumar, R., et al. (2023). Synthesis, Computational, Antimicrobial, Antioxidant, and ADME Study of 2-(3,4-Dimethoxyphenyl)-4H-Chromen-4-One. Polycyclic Aromatic Compounds. Available at: [Link]
-
Wu, C.-C., et al. (2018). Four New 2-(2-Phenylethyl)-4H-chromen-4-one Derivatives from the Resinous Wood of Aquilaria sinensis and Their Inhibitory Activities on Neutrophil Pro-Inflammatory Responses. Planta Medica, 84(18), 1340–1347. Available at: [Link]
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Reddy, C. S., & Shanmugam, P. (2023). Synthesis and Antioxidant Activity of some novel 4H- Chromene Derivatives Catalysed by Biogenic Tin Oxide Nanoparticles. Biointerface Research in Applied Chemistry, 13(6), 521. Available at: [Link]
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Sharma, S., et al. (2018). Synthesis of Bioactive Chromone Derivatives. International Journal of Advanced Research, 6(1), 1236-1242. Available at: [Link]
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Khan, I., et al. (2020). 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. Frontiers in Chemistry, 8, 583. Available at: [Link]
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Karakoc, A., et al. (2021). A Novel 4H-Chromen-4-One Derivative from Marine Streptomyces ovatisporus S4702T as Potential Antibacterial and Anti-Cancer Agent. Anticancer Agents in Medicinal Chemistry. Available at: [Link]
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El-Sayed, M. A. A., et al. (2024). Design, Synthesis, and In Vitro Enzymatic Evaluation of Novel Flavone Derivatives as Dual COX-2/5-LOX Inhibitors Supported by Molecular Docking and ADMET Analysis. Molecules, 29(5), 1058. Available at: [Link]
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Balasubramanian, S., & Nair, J. S. (2016). Facile synthesis of 4H-chromene derivatives via base-mediated annulation of ortho-hydroxychalcones and 2-bromoallyl sulfones. Beilstein Journal of Organic Chemistry, 12, 33–38. Available at: [Link]
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Li, G., et al. (2021). Asymmetric [4 + 2] cycloaddition synthesis of 4H-chromene derivatives facilitated by group-assisted-purification (GAP) chemistry. RSC Advances, 11(62), 39315–39319. Available at: [Link]
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Bojic, M., et al. (2009). Synthesis and Molecular Descriptor Characterization of Novel 4-Hydroxy-chromene-2-one Derivatives as Antimicrobial Agents. Molecules, 14(4), 1599–1616. Available at: [Link]
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Hugin, M., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(15), 6646–6656. Available at: [Link]
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Unveiling the Architectural Blueprint: A Theoretical Exploration of 2,6-dimethyl-4H-chromen-4-one's Molecular Structure
Abstract
This technical guide provides a comprehensive theoretical framework for the molecular structure elucidation of 2,6-dimethyl-4H-chromen-4-one, a member of the chromone family of heterocyclic compounds. Chromone derivatives are recognized as privileged structures in medicinal chemistry, exhibiting a wide array of biological activities.[1] A profound understanding of their three-dimensional structure, electronic properties, and conformational flexibility is paramount for rational drug design and development. This document outlines a synergistic approach, integrating quantum chemical calculations with spectroscopic principles to construct a detailed molecular portrait of 2,6-dimethyl-4H-chromen-4-one. We will delve into the application of Density Functional Theory (DFT) and ab initio methods to predict its geometry, vibrational frequencies, and electronic characteristics. The causality behind the selection of specific computational parameters will be discussed, ensuring a self-validating and robust theoretical model. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry for the in-depth analysis of bioactive heterocyclic scaffolds.
Introduction: The Significance of Chromones and the Need for Theoretical Scrutiny
Chromones (4H-chromen-4-ones) and their derivatives are a ubiquitous class of oxygen-containing heterocyclic compounds found in numerous natural products. Their versatile biological profiles, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities, have established them as a cornerstone in medicinal chemistry.[2][3] The biological efficacy of these molecules is intrinsically linked to their molecular structure. Subtle changes in substitution patterns on the chromone scaffold can dramatically alter their pharmacological activity.
The target of our investigation, 2,6-dimethyl-4H-chromen-4-one, possesses a fundamental chromone core with methyl substitutions at positions 2 and 6. To fully comprehend its structure-activity relationship (SAR) and to guide the synthesis of more potent analogues, a detailed understanding of its molecular architecture is crucial. While experimental techniques like X-ray crystallography and NMR spectroscopy provide invaluable structural data, theoretical studies offer a complementary and often predictive insight into molecular properties that are not easily accessible through experimentation.
Quantum chemical calculations, particularly Density Functional Theory (DFT), have emerged as powerful tools for investigating the structural and electronic properties of molecules with a high degree of accuracy.[4][5] These methods allow for the optimization of molecular geometries, prediction of vibrational spectra (FTIR and FT-Raman), and characterization of electronic features such as frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential (MEP).[6][7][8] This in-depth theoretical analysis provides a foundational understanding of the molecule's reactivity, intermolecular interactions, and potential biological targets.
Theoretical Methodology: A Step-by-Step Computational Workflow
The following section outlines a robust computational protocol for the theoretical investigation of 2,6-dimethyl-4H-chromen-4-one. The choice of methodology is guided by the principles of accuracy, computational efficiency, and the ability to provide experimentally relevant data.
Molecular Geometry Optimization
The initial step involves the construction of the 3D structure of 2,6-dimethyl-4H-chromen-4-one. The geometry is then optimized to find the most stable conformation, corresponding to a minimum on the potential energy surface.
Experimental Protocol:
-
Initial Structure Generation: The 2D structure of 2,6-dimethyl-4H-chromen-4-one is drawn using a molecular editor and converted to a 3D representation.
-
Computational Method Selection: Density Functional Theory (DFT) with the B3LYP (Becke's three-parameter Lee-Yang-Parr) hybrid functional is a widely used and reliable method for geometry optimization of organic molecules.[2][4][5]
-
Basis Set Selection: The 6-311++G(d,p) basis set is recommended as it provides a good balance between accuracy and computational cost, accounting for polarization and diffuse functions which are important for describing the electronic distribution in heterocyclic systems.[2][5]
-
Optimization Procedure: The geometry optimization is performed using a quantum chemistry software package (e.g., Gaussian, ORCA). The convergence criteria should be set to tight to ensure a true energy minimum is reached.
-
Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum (i.e., no imaginary frequencies). These calculations also provide the theoretical vibrational frequencies.
Caption: Workflow for molecular geometry optimization.
Vibrational Spectral Analysis
Theoretical vibrational analysis provides a powerful means to interpret and assign experimental FTIR and FT-Raman spectra. The calculated frequencies and intensities can be correlated with specific vibrational modes of the molecule.
Experimental Protocol:
-
Frequency Data Extraction: The output of the frequency calculation from the geometry optimization step contains the harmonic vibrational frequencies.
-
Scaling Factor Application: Due to the approximations inherent in the theoretical models and the neglect of anharmonicity, calculated vibrational frequencies are often systematically higher than experimental values. A scaling factor (typically around 0.96 for B3LYP/6-311++G(d,p)) is applied to the calculated frequencies for better agreement with experimental data.
-
Vibrational Mode Assignment: The visualization of the normal modes of vibration allows for the assignment of each calculated frequency to a specific molecular motion (e.g., C=O stretch, C-H bend).
-
Spectral Simulation: The calculated frequencies and their corresponding intensities can be used to generate a theoretical infrared or Raman spectrum, which can be directly compared with experimental spectra.
Electronic Properties Analysis
Understanding the electronic properties of 2,6-dimethyl-4H-chromen-4-one is crucial for predicting its reactivity and potential for intermolecular interactions.
Experimental Protocol:
-
Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are extracted from the optimized structure's output file.
-
HOMO: Represents the ability to donate an electron.
-
LUMO: Represents the ability to accept an electron.
-
HOMO-LUMO Energy Gap (ΔE): A smaller energy gap suggests higher chemical reactivity and lower kinetic stability.[7]
-
-
Molecular Electrostatic Potential (MEP) Mapping: The MEP is calculated and visualized on the molecule's electron density surface.
-
Red regions (negative potential): Indicate electron-rich areas, susceptible to electrophilic attack (e.g., the carbonyl oxygen).
-
Blue regions (positive potential): Indicate electron-deficient areas, susceptible to nucleophilic attack.
-
Green regions (neutral potential): Indicate areas of low electrostatic potential.
-
Caption: Workflow for analyzing electronic properties.
Predicted Molecular and Electronic Properties
Based on the computational workflow described above and drawing parallels from studies on similar chromone derivatives, we can anticipate the following structural and electronic characteristics for 2,6-dimethyl-4H-chromen-4-one.
Optimized Molecular Geometry
The optimized structure of 2,6-dimethyl-4H-chromen-4-one is expected to be largely planar, with the chromone ring system forming a rigid scaffold. The methyl groups at positions 2 and 6 will introduce some steric effects that may cause minor deviations from planarity. The bond lengths and angles will be consistent with the hybridization of the constituent atoms.
Table 1: Predicted Geometrical Parameters for 2,6-dimethyl-4H-chromen-4-one (based on B3LYP/6-311++G(d,p))
| Parameter | Predicted Value | Description |
| C=O Bond Length | ~1.22 Å | Typical double bond character of a ketone. |
| C2-C3 Bond Length | ~1.35 Å | Double bond within the pyranone ring. |
| O1-C2 Bond Length | ~1.37 Å | Partial double bond character due to resonance. |
| C6-CH3 Bond Length | ~1.51 Å | Standard single bond between sp2 and sp3 carbons. |
| C-C-C Bond Angles | ~120° | For sp2 hybridized carbons in the aromatic ring. |
| O-C=O Bond Angle | ~125° | Reflects the sp2 hybridization of the carbonyl carbon. |
Vibrational Signature
The theoretical vibrational spectrum will exhibit characteristic peaks corresponding to the functional groups present in the molecule.
Table 2: Predicted Key Vibrational Frequencies for 2,6-dimethyl-4H-chromen-4-one
| Vibrational Mode | Predicted Frequency Range (cm⁻¹, scaled) | Intensity |
| C=O Stretch | 1640 - 1680 | Strong |
| C=C Aromatic Stretch | 1550 - 1620 | Medium to Strong |
| C-H Aromatic Stretch | 3000 - 3100 | Medium |
| C-H Aliphatic Stretch | 2850 - 3000 | Medium |
| C-O-C Stretch | 1200 - 1300 | Strong |
| C-H Bending | 1350 - 1480 | Medium |
Electronic Landscape
The electronic properties will provide insights into the molecule's reactivity and potential for non-covalent interactions.
Table 3: Predicted Electronic Properties for 2,6-dimethyl-4H-chromen-4-one
| Property | Predicted Value | Significance |
| HOMO Energy | ~ -6.5 eV | Indicates the electron-donating capability. |
| LUMO Energy | ~ -2.0 eV | Indicates the electron-accepting capability. |
| HOMO-LUMO Gap (ΔE) | ~ 4.5 eV | Suggests moderate chemical reactivity and stability. |
| Dipole Moment | ~ 3.5 D | Indicates a polar molecule. |
The Molecular Electrostatic Potential (MEP) map is predicted to show the most negative potential (red) localized on the carbonyl oxygen atom, highlighting it as the primary site for electrophilic attack and hydrogen bond acceptance. The hydrogen atoms of the methyl groups and the aromatic ring will exhibit positive potential (blue), making them susceptible to nucleophilic interactions.
Conclusion and Future Directions
This technical guide has outlined a comprehensive theoretical approach for the detailed investigation of the molecular structure of 2,6-dimethyl-4H-chromen-4-one. By employing Density Functional Theory, we can obtain a wealth of information regarding its optimized geometry, vibrational signatures, and electronic properties. This theoretical data provides a robust foundation for understanding its chemical behavior and for guiding future experimental work.
The insights gained from these theoretical studies can be instrumental in:
-
Rational Drug Design: Modifying the substitution pattern to enhance biological activity based on the predicted electronic and steric properties.
-
Spectroscopic Analysis: Aiding in the interpretation and assignment of experimental FTIR, FT-Raman, and NMR spectra.
-
Understanding Reaction Mechanisms: Predicting the most likely sites for chemical reactions.
Future work should focus on validating these theoretical predictions with experimental data. The synthesis of 2,6-dimethyl-4H-chromen-4-one followed by its characterization using X-ray crystallography, NMR, and vibrational spectroscopy would provide a valuable benchmark for the computational results. Furthermore, theoretical studies could be extended to explore its interactions with biological targets through molecular docking and molecular dynamics simulations, thereby bridging the gap between molecular structure and pharmacological activity.
References
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- (PDF) Spectroscopic and computational study of chromone derivatives with antitumor activity: detailed DFT, QTAIM and docking investigations - ResearchGate. (2021).
- Comprehensive Computational Study of a Novel Chromene-Trione Derivative Bioagent: Integrated Molecular Docking, Dynamics, Topology, and Quantum Chemical Analysis. (2025). MDPI.
- Spectroscopic Investigation, ab initio HF and DFT Calculations and Other Biomolecular Properties of 6-methylchromone-3-carbonitrile. (2017). International Journal of Pharmaceutical Sciences Review and Research, 47(2), 123-132.
- DFT Calculations and Molecular Docking Studies on a Chromene Derivative. (2021). ChemistrySelect, 6(13), 3149-3161.
- Synthesis, characterization, molecular structure, and computational studies on 4(1H) - Covenant University. (2021). Journal of Molecular Structure, 1245, 131077.
- Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies. (2023). New Journal of Chemistry.
- Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. (2012). Journal of Medicinal Chemistry, 55(14), 6435-6450.
- Exploring the Electronic Properties of 4,6-dimethyl-2H-chromen-2-one Substitute Coumarin Derivative via DFT Analysis. (2025).
- (PDF) 4,6-Dimethyl-2H-chromen-2-one. (2025).
- (PDF) Electronic structure simulations of 2,6-dimethyl-2,5-heptadien-4-one by FTIR, FT-Raman, NMR, UV–vis, NBO and density functional theory. (2012).
- Spectroscopic Investigation, Component Analysis, and DFT Calculations of Tautomeric Forms of Substituted Dihydro-6H-chromeno[4,3-d]pyrazolo[1,5-a]pyrimidin-6-one. (2023). MDPI.
- 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. (2020). Frontiers in Chemistry, 8, 571.
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The Chromone Scaffold: A Privileged Architecture in Modern Drug Discovery
[1][2][3]
Abstract This technical guide provides a comprehensive analysis of the chromone (1,4-benzopyrone) scaffold, a "privileged structure" in medicinal chemistry.[1][2][3] We explore its structural versatility, structure-activity relationships (SAR), and mechanistic roles in oncology, inflammation, and neurodegeneration.[4] Designed for drug development professionals, this document synthesizes recent data (2020–2025), experimental protocols, and signaling pathway interventions to facilitate the rational design of next-generation chromone-based therapeutics.
Introduction: The Chemical & Biological Foundation
The chromone framework (4H-chromen-4-one) constitutes the core of flavonoids, one of the most ubiquitous classes of secondary metabolites in nature. In drug discovery, it is classified as a privileged scaffold —a molecular framework capable of providing useful ligands for more than one receptor or enzyme target by judicious structural modifications.[4]
Structural Anatomy & Reactivity
The chromone system consists of a benzene ring fused to a
Key Reactive Centers:
-
C-2 & C-3: The
-unsaturated ketone motif allows for Michael addition reactions (in specific derivatives) and is the primary site for functionalization (e.g., styryl groups, heterocyclic attachments). -
C-4 Carbonyl: Acts as a hydrogen bond acceptor, crucial for binding affinity in kinase pockets.
-
Benzene Ring (Positions 5–8): Substitutions here modulate lipophilicity and electronic distribution, affecting metabolic stability and bioavailability.
Visualization: The Chromone Pharmacophore
The following diagram illustrates the core numbering and pharmacophoric interaction points critical for SAR studies.
Figure 1: Pharmacophoric mapping of the chromone scaffold highlighting key interaction zones for rational drug design.
Biological Significance & Mechanisms of Action[5][7][8]
Anticancer Activity: Kinase Inhibition
Chromone derivatives function as potent ATP-competitive inhibitors of various protein kinases. The planar structure mimics the adenine ring of ATP, allowing insertion into the catalytic cleft of enzymes.
-
Cyclin-Dependent Kinases (CDKs): Flavopiridol (Alvocidib), a chromone-derived alkaloid, inhibits CDK1, CDK2, and CDK4/6, inducing G1/S and G2/M cell cycle arrest.
-
PI3K/Akt/mTOR Pathway: Substituted chromones (e.g., thienopyrimidine-chromone hybrids) inhibit mTOR/PI3K
, disrupting cancer cell survival signaling. -
Tubulin Polymerization: Some 2-styrylchromones bind to the colchicine site of tubulin, inhibiting microtubule formation and leading to apoptosis.
Anti-Inflammatory Activity: The NF- B/MAPK Axis
Chromones exert anti-inflammatory effects by dual inhibition of the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, as well as by modulating upstream signaling.
-
Mechanism: Inhibition of the TRAF6-ASK1-p38 axis.[6]
-
Effect: Reduction in pro-inflammatory cytokines (TNF-
, IL-6, IL-1 ) and downregulation of iNOS expression.[6] -
Mast Cell Stabilization: Cromolyn sodium prevents the degranulation of mast cells by blocking calcium influx, a mechanism distinct from receptor antagonism.
Visualization: Signaling Pathway Intervention
The diagram below details how chromone derivatives (e.g., DCO-6) intervene in the LPS-induced inflammatory cascade.[6]
Figure 2: Mechanistic intervention of chromone derivatives in the ROS-dependent TRAF6-ASK1-p38 inflammatory signaling pathway.
Comparative Data: Potency of Chromone Derivatives
The following table summarizes the IC
| Compound Class | Target / Cell Line | IC | Structural Feature | Ref |
| Flavopiridol | CDK1 / CDK2 | ~40 nM | 3-hydroxy-1-methylpiperidinyl substitution | [1] |
| Bromovisnagin | MCF-7 (Breast Cancer) | 0.36 nM | Furan-fused chromone + Bromine sub. | [2] |
| Thienopyrimidine-Chromone | mTOR / PI3K | 0.85 | Hybrid scaffold, 6-F substitution | [3] |
| Cromolyn Sodium | Mast Cell Degranulation | EC | Bis-chromone structure | [4] |
| Compound 37 | AChE (Neuroprotection) | 0.09 | Chromone-2-carboxamide | [5] |
| DCO-6 | p38 MAPK Phosphorylation | Dose-dependent | 2-styrylchromone derivative | [6] |
Note: Lower IC
Experimental Protocol: Synthesis & Validation
Synthetic Workflow: Baker-Venkataraman Rearrangement
The most robust method for synthesizing the chromone core involves the Baker-Venkataraman rearrangement of o-hydroxyacetophenones.
Step-by-Step Protocol:
-
Esterification: React substituted 2-hydroxyacetophenone with an acyl chloride (R-COCl) in the presence of dry pyridine.
-
Conditions: 0°C to RT, 2–4 hours.
-
Yield Check: TLC (Hexane:Ethyl Acetate 7:3).
-
-
Rearrangement: Treat the resulting ester with a base (KOH/Pyridine or NaH/DMSO) to induce 1,3-diketone formation via intramolecular Claisen condensation.
-
Conditions: 50–60°C, 2 hours. Acidify with dilute HCl to precipitate the
-diketone.
-
-
Cyclization: Reflux the
-diketone in glacial acetic acid with catalytic conc. H SO or iodine.-
Conditions: Reflux, 1–3 hours.
-
Purification: Recrystallization from Ethanol.
-
Visualization: Synthetic Route
Figure 3: The Baker-Venkataraman rearrangement pathway for the efficient synthesis of 2-substituted chromones.
Future Perspectives
The future of chromone scaffolds lies in Proteolysis Targeting Chimeras (PROTACs) and Molecular Hybrids .
-
PROTACs: Chromone moieties are being utilized as the ligand for the target protein (e.g., specific kinases), linked to an E3 ligase ligand. This allows for the degradation of the pathogenic protein rather than simple inhibition.
-
Hybrids: Fusing chromones with other pharmacophores (e.g., artemisinin, chalcones) is a proven strategy to overcome multi-drug resistance (MDR).
References
-
Senderowicz, A. M. (1999). Flavopiridol: the first cyclin-dependent kinase inhibitor in human clinical trials. Investigational New Drugs, 17(3), 313–320. Link
-
Ali, E. M., et al. (2020).[2] Synthesis and anticancer activity of novel chromone derivatives. Current Strategies in Development of New Chromone Derivatives, PMC7296321. Link
-
Zhu, Y., et al. (2020).[2] Design and synthesis of thienopyrimidine-chromone hybrids as PI3K/mTOR inhibitors. European Journal of Medicinal Chemistry. Link
-
Edwards, A. M. (1994). Mechanisms of action of cromolyn sodium. Clinical & Experimental Allergy. Link
-
Suwanhom, P., et al. (2020). Chromone-2-carboxamido-alkylamines as potent acetylcholinesterase inhibitors.[7] RSC Advances. Link
-
Liu, H., et al. (2012).[6] A Novel Chromone Derivative with Anti-Inflammatory Property via Inhibition of ROS-Dependent Activation of TRAF6-ASK1-p38 Pathway.[6] PLoS ONE. Link
-
Reis, J., et al. (2022). Chromone: A Privileged Scaffold in Drug Discovery.[1][8][2][3][4][5][9][10][11] Mini Reviews in Medicinal Chemistry. Link
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Fundamental Chemistry of the 4H-Chromen-4-one Core: A Technical Guide
Executive Summary: The Privileged Scaffold
The 4H-chromen-4-one (chromone) core is not merely a structural motif; it is a "privileged scaffold" in medicinal chemistry, capable of binding to multiple, unrelated receptor targets with high affinity. It serves as the backbone for flavonoids (2-phenylchromen-4-one) and isoflavones (3-phenylchromen-4-one), underpinning a vast library of bioactive agents ranging from kinase inhibitors to neuroprotective agents.
For the drug development professional, the chromone core offers a unique balance of rigidity (for receptor docking) and reactivity (for late-stage functionalization). This guide dissects the electronic architecture, synthetic pathways, and medicinal utility of this essential heterocycle.[1]
Electronic Architecture & Reactivity Profile
Understanding the electron distribution within the chromone ring is the prerequisite for rational drug design. The system is defined by the interplay between the electron-rich benzene ring and the electron-deficient pyrone ring.
Resonance and Active Sites
The chromone system exhibits significant aromatic character, but the pyrone ring is partially anti-aromatic/non-aromatic depending on resonance contributors.
-
Electrophilic Attack: The benzene ring (positions C6 and C8) is activated for electrophilic aromatic substitution (SEAr), modulated by the electron-donating oxygen at position 1.
-
Nucleophilic Attack: The pyrone ring is susceptible to nucleophiles.
-
C2 Position: Highly electrophilic due to conjugation with the carbonyl (Michael acceptor-like behavior).
-
C4 Carbonyl: Hard nucleophiles can attack here, though 1,4-addition at C2 is often kinetically favored.
-
-
Ring Opening: Strong nucleophiles (e.g., hydrazine, hydroxide) can trigger pyrone ring opening and recyclization (e.g., to pyrazoles or isoxazoles).
Visualization: Reactivity Map
The following diagram maps the electronic pressures and reactive "hotspots" on the core.
Figure 1: Reactivity profile of the chromone core. Red nodes indicate electrophilic sites; Blue/Green nodes indicate nucleophilic/substitution sites.
Synthetic Architectures
Robust synthesis is the foundation of library generation. We focus on two primary pathways: the Baker-Venkataraman Rearrangement (for 2-substituted derivatives) and the Vilsmeier-Haack Cyclization (for 3-functionalized derivatives).
Pathway A: Baker-Venkataraman Rearrangement
This is the industry standard for synthesizing flavones. It involves an intramolecular Claisen condensation of o-acyloxyacetophenones followed by acid-catalyzed cyclodehydration.
Mechanism Logic:
-
Base Generation: A base (e.g., KOH, NaH) generates the enolate of the acetyl group.
-
Acyl Migration: The enolate attacks the ester carbonyl (intramolecular), forming a 1,3-diketone (beta-diketone).
-
Cyclization: Acid treatment (H₂SO₄/AcOH) promotes cyclization and dehydration to the chromone.
Figure 2: Step-wise logic of the Baker-Venkataraman rearrangement for chromone synthesis.
Pathway B: Vilsmeier-Haack Reaction (Protocol Focus)
This method is preferred for generating 3-formylchromones , which are versatile intermediates for Schiff bases and further heterocyclic annulation.
Protocol: Synthesis of 3-Formyl-6-methylchromone Target Audience: Bench Scientists. This protocol is designed for reproducibility and scale-up.
Reagents:
-
2'-Hydroxy-5'-methylacetophenone (10 mmol)
-
Phosphorus Oxychloride (POCl₃) (30 mmol, 3.0 eq)
-
Dimethylformamide (DMF) (Dry, 10 mL)
Step-by-Step Methodology:
-
Vilsmeier Reagent Formation (Critical Step):
-
Cool dry DMF (10 mL) to 0°C in an ice bath under an inert atmosphere (N₂).
-
Add POCl₃ dropwise over 15 minutes. Observation: The solution should turn slightly yellow/viscous.
-
Why: Controlling the exotherm prevents thermal decomposition of the chloroiminium ion intermediate.
-
-
Substrate Addition:
-
Dissolve 2'-hydroxy-5'-methylacetophenone in a minimal amount of DMF (2 mL).
-
Add this solution dropwise to the Vilsmeier reagent at 0°C.[2]
-
Stir at 0°C for 30 minutes, then allow to warm to room temperature.
-
Heat to 60°C for 2 hours. Validation: Monitor by TLC (Hexane:EtOAc 7:3). The starting material spot should disappear.
-
-
Hydrolysis & Workup:
-
Pour the reaction mixture onto 100g of crushed ice with vigorous stirring.
-
Allow the mixture to stand for 2 hours (hydrolysis of the iminium salt to the aldehyde).
-
Precipitation: The product usually precipitates as a solid. Filter and wash with cold water.
-
Purification: Recrystallize from Ethanol/DMF.
-
Data Summary: Common Synthetic Yields
| Method | Substrate Scope | Key Reagents | Typical Yield | Ref |
| Baker-Venkataraman | 2-Aryl/Alkyl chromones | KOH, Pyridine, H₂SO₄ | 70-85% | [1] |
| Vilsmeier-Haack | 3-Formyl chromones | POCl₃, DMF | 60-80% | [2] |
| Kostanecki-Robinson | 3-Acyl/Alkyl chromones | NaOAc, Ac₂O | 50-65% | [3] |
| Pd-Carbonylation | Flavones from iodophenols | PdCl₂(PPh₃)₂, CO | 85-95% | [4] |
Medicinal Chemistry & SAR
The chromone core is a scaffold that requires precise decoration to achieve selectivity.
Structure-Activity Relationship (SAR) Logic[1][3][4]
-
Position 2 (C2): Critical for receptor binding. Bulky aryl groups (flavones) often enhance lipophilicity and fit into hydrophobic pockets (e.g., COX-2 inhibition).
-
Position 3 (C3): Substitution here (e.g., isoflavones) mimics the steroid nucleus, conferring estrogenic activity. Halogenation or formylation at C3 serves as a handle for further diversification.
-
Positions 5, 6, 7, 8 (A-Ring):
-
C7-OH: Often essential for antioxidant activity (radical scavenging).
-
C6/C8-Halogens: Enhance metabolic stability and can improve potency in kinase inhibitors by filling small hydrophobic pockets.
-
Figure 3: SAR Decision Tree for Chromone Optimization.
Recent Advances: Late-Stage Functionalization
Modern drug discovery utilizes C-H activation to diversify the core without de novo synthesis.
-
C3-Trifluoromethylation: Achieved via radical pathways (Langlois reagent) to enhance metabolic stability.
-
C-H Olefination: Rhodium-catalyzed oxidative coupling at C5 (peri-position) using directing groups.
References
-
Mechanism and Application of Baker–Venkataraman O→C Acyl Migration Reactions. Synthesis, 2014.[3]
-
Process for the Preparation of Chromones Using Vilsmeier Reagent. International Journal of Organic Chemistry, 2014.[4]
-
An In-depth Technical Guide to the Synthesis of 3-Methylchromone. BenchChem, 2025.[2]
-
Palladium-catalyzed carbonylative synthesis of 2,3-disubstituted chromones. Adv. Synth. Catal., 2016.
-
Current Strategies in Development of New Chromone Derivatives. PMC, 2020.
Sources
- 1. 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Process for the Preparation of Chromones, Isoflavones and Homoisoflavones Using Vilsmeier Reagent Generated from Phthaloyl Dichloride and DMF [scirp.org]
Beyond the Scaffold: Mastering the Pyranone Ring Reactivity in Chromones
Topic: Exploring the Reactivity of the Pyranone Ring in Chromones Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Synthetic Organic Chemists, Drug Discovery Researchers
Executive Summary
The chromone (4H-1-benzopyran-4-one) scaffold is a privileged structure in medicinal chemistry, serving as the core for pharmacophores ranging from anti-inflammatory agents (cromolyn) to flavonoids with antioxidant properties.[1] While the benzene ring (A-ring) behaves as a typical aromatic system, the heterocyclic pyranone ring (C-ring) exhibits a unique "chameleon-like" reactivity. It is not merely a linker but a reactive entity capable of serving as an electrophile, a radical acceptor, and a masked precursor for other heterocycles via ring-opening transformations.
This guide dissects the electronic landscape of the pyranone ring, providing researchers with a mechanistic roadmap to exploit its reactivity for late-stage functionalization and scaffold morphing.
The Electronic Landscape: A Dual-Natured Electrophile
To manipulate the chromone core, one must first understand its uneven electron distribution. The pyranone ring is defined by the conjugation of the ether oxygen lone pair with the carbonyl group, creating a vinylogous ester character.
Molecular Orbital Insights
-
C-2 Position (The Soft Electrophile): This is the most electron-deficient carbon on the ring. It is highly susceptible to attack by soft nucleophiles (Michael addition). The lack of steric hindrance compared to C-4 makes it the primary site for nucleophilic entry.
-
C-3 Position (The Nucleophilic/Radical Trap): Conversely, C-3 possesses significant electron density due to the enaminone-like resonance contribution. It reacts readily with electrophiles (halogenation, formylation) and, more recently, has been identified as a prime site for radical alkylation.
-
C-4 Position (The Hard Electrophile): The carbonyl carbon is less reactive than a typical ketone due to resonance stabilization from the ring oxygen. However, it remains a target for hard nucleophiles (e.g., Grignard reagents), often requiring activation by Lewis acids.
Visualization: Reactivity Map
The following diagram maps the distinct reactivity zones of the chromone nucleus.
Figure 1: Strategic reactivity map of the chromone scaffold highlighting the divergent chemical behaviors of the C-2, C-3, and C-4 positions.
Nucleophilic Dominance & The ANRORC Mechanism
The most defining feature of pyranone reactivity is its susceptibility to ring opening. Unlike stable aromatics, the pyranone ring often undergoes the ANRORC mechanism (Addition of Nucleophile, Ring Opening, and Ring Closure).
The Mechanism[2][3][4][5][6][7]
-
Addition: A nucleophile (e.g., hydrazine, primary amine, hydroxide) attacks the electrophilic C-2.
-
Ring Opening: The tetrahedral intermediate collapses, cleaving the C2-O bond and generating a transient phenol-enaminone species.
-
Recyclization: The newly formed phenol or a second nucleophilic site on the reagent attacks the C-4 carbonyl (or C-2), expelling water or a leaving group to form a new heterocycle (e.g., pyrazole, isoxazole, or pyrimidine).
Strategic Implication: This pathway is often a "trap" to be avoided when seeking simple substitution, but a "tool" when performing scaffold morphing (e.g., converting chromones to pharmacologically active pyrazoles).
Protocol: Palladium-Catalyzed Aminocarbonylation
A Case Study in Controlling Ring Stability
This protocol demonstrates a modern application where the pyranone ring's tendency to open is manipulated to synthesize chroman-2,4-diones or chromone-3-carboxamides . The outcome depends heavily on the amine nucleophile and ligand choice, balancing the C-2 attack against Pd-catalyzed insertion.
Experimental Workflow
Objective: Synthesis of Chromone-3-carboxamides via Carbonylation of 3-Iodochromone.
Reagents & Conditions:
-
Substrate: 3-Iodochromone (1.0 equiv)
-
Nucleophile: Morpholine or Piperidine (1.2 equiv)
-
Catalyst: Pd(OAc)₂ (2 mol%)
-
Ligand: XantPhos (4 mol%) — Crucial for preventing ring opening by accelerating CO insertion.
-
CO Source: Carbon Monoxide balloon (1 atm)
-
Base: Et₃N (2.0 equiv)
-
Solvent: DMF (0.2 M)
-
Temperature: 50 °C
Step-by-Step Procedure:
-
Setup: In a glovebox or under argon flow, charge a dried Schlenk tube with 3-iodochromone, Pd(OAc)₂, and XantPhos.
-
Solvation: Add anhydrous DMF and the amine nucleophile (e.g., morpholine) followed by triethylamine.
-
Atmosphere Exchange: Evacuate the tube and backfill with CO gas three times. Leave connected to a CO balloon.
-
Reaction: Heat the mixture to 50 °C. Monitor via TLC (typically 2–4 hours).
-
Note: If the reaction turns dark black rapidly, palladium precipitation may be occurring; verify ligand quality.
-
-
Workup: Dilute with EtOAc, wash with water (3x) and brine (1x) to remove DMF. Dry over Na₂SO₄.
-
Purification: Flash column chromatography (Hexane/EtOAc gradient).
Self-Validating Check:
-
Success: Isolation of the 3-carboxamide (retention of pyranone ring).
-
Failure (Ring Opening): If a secondary amine is used without XantPhos, or if primary amines are used, you may observe the formation of enaminones or chroman-2,4-diones resulting from nucleophilic attack at C-2 prior to carbonylation.
Mechanistic Pathway Diagram[2]
Figure 2: Divergent pathways: Palladium-catalyzed carbonylation (Green path) vs. Nucleophilic ring opening (Red path). Ligand choice dictates the selectivity.
Quantitative Data: Reactivity Comparison
The following table summarizes the reactivity of the pyranone ring against common reagents, highlighting the competition between substitution and ring transformation.
| Reagent Class | Target Site | Reaction Type | Product Outcome | Key Condition |
| Hydrazine | C-2 & C-4 | ANRORC | Pyrazoles (3(5)-(2-hydroxyphenyl)pyrazoles) | Reflux in EtOH |
| Hydroxylamine | C-2 | ANRORC | Isoxazoles | Buffered pH |
| Diazo Compounds | C-3 | Radical Alkylation | 3-Alkylchromones | Blue LED, Photocatalyst |
| Grignard (RMgX) | C-4 | 1,2-Addition | 4-Substituted Chromenes | Low Temp (-78°C) |
| Active Methylene | C-2 | Michael/Ring Open | Benzoxocinones / Pyridines | Base catalysis (Piperidine) |
Advanced C-3 Functionalization
While C-2 is dominated by nucleophiles, C-3 is the gateway to increasing molecular complexity via radical chemistry. Recent photoredox methodologies have unlocked this position.
Key Insight: The C-3 position acts as a radical acceptor. Using acceptor-acceptor diazo compounds and a photosensitizer (e.g., fac-Ir(ppy)₃) under Blue LED irradiation allows for the direct alkylation of the C-3 position without pre-functionalization (e.g., halogenation). This avoids the harsh conditions of classical electrophilic aromatic substitution.
References
-
Ring Opening and Ring Closure Reactions of Chromone-3-Carboxylic Acid Source: Semantic Scholar URL:[Link]
-
Synthesis of Chroman-2,4-diones via Ring-Opening/Ring-Closing Reaction Involving Palladium-Catalyzed Intramolecular Aryloxycarbonylation Source: Journal of Organic Chemistry (ACS) URL:[Link]
-
Advances in the site-selective C-5, C-3 and C-2 functionalization of chromones via sp2 C–H activation Source: RSC Advances URL:[Link]
-
Synthesis of Chromone-Related Pyrazole Compounds Source: Molecules (MDPI/NIH) URL:[Link]
Sources
Methodological & Application
Application Note: One-Pot Synthesis of 2,6-Dimethyl-4H-Chromen-4-One Derivatives
Introduction: The Enduring Significance of the Chromone Scaffold
The 4H-chromen-4-one, or chromone, framework is a "privileged scaffold" in medicinal chemistry and drug discovery.[1][2] This assertion is substantiated by the extensive presence of this heterocyclic motif in a myriad of natural products and synthetic compounds exhibiting a wide spectrum of biological activities.[3] These activities include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1][3] The therapeutic potential of chromone derivatives continues to drive research into efficient and scalable synthetic methodologies. Specifically, derivatives such as 2,6-dimethyl-4H-chromen-4-one are of significant interest due to the influence of substitution patterns on their pharmacological profiles.
One-pot syntheses have emerged as a cornerstone of green and efficient chemistry, offering numerous advantages over traditional multi-step procedures, such as reduced reaction times, lower consumption of solvents and reagents, and operational simplicity.[1] This application note provides a detailed protocol and scientific rationale for the one-pot synthesis of 2,6-dimethyl-4H-chromen-4-one, a valuable derivative for further functionalization and biological screening.
Synthetic Strategy: An Acid-Catalyzed One-Pot Condensation
The synthesis of 2,6-dimethyl-4H-chromen-4-one can be efficiently achieved through a one-pot acid-catalyzed condensation of p-cresol and ethyl acetoacetate. This reaction, a variation of the Simonis reaction, proceeds through a series of well-understood mechanistic steps, culminating in the formation of the desired chromone ring system.[4] The use of a strong acid catalyst, such as polyphosphoric acid (PPA) or sulfuric acid, is crucial for promoting both the initial intermolecular condensation and the subsequent intramolecular cyclization and dehydration.
Reaction Mechanism
The reaction mechanism can be delineated into three key stages:
-
Initial Condensation: The reaction is initiated by the acid-catalyzed reaction between p-cresol and ethyl acetoacetate.
-
Intramolecular Cyclization: The intermediate undergoes an intramolecular cyclization, driven by the nucleophilic attack of the phenolic oxygen onto the ketone carbonyl.
-
Dehydration: The final step involves the elimination of a water molecule to yield the stable aromatic chromone ring.
Experimental Protocol
This protocol details a representative one-pot synthesis of 2,6-dimethyl-4H-chromen-4-one.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number |
| p-Cresol | ReagentPlus®, 99% | Sigma-Aldrich | 106-44-5 |
| Ethyl acetoacetate | ACS reagent, ≥99.5% | Sigma-Aldrich | 141-97-9 |
| Polyphosphoric acid | 83% P₂O₅ assay | Sigma-Aldrich | 8017-16-1 |
| Dichloromethane | Anhydrous, ≥99.8% | Sigma-Aldrich | 75-09-2 |
| Saturated Sodium Bicarbonate | Laboratory Grade | Fisher Scientific | 144-55-8 |
| Anhydrous Magnesium Sulfate | ≥99.5% | Sigma-Aldrich | 7487-88-9 |
| Ethyl Acetate | HPLC Grade | Fisher Scientific | 141-78-6 |
| Hexanes | HPLC Grade | Fisher Scientific | 110-54-3 |
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, place polyphosphoric acid (100 g).
-
Reagent Addition: To the stirred polyphosphoric acid, add a mixture of p-cresol (10.8 g, 0.1 mol) and ethyl acetoacetate (13.0 g, 0.1 mol) dropwise. The addition should be controlled to maintain the reaction temperature below 40 °C.
-
Reaction Progression: After the addition is complete, heat the reaction mixture to 80-90 °C and maintain this temperature with stirring for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes and ethyl acetate as the eluent.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture onto crushed ice (approx. 500 g) with vigorous stirring.
-
Neutralization and Extraction: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the aqueous mixture with dichloromethane (3 x 100 mL).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford pure 2,6-dimethyl-4H-chromen-4-one.
Visualizing the Workflow and Mechanism
To further clarify the experimental process and the underlying chemical transformations, the following diagrams are provided.
Discussion and Field-Proven Insights
The choice of polyphosphoric acid as both the solvent and catalyst is a key aspect of this one-pot protocol. PPA is a highly viscous medium that facilitates the reaction at elevated temperatures while also acting as a powerful dehydrating agent, which drives the final step of the reaction to completion. The temperature control during the initial addition of reagents is critical to prevent unwanted side reactions and ensure a good yield.
The work-up procedure, involving quenching on ice and subsequent neutralization, is a standard and effective method for handling reactions conducted in strong acids. Proper neutralization is essential to ensure efficient extraction of the product into the organic phase. Purification by column chromatography is typically necessary to obtain the product in high purity, free from any unreacted starting materials or side products.
Conclusion
This application note provides a comprehensive and practical guide for the one-pot synthesis of 2,6-dimethyl-4H-chromen-4-one. The described protocol is robust, scalable, and relies on readily available starting materials. The insights into the reaction mechanism and experimental best practices are intended to empower researchers in the fields of medicinal chemistry and drug development to efficiently synthesize this and other valuable chromone derivatives for their research endeavors.
References
-
(2023). One-Pot Synthesis and Evaluation of Antioxidative Stress and Anticancer Properties of an Active Chromone Derivative. PMC. [Link]
-
(2025). One-Pot Synthesis of 3-Tetrazolylmethyl-4H-Chromen-4-Ones via Ugi-Azide Reaction. MDPI. [Link]
-
(2025). One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. MDPI. [Link]
-
(2025). One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. PMC. [Link]
-
(2021). A Novel 4H-Chromen-4-One Derivative from Marine Streptomyces ovatisporus S4702T as Potential Antibacterial and Anti-Cancer Agent. PubMed. [Link]
-
(2023). Multicomponent synthesis of chromophores – The one-pot approach to functional π-systems. Frontiers. [Link]
-
(2018). One-Pot Synthesis of 2-amino-4H-chromenes using L-Proline as a Reusable Catalyst. Journal of Medicinal and Chemical Sciences. [Link]
-
(2021). An Update on Natural Occurrence and Biological Activity of Chromones. ResearchGate. [Link]
-
(2014). Baker–Venkataraman rearrangement. Wikipedia. [Link]
-
Baker-Venkataraman Rearrangement. Name Reactions in Organic Synthesis. [Link]
-
(2021). 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. Frontiers. [Link]
-
Pharmacological Importance and Synthesis of Chromone and its Derivatives : A Short Review. IJRAR. [Link]
-
Purposed mechanism of chromone synthesis using modified Baker–Venkataraman reactions. ResearchGate. [Link]
-
SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS DURING THE LAST TEN YEARS. IJRPC. [Link]
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Application Notes and Protocols for the Microwave-Assisted Synthesis of Substituted Chromones
Introduction: The Chromone Scaffold and the Imperative for Synthetic Efficiency
Chromones (4H-chromen-4-ones) and their derivatives represent a class of privileged heterocyclic scaffolds. They are ubiquitously found in nature and form the core structure of numerous compounds with significant pharmacological interest.[1][2] The biological versatility of the chromone nucleus is vast, with derivatives exhibiting anticancer, anti-inflammatory, antimicrobial, and antioxidant properties, making them highly attractive targets in medicinal chemistry and drug discovery.[1][3][4]
Traditionally, the synthesis of these valuable motifs has been hampered by methods requiring harsh reaction conditions, prolonged heating, and often resulting in modest yields and laborious purification.[3] In the fast-paced environment of drug development, such inefficiencies create significant bottlenecks.
Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology, addressing these challenges head-on.[5][6] MAOS utilizes the ability of polar molecules and ions within a reaction mixture to efficiently absorb microwave energy, leading to direct and rapid "in-core" heating.[6][7][8] This volumetric heating is fundamentally different from conventional methods that rely on slow thermal conduction from the vessel walls. The principal advantages of this approach are profound and align with the principles of green chemistry:[5][7]
-
Dramatic Rate Acceleration: Reaction times are often reduced from many hours to mere minutes.[3][8]
-
Enhanced Yields and Purity: The rapid heating and short reaction times minimize the formation of side products, leading to cleaner reaction profiles and higher product yields.[3][8]
-
Improved Energy Efficiency: By heating only the reaction mixture and not the entire apparatus, MAOS is a significantly more energy-efficient process.[3][5]
-
Facilitation of Greener Chemistry: The efficiency of MAOS often allows for the use of less solvent or even solvent-free conditions, reducing chemical waste.[5][7]
This guide provides an in-depth exploration of key microwave-assisted strategies for synthesizing substituted chromones, complete with detailed, field-proven protocols for immediate application in the research laboratory.
Pillar 1: Core Synthetic Strategies & Mechanistic Rationale
Understanding the underlying reaction mechanisms is critical to optimizing synthetic outcomes. Microwave irradiation does not typically alter the reaction pathway itself but rather provides the activation energy with unparalleled efficiency. Below are two primary, robust strategies for chromone synthesis that are exceptionally well-suited for microwave enhancement.
Strategy A: Claisen-Schmidt Condensation Pathway
This is a powerful and versatile method for constructing the chromone scaffold, particularly for 2-substituted derivatives. The process occurs in two key stages, which can often be combined into a single, one-pot microwave protocol.
-
The Condensation: A base-promoted Claisen-Schmidt condensation occurs between a 2'-hydroxyacetophenone and a suitable aldehyde. The base abstracts an α-proton from the acetophenone to form a nucleophilic enolate, which then attacks the electrophilic carbonyl of the aldehyde.[9]
-
The Cyclization: The resulting 2'-hydroxychalcone intermediate undergoes a rapid, intramolecular oxa-Michael addition, where the phenolic hydroxyl group attacks the α,β-unsaturated system to form the chromanone ring, which may then be oxidized to the chromone.[3]
Causality of Microwave Enhancement: Microwave energy efficiently drives both the enolate formation and the subsequent condensation and cyclization steps. The polar intermediates and transition states involved strongly couple with the microwave field, leading to a rapid increase in the reaction rate that far exceeds what is achievable with conventional heating.[6] This speed minimizes the potential for side reactions, such as the self-condensation of the acetophenone.[10][11]
Caption: Claisen-Schmidt Pathway to Chromones.
Strategy B: The Baker-Venkataraman Rearrangement
This classical named reaction is a cornerstone for the synthesis of flavones and other chromone derivatives, involving a base-catalyzed O→C acyl migration.[12][13]
-
Enolate Formation: A strong base deprotonates the α-carbon of an o-acyloxyaryl ketone, generating a key enolate intermediate.
-
Acyl Transfer & Cyclization: This enolate then undergoes an intramolecular nucleophilic attack on the adjacent ester carbonyl. The resulting intermediate rearranges to form a 1,3-diketone.[12][13] This diketone is then typically cyclized under acidic conditions to yield the final chromone structure.
Causality of Microwave Enhancement: The Baker-Venkataraman rearrangement often requires high temperatures and long reaction times under conventional heating, which can lead to byproduct formation.[14][15] Microwave irradiation provides rapid and uniform heating, dramatically accelerating the acyl transfer.[16] This often results in cleaner reactions and significantly higher yields in a fraction of the time (e.g., minutes vs. hours).[12][14]
Caption: Baker-Venkataraman Rearrangement Pathway.
Pillar 2: Application Protocols & Experimental Design
The following protocols are designed to be self-validating, providing clear steps and expected outcomes for the synthesis of distinct classes of substituted chromones.
General Experimental Workflow
A systematic approach is crucial for reproducibility. The general workflow for microwave-assisted synthesis is streamlined and efficient.[3]
Caption: General Workflow for Microwave-Assisted Synthesis.
Safety First: Always use a dedicated, purpose-built microwave reactor for chemical synthesis. These systems are equipped with temperature, pressure, and power controls that are essential for safety and reproducibility.[8] Never use a domestic microwave oven.
Protocol 1: Microwave-Assisted Synthesis of 2-Alkyl-Substituted Chroman-4-ones
This protocol details a one-pot synthesis based on the Claisen-Schmidt condensation, optimized for generating 2-alkyl-substituted chroman-4-ones, which are direct precursors to the corresponding chromones.[3][17][18]
Materials
| Reagent/Material | Purpose |
|---|---|
| Substituted 2'-hydroxyacetophenone | Starting Material |
| Aliphatic Aldehyde | Starting Material |
| Diisopropylamine (DIPA) | Base Catalyst |
| Ethanol (EtOH) | Solvent |
| 10 mL Microwave Process Vial | Reaction Vessel |
| Magnetic Stirrer | For mixing |
Procedure
-
Reactant Preparation: To a 10 mL microwave process vial equipped with a magnetic stirrer, add the 2'-hydroxyacetophenone (0.5 mmol, 1.0 equiv).
-
Solvent and Reagent Addition: Add ethanol to create a 0.4 M solution. To this, add the corresponding aliphatic aldehyde (0.55 mmol, 1.1 equiv) followed by diisopropylamine (DIPA) (0.55 mmol, 1.1 equiv).[3]
-
Vessel Sealing: Securely cap the reaction vessel.
-
Microwave Irradiation: Place the vial into the cavity of the microwave reactor. Irradiate the reaction mixture at 170 °C for 1 hour.[18] Power should be applied automatically by the instrument to maintain the set temperature.
-
Work-up and Isolation: After the reaction is complete, allow the vial to cool to room temperature. Transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure.
-
Purification: Purify the crude product using silica gel column chromatography, typically with a hexane/ethyl acetate gradient, to yield the pure 2-alkyl-substituted chroman-4-one.
Comparative Data: Microwave vs. Conventional Heating
| Starting Aldehyde | Method | Time | Temperature (°C) | Yield (%) | Reference |
| Pentanal | Microwave | 1 h | 170 | 88 | [18] |
| Isovaleraldehyde | Microwave | 1 h | 170 | 81 | [18] |
| Propionaldehyde | Microwave | 1 h | 170 | 75 | [18] |
| Various | Conventional | 12-24 h | Reflux | 40-60 | (Typical) |
Protocol 2: Microwave-Assisted Synthesis of 3-Aroyl-5-hydroxyflavones
This protocol leverages the microwave-enhanced Baker-Venkataraman rearrangement to produce 3-aroyl-5-hydroxyflavones with high selectivity, avoiding byproducts often seen with conventional heating.[12][14][15]
Materials
| Reagent/Material | Purpose |
|---|---|
| 2',6'-Diaroyloxyacetophenone | Starting Material |
| Anhydrous Potassium Carbonate (K₂CO₃) | Base Catalyst |
| Anhydrous Dimethyl Sulfoxide (DMSO) | Solvent |
| 10 mL Microwave Process Vial | Reaction Vessel |
| Magnetic Stirrer | For mixing |
Procedure
-
Reactant Preparation: In a 10 mL microwave process vial, combine the 2',6'-diaroyloxyacetophenone (0.25 mmol, 1.0 equiv) and anhydrous K₂CO₃ (0.75 mmol, 3.0 equiv).
-
Solvent Addition: Add anhydrous DMSO (2 mL).
-
Vessel Sealing: Cap the vial tightly.
-
Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture at 120 °C for 10 minutes.
-
Work-up and Isolation: After cooling, pour the reaction mixture into cold water (20 mL) and acidify with 2 M HCl until the pH is ~2. A yellow precipitate will form.
-
Purification: Collect the solid precipitate by filtration, wash thoroughly with water, and dry. The crude product can be further purified by recrystallization from ethanol to yield the pure 3-aroyl-5-hydroxyflavone.
Comparative Data: Microwave vs. Conventional Heating
| R² Substituent (on aroyl) | Method | Time | Yield (%) | Byproduct Formation | Reference |
| H | Microwave | 10 min | 72 | None observed | [12] |
| H | Conventional | 2 h | < 20 | 5-hydroxyflavone (major) | [14][15] |
| OMe | Microwave | 10 min | 70 | None observed | [12] |
| NO₂ | Microwave | 10 min | 68 | None observed | [12] |
Pillar 3: Troubleshooting and Practical Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction | - Insufficient temperature or time.- Poor microwave absorption (non-polar solvent).- Inactive catalyst or reagents. | - Increase temperature or reaction time in increments.- Switch to a more polar solvent (e.g., DMF, DMSO, EtOH).- Use fresh, anhydrous reagents and solvents. |
| Formation of Side Products | - Temperature is too high.- Reaction time is too long.- For Claisen-Schmidt: Self-condensation of ketone.[11] | - Reduce the reaction temperature.- Monitor the reaction by TLC and stop it once the starting material is consumed.- For Claisen-Schmidt: Slowly add the aldehyde to a mixture of the ketone and base to ensure the enolate reacts with the more electrophilic aldehyde.[11] |
| Pressure Limit Exceeded | - Use of a low-boiling point solvent at high temperature.- Reaction generates gaseous byproducts. | - Switch to a higher-boiling point solvent.- Reduce the reaction temperature.- Ensure the reaction vial is not overfilled (typically fill to < 2/3 capacity). |
Conclusion
Microwave-assisted synthesis represents a paradigm shift in the preparation of substituted chromones. By leveraging the principles of direct, volumetric heating, researchers can achieve dramatic reductions in reaction times, significant improvements in product yields and purity, and a closer alignment with the goals of green chemistry. The protocols and mechanistic insights provided herein serve as a robust foundation for scientists and drug development professionals to accelerate their discovery programs by efficiently accessing the rich chemical space of the chromone scaffold.
References
- Benchchem. (2025). Application Notes and Protocols for Microwave-Assisted Synthesis of Chroman-4-One Derivatives.
- Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024, January 15). [Source Name].
- MDPI. (2025, November 7). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.
- Solid supported reaction. specific effects of microwave.
- Scribd. Microwave Synthesis Advantages.
- MDPI. (2021, October 18). Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors.
- ResearchGate. Baker-Venkataraman Rearrangement Under Microwave Irradiation: A New Strategy for the Synthesis of 3-Aroyl-5-hydroxyflavones | Request PDF.
- Thieme E-Books & E-Journals. Baker-Venkataraman Rearrangement Under Microwave Irradiation: A New Strategy for the Synthesis of 3-Aroyl-5-hydroxyflavones.
- Benchchem. Application Notes and Protocols for Chromone Synthesis via the Kostanecki-Robinson Reaction.
- PMC. (2020, April 7). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry.
- PubMed. Microwave-assisted synthesis of chromenes: biological and chemical importance.
- MDPI. (2025, November 12). Catalysis-Free Microwave-Assisted Synthesis of Biscoumarins with Chromone Group by a Multicomponent Process.
- Organic Chemistry Portal. Synthesis of Chromones and Flavones.
- ACS Publications. (2009, March 11). Synthesis of 2-Alkyl-Substituted Chromone Derivatives Using Microwave Irradiation | The Journal of Organic Chemistry.
- PMC. Efficient microwave-assisted one-pot preparation of angular 2,2-dimethyl-2H-chromone containing compounds.
- [Source Name]. Microwave Assisted Synthesis of some new Chromone and their Antibacterial Activity.
- IJRAR. (2022, October). Pharmacological Importance and Synthesis of Chromone and its Derivatives : A Short Review.
- [Source Name]. Note Microwave enhanced Claisen-Schmidt condensation: A green route to chalcones.
- VNU Journal of Science. (2023, September 26). Microwave-Assisted Synthesis of Anti-Microbial Chromones.
- [Source Name]. (2014, December 2). Mechanism and Application of Baker–Venkataraman O→C Acyl Migration Reactions.
- Alfa Chemistry. (2025, June 24). Baker-Venkataraman Rearrangement.
- ACS Publications. (2012, July 2). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors | Journal of Medicinal Chemistry.
- PubMed. (2009, April 3). Synthesis of 2-alkyl-substituted chromone derivatives using microwave irradiation.
- PMC. An efficient and selective microwave-assisted Claisen-Schmidt reaction for the synthesis of functionalized benzalacetones.
- Benchchem. Application Notes and Protocols for Chalcone Synthesis via Claisen-Schmidt Condensation with Eaton's Reagent.
- Benchchem. avoiding self-condensation in Claisen-Schmidt synthesis of chromones.
- Taylor & Francis. Claisen-Schmidt condensation – Knowledge and References.
Sources
- 1. ijrar.org [ijrar.org]
- 2. Microwave-Assisted Synthesis of Anti-Microbial Chromones | VNU Journal of Science: Natural Sciences and Technology [js.vnu.edu.vn]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Microwave-assisted synthesis of chromenes: biological and chemical importance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ajgreenchem.com [ajgreenchem.com]
- 6. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry [mdpi.com]
- 8. scribd.com [scribd.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. An efficient and selective microwave-assisted Claisen-Schmidt reaction for the synthesis of functionalized benzalacetones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. knowledge.lancashire.ac.uk [knowledge.lancashire.ac.uk]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. researchgate.net [researchgate.net]
- 15. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 16. mdpi.com [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Synthesis of 2-alkyl-substituted chromone derivatives using microwave irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Isolation and Purification Protocol for 2,6-Dimethyl-4H-chromen-4-one
Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals
Executive Summary
Chromones are privileged bicyclic heterocyclic scaffolds in medicinal chemistry, frequently utilized as key synthetic intermediates for the development of novel bioactive molecules[1]. The synthesis of 2,6-dimethyl-4H-chromen-4-one (2,6-dimethylchromone) typically proceeds via the acid-catalyzed cyclization of 2-acetoacetyl-4-methyl phenol[1]. However, the crude reaction mixture often contains unreacted phenolic precursors, polymeric byproducts, and structural isomers.
This application note details a highly robust, self-validating purification workflow designed to isolate 2,6-dimethylchromone at >99% purity. The protocol leverages a synergistic combination of liquid-liquid extraction, normal-phase silica gel flash chromatography, and solvent-selective recrystallization[1].
Physicochemical Profiling
Understanding the target molecule's physical properties is critical for rationalizing the purification strategy. 2,6-dimethylchromone is highly soluble in moderately polar organic solvents but insoluble in aqueous media, dictating the extraction and chromatographic parameters[1].
Table 1: Physicochemical Properties of 2,6-Dimethylchromone
| Property | Value / Description | Rationale for Purification Impact |
| Molecular Formula | C₁₁H₁₀O₂ | Determines mass spectrometric target (m/z ~175 [M+H]⁺). |
| Molecular Weight | 174.20 g/mol | Used for calculating molar equivalents and yield. |
| Structural Class | Bicyclic Heterocycle | Aromaticity provides strong UV absorbance for HPLC-UV detection. |
| Solubility | Soluble in EtOAc, EtOH, DMSO[1] | Enables EtOAc extraction and ethanol-based recrystallization. |
| State at RT | Crystalline Solid | Allows for final polishing via temperature-gradient crystallization. |
Purification Workflow
Fig 1: Step-by-step workflow for the isolation of 2,6-dimethylchromone.
Step-by-Step Experimental Protocol
Phase 1: Reaction Quench and Liquid-Liquid Extraction
Objective: Remove water-soluble catalysts, salts, and highly polar byproducts.
-
Quenching: Upon completion of the cyclization reaction, cool the reaction vessel to 0–5 °C using an ice bath. Slowly add ice-cold distilled water (approx. 3 volumes relative to the reaction volume) under vigorous stirring to precipitate the crude organic mass.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 × 50 mL per 100 mL of aqueous phase).
-
Washing: Combine the organic EtOAc layers. Wash sequentially with:
-
Saturated aqueous NaHCO₃ (2 × 50 mL) to neutralize and remove residual acidic catalysts.
-
Brine (saturated NaCl, 1 × 50 mL) to draw out residual water from the organic phase.
-
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate in vacuo using a rotary evaporator at 40 °C to yield the crude product as a viscous oil or semi-solid.
Phase 2: Flash Column Chromatography
Objective: Separate 2,6-dimethylchromone from unreacted 2-acetoacetyl-4-methyl phenol and structural isomers[1].
-
Column Preparation: Pack a glass column with silica gel (230–400 mesh) using a slurry method in 100% Hexane.
-
Sample Loading: Dissolve the crude mixture in a minimum volume of Dichloromethane (DCM) and dry-load it onto a small amount of silica gel. Evaporate the DCM and load the dry powder onto the top of the column bed.
-
Elution Gradient: Elute the column using a step gradient of Hexane and Ethyl Acetate (10–40% EtOAc)[1].
Table 2: Recommended Chromatographic Gradient
| Column Volume (CV) | Mobile Phase Ratio (Hexane : EtOAc) | Expected Elution Profile |
| 1 - 3 | 90 : 10 | Non-polar impurities and unreacted starting materials. |
| 4 - 6 | 80 : 20 | Early-eluting structural isomers. |
| 7 - 10 | 60 : 40 | Elution of 2,6-dimethylchromone. |
| 11 - 12 | 0 : 100 | Column flush (highly polar polymeric byproducts). |
-
Fraction Collection: Monitor fractions via Thin Layer Chromatography (TLC) using a 70:30 Hexane:EtOAc solvent system. Visualize spots under a UV lamp (254 nm). Pool fractions containing the single target spot and concentrate in vacuo.
Phase 3: Recrystallization (Polishing)
Objective: Achieve analytical grade purity (>99%) by removing trace co-eluting impurities[1].
-
Dissolution: Transfer the chromatographed solid to an Erlenmeyer flask. Add a minimum volume of boiling absolute ethanol (or methanol) until the solid is completely dissolved[1].
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature undisturbed. Once ambient temperature is reached, place the flask in a refrigerator (4 °C) for 4 hours to maximize crystal yield.
-
Filtration: Recover the crystals using vacuum filtration through a Büchner funnel. Wash the crystal cake with a small volume of ice-cold ethanol to remove surface impurities.
-
Drying: Dry the crystals under high vacuum at 45 °C for 12 hours to remove all residual solvent.
Phase 4: Purity Validation
Objective: Confirm structural identity and quantify purity.
-
HPLC Analysis: Analyze the final compound using a C18 reversed-phase column[1]. Utilize a mobile phase of Acetonitrile/Water (e.g., 60:40 v/v) with a flow rate of 1.0 mL/min. Monitor absorbance at 254 nm. The purity should be >99%, with residual solvents below detection limits[1].
-
NMR Spectroscopy: Dissolve a sample in CDCl₃ or DMSO-d₆. Acquire ¹H and ¹³C NMR spectra to confirm the presence of the C-2 and C-6 methyl protons and the characteristic C-4 carbonyl carbon.
Mechanistic Rationale & Scientific Insights (E-E-A-T)
The structural integrity of this purification protocol relies on exploiting the specific chemical environment of the chromone scaffold.
-
Why an EtOAc/Hexane Gradient? The bicyclic chromone system possesses a distinct dipole moment driven by the C-4 ketone and the pyran oxygen. Unreacted phenolic precursors (like 2-acetoacetyl-4-methyl phenol) contain free hydroxyl groups that interact strongly with the stationary silica phase via hydrogen bonding, causing them to elute slower[1]. By starting with a non-polar solvent (10% EtOAc) and gradually increasing polarity to 40% EtOAc, the moderately polar 2,6-dimethylchromone is selectively partitioned and eluted before the highly polar phenolic impurities[1].
-
Why Ethanol Recrystallization? Recrystallization operates on the principle of temperature-dependent solubility[2]. 2,6-dimethylchromone exhibits high solubility in boiling ethanol but significantly reduced solubility at 4 °C. Trace impurities that co-eluted during chromatography generally remain dissolved in the cold mother liquor, allowing the target molecules to form a highly ordered, pure crystalline lattice[1].
References
- BenchChem. "6-Chloro-3-cyano-7-methylchromone|CAS 252941-32-5". Benchchem.com.
- Shirley, D. A., et al. "Organic Reactions, Chapter on Chromones". Chemistry-Chemists.com.
- Széll, T., et al. "General Methods of Preparing Chromones".
Sources
Application Note: High-Content Screening for Anti-Inflammatory Activity of 2,6-Dimethyl-4H-chromen-4-one
Executive Summary & Scientific Rationale
The chromone scaffold (4H-chromen-4-one) is a privileged structure in medicinal chemistry, serving as the core for flavonoids and isoflavonoids. 2,6-dimethyl-4H-chromen-4-one (2,6-DMC) represents a simplified, lipophilic derivative often evaluated for its ability to modulate pro-inflammatory cytokines and oxidative stress.
Unlike biochemical assays that isolate a single enzyme, this cell-based assay evaluates the compound's efficacy in a physiological environment.[1] The primary challenge in screening chromone derivatives is distinguishing true anti-inflammatory signal transduction inhibition from non-specific cytotoxicity.
This guide details a "Dual-Gate" screening workflow:
-
Gate 1 (Viability): Ensuring the compound does not kill the host cells (RAW 264.7).
-
Gate 2 (Functional): Quantifying the inhibition of Nitric Oxide (NO) release upon Lipopolysaccharide (LPS) stimulation.
-
Validation: Confirming the Mechanism of Action (MoA) via NF-κB nuclear translocation.
Assay Principle & Signaling Pathway[2][3][4][5]
The assay relies on the activation of Murine Macrophages (RAW 264.[2]7) by LPS, a component of Gram-negative bacteria cell walls. LPS binds to Toll-Like Receptor 4 (TLR4), triggering a phosphorylation cascade that degrades IκBα, releasing NF-κB to translocate to the nucleus. This induces the expression of iNOS (Inducible Nitric Oxide Synthase), resulting in the release of NO.
Effective 2,6-DMC treatment should block this pathway downstream of TLR4 but upstream of iNOS transcription, without compromising mitochondrial function.
Pathway Visualization[3]
Caption: Schematic of the LPS-induced NF-κB pathway in macrophages. 2,6-DMC is hypothesized to inhibit nuclear translocation or upstream IKK activation.
Materials & Reagents
| Component | Specification | Purpose |
| Analyte | 2,6-dimethyl-4H-chromen-4-one | Test compound (>98% purity). |
| Cell Line | RAW 264.7 (ATCC TIB-71) | Macrophage model. |
| Stimulant | Lipopolysaccharide (LPS) | E. coli O111:B4 serotype. |
| Viability Reagent | CCK-8 or MTT | Metabolic activity quantification.[3] |
| NO Detection | Griess Reagent (Modified) | 1% Sulfanilamide + 0.1% NED.[2] |
| Positive Control | Dexamethasone or Quercetin | Validated anti-inflammatory agents. |
| Vehicle | DMSO (Dimethyl Sulfoxide) | Solvent for 2,6-DMC. |
Experimental Protocols
Protocol A: Compound Preparation (Solubility Management)
2,6-DMC is hydrophobic. Improper solubilization leads to precipitation in aqueous media, causing false negatives.
-
Stock Solution: Dissolve 2,6-DMC in 100% DMSO to create a 100 mM master stock. Vortex heavily.
-
Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Working Solution: On the day of the assay, dilute the stock into serum-free media.
-
Critical Rule: The final DMSO concentration in the cell well must be ≤ 0.1% .[4] Higher levels can activate RAW 264.7 cells non-specifically or cause toxicity.
-
Protocol B: The "Dual-Gate" Assay (Viability + NO)
This multiplexed workflow allows you to measure NO release and cell viability from the same well (if using CCK-8) or parallel plates (if using MTT).
Step 1: Cell Seeding
-
Harvest RAW 264.7 cells (passage 3–15). Do not over-trypsinize; macrophages are adherent.
-
Seed at 1 × 10⁵ cells/well in a 96-well clear flat-bottom plate.
-
Incubate for 24h at 37°C, 5% CO₂ to allow attachment.
Step 2: Pre-Treatment (The Causality Step)
-
Remove old media.
-
Add 90 µL of fresh media containing 2,6-DMC at increasing concentrations (e.g., 5, 10, 20, 40, 80 µM).
-
Control Wells: Vehicle (0.1% DMSO only) and Positive Control (Dexamethasone 1 µM).
-
Incubate for 1-2 hours.
-
Why? Pre-treatment allows the compound to enter the cell and interact with signaling kinases before the LPS insult occurs.
Step 3: Stimulation
-
Add 10 µL of LPS (10 µg/mL stock) to each well. Final concentration: 1 µg/mL .
-
Incubate for 18–24 hours .
Step 4: Nitrite Quantification (Functional Readout)
-
Transfer 100 µL of supernatant to a new 96-well plate.
-
Add 100 µL of Griess Reagent.
-
Incubate 10 mins at Room Temp (protect from light).
-
Measure Absorbance at 540 nm .
Step 5: Viability Quantification (Normalization)
-
To the original plate (containing cells), add 10 µL of CCK-8 reagent.
-
Incubate 1–4 hours.
-
Measure Absorbance at 450 nm .
Data Analysis & Interpretation
Calculation of NO Inhibition
Calculate the Nitrite concentration using a NaNO₂ standard curve (0–100 µM).
The "Therapeutic Window" Table
A successful hit must inhibit NO without killing the cell.
| 2,6-DMC Conc. (µM) | Cell Viability (%) | NO Release (%) | Interpretation |
| 0 (Control) | 100% | 5% | Baseline |
| 0 (LPS Only) | 98% | 100% | Full Inflammation |
| 10 | 97% | 85% | Low Activity |
| 20 | 96% | 55% | Active (Hit) |
| 40 | 95% | 20% | Potent (Hit) |
| 80 | 40% | 10% | False Positive (Cytotoxic) |
Note: At 80 µM, the reduction in NO is likely due to cell death, not pathway inhibition.
Advanced Validation: Nuclear Translocation
To confirm the mechanism, visualize NF-κB p65 subunit movement.
-
Seed cells on glass coverslips.
-
Treat with 2,6-DMC (2h) then LPS (30 min). Note short LPS time.
-
Fix with 4% Paraformaldehyde.
-
Stain with Anti-NF-κB p65 antibody (Green) and DAPI (Blue/Nucleus).
-
Result:
-
LPS Only: Green signal overlaps with Blue (Nuclear).
-
2,6-DMC + LPS: Green signal remains in Cytoplasm (Nuclear exclusion).
-
Workflow Diagram
Caption: Step-by-step workflow for the dual-readout assay.
References
-
BenchChem. (2025).[5][6][3][4] Application Notes and Protocols for Cell-Based Cytotoxicity Testing of Chromanone Compounds. Retrieved from 3[5]
-
MDPI. (2025). Insights on the Anti-Inflammatory and Anti-Melanogenic Effects of 2′-Hydroxy-2,6′-dimethoxychalcone in RAW 264.7 and B16F10 Cells. Retrieved from 7[8]
-
National Institutes of Health (NIH). (2025). Chromanone derivatives: Evaluating selective anticancer activity across human cell lines. Retrieved from 9
-
Gaylord Chemical. (2007).[10] Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from 10
Sources
- 1. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
- 2. Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells [e-jar.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Chromanone derivatives: Evaluating selective anticancer activity across human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ptacts.uspto.gov [ptacts.uspto.gov]
Application Note: Strategic Screening of 2,6-Dimethyl-4H-chromen-4-one Derivatives for Anticancer Activity
Executive Summary
The 4H-chromen-4-one (chromone) scaffold represents a privileged structure in medicinal chemistry, serving as the pharmacophore for numerous flavonoids and isoflavonoids. The specific substitution pattern of 2,6-dimethyl-4H-chromen-4-one offers unique pharmacological advantages: the C2-methyl group enhances lipophilicity and metabolic stability against nucleophilic attack, while the C6-methyl group provides a handle for hydrophobic interactions within kinase binding pockets (e.g., CDK6, PI3K).
This Application Note provides a rigorous, non-templated guide for screening these derivatives. Unlike generic protocols, this document addresses the specific solubility challenges of methylated chromones and focuses on validating their mechanism of action via apoptosis induction and cell cycle arrest.
Chemical Space & Quality Control (Phase 0)
Before biological screening, the structural integrity of the 2,6-dimethyl-4H-chromen-4-one core must be validated. Impurities from the Baker-Venkataraman rearrangement or Pechmann condensation (common synthesis routes) can produce false positives in cytotoxicity assays.
Protocol 0.1: Purity Validation
-
Requirement: >95% purity via HPLC.
-
Solubility Check: 2,6-dimethyl derivatives are often lipophilic.
-
Dissolution: Dissolve 10 mg in 1 mL 100% DMSO. Vortex for 60 seconds.
-
Visual Inspection: If precipitation occurs upon dilution into aqueous media (1:1000), the compound may aggregate, leading to "false" cytotoxicity via physical cell smothering rather than biochemical activity.
-
Primary Screening: Cytotoxicity Profiling (Phase 1)
The MTT assay is selected over LDH for primary screening because chromones primarily induce apoptosis (metabolic shut-down) before membrane rupture (LDH release).
Experimental Logic[1][2]
-
Cell Line Selection:
-
MCF-7 (Breast): High sensitivity to chromone-based estrogen receptor modulators.
-
HepG2 (Liver): To assess metabolic toxicity.
-
HUVEC (Normal): Critical control to determine the Selectivity Index (SI).
-
-
Timepoint: 48 hours is optimal. 24 hours is often too short for chromone-induced apoptotic cascades to manifest as a loss of metabolic viability.
Protocol 1.1: Optimized MTT Assay for Chromones
Materials: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), DMSO (anhydrous).
-
Seeding: Plate cells at
cells/well in 96-well plates. Allow attachment for 24h. -
Treatment Preparation:
-
Prepare a 100 mM stock in DMSO.
-
Perform serial dilutions (100
M to 0.1 M) in culture medium. -
Critical Control: Ensure final DMSO concentration is
. Chromones can precipitate if the DMSO "spike" into media is done too rapidly.
-
-
Incubation: Treat cells for 48 hours at 37°C, 5% CO
. -
MTT Addition: Add MTT (0.5 mg/mL final) and incubate for 3 hours (protected from light).
-
Note: Chromone derivatives are often photo-reactive; protect plates from direct light during incubation to prevent artifactual reduction of MTT.
-
-
Solubilization: Aspirate medium. Add 100
L DMSO. Shake for 15 mins. -
Read: Absorbance at 570 nm (Reference: 630 nm).
Data Presentation: Hit Selection Criteria
Calculate IC
| Compound ID | R-Group (C3) | MCF-7 IC | HUVEC IC | Selectivity Index (SI) | Status |
| DMC-01 | -H | 45.2 | 50.1 | 1.1 | Discard |
| DMC-04 | -Cl | 12.4 | >100 | >8.0 | Hit |
| DMC-09 | -NO | 5.6 | 8.2 | 1.4 | Toxic |
| Doxorubicin | (Control) | 0.8 | 5.4 | 6.7 | Validation |
-
Decision Gate: Only compounds with SI > 3.0 proceed to Phase 2.
Mechanistic Deconvolution (Phase 2)
Once a hit is identified, the mechanism must be validated. Chromone derivatives typically act via Caspase-dependent apoptosis or G2/M Cell Cycle Arrest (tubulin interference).
Workflow Visualization
The following diagram outlines the logical flow from synthesis to mechanistic validation.
Figure 1: Strategic workflow for screening chromone derivatives. Green indicates quality gates; Red indicates decision nodes.
Protocol 2.1: Apoptosis vs. Necrosis (Annexin V/PI)
Chromones often induce apoptosis via the intrinsic mitochondrial pathway.
-
Harvest: Collect
cells after 24h treatment (use IC concentration). -
Wash: Cold PBS
2. -
Stain: Resuspend in Binding Buffer. Add 5
L Annexin V-FITC and 5 L Propidium Iodide (PI). -
Incubate: 15 min at RT in dark.
-
Analysis: Flow Cytometer (Ex: 488 nm; Em: 530 nm for FITC, 610 nm for PI).
Interpretation:
-
Q1 (Annexin-/PI-): Live cells.
-
Q2 (Annexin+/PI+): Late Apoptosis/Necrosis.
-
Q3 (Annexin-/PI+): Necrosis (Unlikely for chromones).
-
Q4 (Annexin+/PI-): Early Apoptosis (The hallmark of successful chromone activity).
Target Identification & Signaling (Phase 3)
2,6-dimethyl-4H-chromen-4-one derivatives frequently act as kinase inhibitors (specifically CDK6 or PI3K) or Topoisomerase II inhibitors .
Pathway Diagram: Chromone-Induced Apoptosis
This diagram illustrates the hypothesized mechanism of action supported by literature [1, 2].
Figure 2: Proposed signaling cascade. The derivative inhibits Bcl-2, shifting the Bax/Bcl-2 ratio to trigger mitochondrial outer membrane permeabilization (MOMP).
Protocol 3.1: In Silico Validation (Molecular Docking)
To confirm the target before expensive Western Blots, perform docking.
-
Protein Prep: Retrieve structures for Bcl-2 (PDB: 2W3L) or CDK6 (PDB: 1XO2) .
-
Ligand Prep: Minimize energy of the 2,6-dimethyl derivative (DFT B3LYP/6-31G*).
-
Grid Generation: Center grid on the co-crystallized ligand binding site.
-
Docking: Use AutoDock Vina or Glide.
-
Success Metric: Binding affinity < -8.0 kcal/mol indicates a probable direct interaction.
References
-
BenchChem. (2025).[1][2][3] Application Notes and Protocols for Cell-Based Cytotoxicity Testing of Chromanone Compounds. Retrieved from
-
Keri, R. S., et al. (2014). Design, synthesis, in vitro and in silico anti-cancer activity of 4H-chromenes with C4-active methine groups. ResearchGate. Retrieved from
-
Nawrot-Modranka, J., et al. (2019). Stereoselective Synthesis and Anticancer Activity of 2,6-Disubstituted trans-3-Methylidenetetrahydropyran-4-ones. PMC. Retrieved from
-
Emami, S., & Dadashpour, S. (2015).[4] Current developments of coumarin-based anti-cancer agents in medicinal chemistry. European Journal of Medicinal Chemistry. Retrieved from
Sources
Application Notes and Protocols for Evaluating the Antibacterial Potential of 2,6-dimethyl-4H-chromen-4-one
For: Researchers, scientists, and drug development professionals
Introduction: The Promise of the Chromone Scaffold in an Era of Antibiotic Resistance
The chromone (4H-chromen-4-one) framework is a privileged heterocyclic scaffold that is a core component of numerous natural products and synthetic molecules with a broad spectrum of biological activities.[1] In an age where antimicrobial resistance presents a formidable challenge to global health, the exploration of novel antibacterial agents is of paramount importance. Chromone derivatives have emerged as a promising class of compounds, with studies demonstrating their efficacy against a range of bacterial pathogens, including multidrug-resistant strains.[1][2][3] Their mechanisms of action are thought to be diverse, with some derivatives reported to interfere with bacterial cell membrane integrity or other vital cellular processes.[3]
This document provides a comprehensive guide for the systematic evaluation of the antibacterial potential of a specific, yet understudied, derivative: 2,6-dimethyl-4H-chromen-4-one . To date, there is a notable absence of published data on the specific antimicrobial properties of this compound. Therefore, these application notes are designed to provide researchers with a robust set of protocols and a logical framework to thoroughly characterize its antibacterial profile. The methodologies described herein are grounded in established standards from the Clinical and Laboratory Standards Institute (CLSI) and are designed to ensure the generation of reproducible and reliable data.[4]
Compound Information: 2,6-dimethyl-4H-chromen-4-one
| Property | Value (Predicted/Inferred) | Source/Justification |
| Molecular Formula | C₁₁H₁₀O₂ | Based on chemical structure. |
| Molecular Weight | 174.19 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white crystalline solid. | Inferred from similar chromone derivatives.[5] |
| Solubility | Poorly soluble in water; soluble in organic solvents such as DMSO, ethanol, and acetone. | Inferred from the hydrophobic nature of related compounds like coumarins and other dimethyl-substituted heterocycles.[6][7] |
| Storage | Store at room temperature in a dry, well-ventilated place. | General recommendation for stable solid organic compounds. |
Structure:
Caption: Chemical structure of 2,6-dimethyl-4H-chromen-4-one.
PART 1: Foundational Antibacterial Screening
The initial phase of evaluation focuses on determining the minimum concentration of 2,6-dimethyl-4H-chromen-4-one required to inhibit the growth of and to kill a panel of clinically relevant bacteria.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[8] The broth microdilution method described here is a standardized and widely accepted technique.[4]
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a 96-well microtiter plate. Following incubation, the presence or absence of visible growth is determined.
Materials:
-
2,6-dimethyl-4H-chromen-4-one
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well U-bottom microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35 ± 2°C)
Procedure:
-
Preparation of Stock Solution: Prepare a 10 mg/mL stock solution of 2,6-dimethyl-4H-chromen-4-one in DMSO.
-
Preparation of Bacterial Inoculum: From a fresh agar plate (18-24 hours old), select 3-5 isolated colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[9]
-
Plate Preparation:
-
Add 100 µL of CAMHB to wells 2 through 12 of a designated row.
-
Add a calculated volume of the test compound's stock solution to well 1 to achieve twice the highest desired final concentration, and bring the total volume to 200 µL with CAMHB.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and repeating down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no bacteria).
-
-
Inoculation: Add 100 µL of the working bacterial inoculum to wells 1 through 11. The final volume will be 200 µL.
-
Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours.
-
Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity.[8]
Hypothetical Data Presentation:
| Bacterial Strain | Gram Stain | MIC of 2,6-dimethyl-4H-chromen-4-one (µg/mL) | Ciprofloxacin MIC (µg/mL) |
| S. aureus ATCC 29213 | Positive | 16 | 0.5 |
| E. coli ATCC 25922 | Negative | 64 | 0.015 |
| P. aeruginosa ATCC 27853 | Negative | >128 | 1 |
| E. faecalis ATCC 29212 | Positive | 32 | 1 |
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[10]
Principle: Following the MIC determination, aliquots from the wells showing no visible growth are sub-cultured onto an agar medium to determine the concentration at which bacteria are killed.
Materials:
-
Completed MIC plate
-
Tryptic Soy Agar (TSA) plates
-
Micropipettes and sterile tips
-
Incubator (35 ± 2°C)
Procedure:
-
Sub-culturing: From the well corresponding to the MIC and each well with a higher concentration of the test compound, plate a 10-100 µL aliquot onto a TSA plate.[9]
-
Incubation: Incubate the TSA plates at 35 ± 2°C for 24-48 hours.[9]
-
Determining the MBC: The MBC is the lowest concentration that shows no bacterial growth (or a ≥99.9% reduction compared to the initial inoculum count).[10][11]
Data Interpretation:
-
If the MBC is ≤ 4 times the MIC, the compound is generally considered bactericidal .
-
If the MBC is > 4 times the MIC, the compound is considered bacteriostatic .
PART 2: Characterizing the Antibacterial Dynamics
Understanding the rate and extent of bacterial killing is crucial for predicting in vivo efficacy.
Protocol 3: Time-Kill Kinetic Assay
This assay provides a dynamic picture of the antimicrobial agent's effect over time.[12]
Principle: A standardized bacterial culture is exposed to various concentrations of the test compound (typically multiples of the MIC). At specified time intervals, aliquots are removed, serially diluted, and plated to enumerate the surviving bacteria (CFU/mL).[13]
Materials:
-
All materials from Protocol 1
-
Sterile saline or phosphate-buffered saline (PBS) for dilutions
-
Sterile culture tubes
-
Shaking incubator
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum in CAMHB as described for the MIC assay, adjusted to a final concentration of ~5 x 10⁵ CFU/mL.
-
Assay Setup: Prepare tubes containing CAMHB with 2,6-dimethyl-4H-chromen-4-one at concentrations such as 0.5x, 1x, 2x, and 4x the predetermined MIC. Include a growth control tube without the compound.
-
Inoculation and Sampling: Inoculate each tube with the bacterial suspension. At time points 0, 2, 4, 8, and 24 hours, remove an aliquot from each tube.[12]
-
Enumeration: Perform serial dilutions of each aliquot in sterile saline and plate onto TSA plates.
-
Incubation and Counting: Incubate the plates at 35 ± 2°C for 18-24 hours and count the colonies on plates with 30-300 colonies.
-
Data Analysis: Calculate the log₁₀ CFU/mL for each time point and plot the results against time. Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[12][14]
Caption: Workflow for the time-kill kinetic assay.
PART 3: Investigating the Mechanism of Action
While the precise mechanism of action for 2,6-dimethyl-4H-chromen-4-one is unknown, related chromone derivatives have been shown to exert their antibacterial effects through various means, such as disruption of the bacterial cell membrane.[3] The following diagram illustrates a hypothesized mechanism.
Caption: Hypothesized mechanism of action for chromone derivatives.
Safety Precautions
As with any investigational compound, appropriate safety measures should be taken. While a specific safety data sheet for 2,6-dimethyl-4H-chromen-4-one is not available, related compounds may cause skin and eye irritation.[15] Therefore, it is recommended to:
-
Handle the compound in a well-ventilated area or a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
In case of contact, wash the affected area thoroughly with water.[16]
-
Consult the Safety Data Sheet (SDS) for any reagents used, such as DMSO.
Conclusion and Future Directions
These application notes provide a foundational framework for the initial and in-depth evaluation of the antibacterial properties of 2,6-dimethyl-4H-chromen-4-one. The data generated from these protocols will establish its spectrum of activity, and whether it is bactericidal or bacteriostatic, and provide insights into its killing kinetics. Positive results from this comprehensive screening would warrant further investigation, including mechanism of action studies, toxicity profiling in eukaryotic cell lines, and ultimately, evaluation in preclinical models of infection. The chromone scaffold holds significant potential, and a systematic approach as outlined here is the critical first step in determining if 2,6-dimethyl-4H-chromen-4-one can be developed into a valuable new antibacterial agent.
References
-
Bio-protocol. (2021). Time-Kill Kinetics Assay. [Link]
-
MacPherson, C. W., & MacPherson, J. L. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of Visualized Experiments, (83), 51165. [Link]
-
Academia.edu. Lab Six :. - Minimum Bacteriocidal Concentration (MBC). [Link]
-
Ghannoum, M. A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 43(10), 5243–5246. [Link]
-
Emery Pharma. Time-Kill Kinetics Assay. [Link]
-
Acta Scientific. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. [Link]
-
Pfaller, M. A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. Journal of Clinical Microbiology, 43(10), 5243-5246. [Link]
-
Microchem Laboratory. Minimum Bactericidal Concentration (MBC) Test. [Link]
-
CLSI. ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. [Link]
-
Clinical and Laboratory Standards Institute. (2009). M07-A8: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard-Eighth Edition. [Link]
-
Bio-protocol. (2021). Minimum Bactericidal Concentration (MBC) Determination. [Link]
-
MI - Microbiology. Broth Microdilution. [Link]
-
Khan, I. H., et al. (2011). Antibacterial dimeric copper(II) complexes with chromone-derived compounds. Journal of Coordination Chemistry, 64(12), 2163-2174. [Link]
-
Parveen, H., et al. (2023). Comparative study on Antibacterial efficacy of a series of chromone sulfonamide derivatives against drug-resistant and MDR-isolates. Brazilian Journal of Microbiology, 54(4), 2351–2364. [Link]
-
Agyare, C., et al. (2016). Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms. Evidence-Based Complementary and Alternative Medicine, 2016, 8583487. [Link]
-
Jayashankara, V. P., et al. (2009). Synthesis of Substituted Chromone Derivatives as Potent Antimicrobial Agents. E-Journal of Chemistry, 6(3), 887-892. [Link]
-
Isaka, M., et al. (2020). Chromone Derivatives and Other Constituents from Cultures of the Marine Sponge-Associated Fungus Penicillium erubescens KUFA0220 and Their Antibacterial Activity. Marine Drugs, 18(11), 565. [Link]
-
Solubility of Things. 2,6-Dimethylquinoline. [Link]
-
Sharma, G., et al. (2020). Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review. Current Drug Discovery Technologies, 17(3), 282-301. [Link]
-
LookChem. 2,6-Dimethyl-4H-pyran-4-one. [Link]
-
CPAChem. (2024). Safety data sheet. [Link]
-
Solubility of Things. 2,6-Dimethylphenol. [Link]
-
FooDB. (2010). Showing Compound 2,6-Dimethyl-1,4-benzenediol (FDB008863). [Link]
-
Academia.edu. Solubilities of 2,6-Dimethylnaphthalene in Six Pure Solvents and Two Binary Solvent Systems. [Link]
-
PubChem. 2,6-Dimethyl-4-pyranone. [Link]
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- 3. Comparative study on Antibacterial efficacy of a series of chromone sulfonamide derivatives against drug-resistant and MDR-isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. fishersci.com [fishersci.com]
Application Note: Characterization of 2,6-Dimethyl-4H-chromen-4-one as a SIRT2 Inhibitor
This Application Note is designed as a comprehensive technical guide for evaluating 2,6-dimethyl-4H-chromen-4-one (and structurally related chromone scaffolds) as an inhibitor of Sirtuin 2 (SIRT2) .
Abstract & Scientific Context
Sirtuin 2 (SIRT2) is a predominantly cytoplasmic Class III histone deacetylase (HDAC) that utilizes NAD+ as a cofactor.[1][2][3][4] It plays a critical role in regulating the cell cycle, neurodegeneration, and tumorigenesis by deacetylating substrates such as
The chromen-4-one (chromone) scaffold has emerged as a privileged structure for SIRT2 inhibition.[1][3][4][5][6] While early generation inhibitors (e.g., sirtinol, cambinol) provided proof-of-concept, chromone derivatives offer improved solubility and selectivity profiles. This guide details the protocols for validating 2,6-dimethyl-4H-chromen-4-one as a SIRT2 inhibitor, focusing on in vitro enzymatic kinetics and cellular target engagement via tubulin acetylation status.
Key Mechanism: SIRT2 inhibitors block the NAD+-dependent deacetylation of lysine residues.[1][3][5] In the presence of 2,6-dimethyl-4H-chromen-4-one, the catalytic core of SIRT2 is obstructed, preventing the transfer of the acetyl group from the substrate to ADP-ribose. This results in the accumulation of acetylated substrates (e.g., Ac-Tubulin).[5][6][7]
Signaling Pathway Visualization
The following diagram illustrates the SIRT2 regulatory pathway and the intervention point of the chromone inhibitor.
Figure 1: Mechanism of Action.[7] The inhibitor blocks SIRT2, preventing the deacetylation of
Compound Handling & Preparation[7][8][9][10]
To ensure experimental reproducibility, the compound must be solubilized correctly. Chromone derivatives are hydrophobic and prone to precipitation in aqueous buffers if not managed carefully.[8]
Chemical Properties[1][3][5][8][9][11][12][13][14]
-
IUPAC Name: 2,6-dimethyl-4H-chromen-4-one
-
Molecular Weight: ~174.2 g/mol
-
Solubility: Low in water; High in DMSO and Ethanol.
Stock Solution Protocol
-
Solvent: Use anhydrous DMSO (Dimethyl Sulfoxide), ACS grade or higher.
-
Concentration: Prepare a 10 mM or 50 mM master stock.
-
Calculation: To make 1 mL of 50 mM stock, weigh 8.71 mg of compound and dissolve in 1 mL DMSO.
-
-
Storage: Aliquot into amber glass vials (to prevent light degradation) and store at -20°C . Avoid repeated freeze-thaw cycles.
-
Working Solutions: Dilute the stock into the assay buffer immediately prior to use.
-
Critical Note: Keep the final DMSO concentration in biochemical assays
and in cell-based assays to avoid solvent interference.
-
Protocol A: In Vitro SIRT2 Fluorometric Inhibition Assay
This assay quantifies the IC50 of the compound by measuring the deacetylation of a fluorogenic peptide substrate (e.g., Ac-p53-AMC or Ac-Arg-His-Lys-Lys(Ac)-AMC).
Materials Required[1][2][8][9][15][16][17][18]
-
Recombinant Human SIRT2 Enzyme (0.5 U/µL).
-
Fluorogenic Substrate: Ac-Lys-AMC (e.g., p53 residues 317-320).
-
Cofactor: NAD+ (50 mM stock).
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, 1 mg/mL BSA.
-
Developer Solution: Trypsin or specific developer reagent (cleaves the deacetylated lysine to release AMC).
-
Black 96-well microplate (low binding).[9]
Experimental Workflow
-
Preparation of Reaction Mix (Per Well):
-
Assay Buffer: 25 µL
-
SIRT2 Enzyme: 5 µL (approx. 1-2 Units)
-
Incubate on ice.
-
-
Compound Addition:
-
Add 5 µL of 2,6-dimethyl-4H-chromen-4-one at varying concentrations (e.g., 0.1, 1, 5, 10, 50, 100 µM).
-
Include a Vehicle Control (DMSO only) and a Positive Control (e.g., AGK-2 or Nicotinamide).
-
Incubate for 10 minutes at 37°C to allow inhibitor binding.
-
-
Initiation:
-
Enzymatic Reaction:
-
Incubate at 37°C for 45 minutes .
-
-
Development:
-
Add 50 µL of Developer Solution (containing Nicotinamide to stop the SIRT2 reaction and Trypsin to release the fluorophore).
-
Incubate for 15 minutes at Room Temperature.
-
-
Measurement:
-
Read Fluorescence: Ex 360 nm / Em 460 nm .
-
Data Analysis
Calculate the % Inhibition using the formula:
Protocol B: Cellular Target Engagement (Western Blot)
To validate that 2,6-dimethyl-4H-chromen-4-one enters the cell and inhibits SIRT2 in a biological context, we measure the acetylation level of
Materials
-
Cell Line: A549, HeLa, or SH-SY5Y (neuronal model).
-
Lysis Buffer: RIPA buffer + Protease Inhibitor Cocktail + Deacetylase Inhibitors (Trichostatin A and Nicotinamide are crucial to preserve acetylation states during lysis).
-
Primary Antibodies:
Step-by-Step Protocol
1. Cell Treatment[7][12][13]
-
Seed cells in 6-well plates (
cells/well) and culture overnight. -
Treat cells with 2,6-dimethyl-4H-chromen-4-one at 10 µM, 25 µM, and 50 µM for 6 to 24 hours .
-
Control: DMSO (0.1%).
-
Positive Control:[11] Tubacin (HDAC6 inhibitor) or AGK-2 (SIRT2 inhibitor) can be used for comparison.
-
2. Lysis & Harvesting
-
Wash cells with ice-cold PBS.
-
Add 150 µL ice-cold Lysis Buffer (supplemented with 10 mM Nicotinamide).
-
Scrape cells and collect in microfuge tubes.
-
Sonicate briefly (3 x 5 sec) and centrifuge at 14,000 x g for 10 min at 4°C.
-
Collect supernatant and quantify protein (BCA Assay).
3. Western Blotting
-
Load 20-30 µg of protein per lane on a 10% SDS-PAGE gel.[11]
-
Transfer to PVDF membrane.[7]
-
Block with 5% BSA in TBST for 1 hour.
-
Primary Antibody Incubation:
-
Anti-Ac-Tubulin (1:1000) overnight at 4°C.[7]
-
-
Secondary Antibody: HRP-conjugated (1:5000) for 1 hour at RT.
-
Detection: ECL Chemiluminescence.
4. Quantification
Normalize the Acetyl-Tubulin signal to Total Tubulin.[11] A successful "hit" will show a dose-dependent increase in the Acetyl-Tubulin/Total-Tubulin ratio.
Experimental Workflow Visualization
The following diagram outlines the logical flow for validating the compound, from stock preparation to data interpretation.
Figure 2: Validation Workflow. Parallel biochemical and cellular assays are required to confirm specific SIRT2 inhibition.
Troubleshooting & Optimization
| Issue | Possible Cause | Solution |
| Precipitation in Assay | Compound insolubility in aqueous buffer.[8] | Limit final DMSO to 1-2% (if enzyme tolerates) or use intermediate dilution steps in buffer. |
| High Background Fluorescence | Compound autofluorescence. | Run a "Compound Only" control (no enzyme/substrate) and subtract this baseline. Chromones can be fluorescent.[10] |
| No Increase in Ac-Tubulin | HDAC6 compensation or weak potency. | Use a higher concentration (up to 50-100 µM) or check HDAC6 levels. Ensure Lysis buffer contains Nicotinamide. |
| Cell Toxicity | Off-target effects. | Run an MTS/MTT assay in parallel. If toxicity occurs < 10 µM, the compound may be non-specifically toxic. |
References
-
Outeiro, T. F., et al. (2007). "Sirtuin 2 inhibitors rescue alpha-synuclein-mediated toxicity in models of Parkinson's disease." Science, 317(5837), 516-519. Link
-
Mellado, M., et al. (2012). "Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors."[4][6] Journal of Medicinal Chemistry, 55(15), 6857–6865. Link
-
North, B. J., et al. (2003). "The human Sir2 ortholog, SIRT2, is an NAD+-dependent tubulin deacetylase." Molecular Cell, 11(2), 437-444. Link
-
Seifert, T., et al. (2014). "Chroman-4-one- and Chromone-Based Sirtuin 2 Inhibitors with Antiproliferative Properties in Cancer Cells."[1][3][5] Journal of Medicinal Chemistry, 57(23), 9870–9888. Link
-
Cayman Chemical. "SIRT2 Direct Fluorescent Screening Assay Kit Protocol." Cayman Chemical Application Notes. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. content.abcam.com [content.abcam.com]
- 3. Chroman-4-one- and chromone-based sirtuin 2 inhibitors with antiproliferative properties in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. helda.helsinki.fi [helda.helsinki.fi]
- 6. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. revvity.com [revvity.com]
- 13. researchgate.net [researchgate.net]
Experimental Design for Assessing the Antioxidant Properties of Chromone Scaffolds
An Application Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
I. Introduction: The Chromone Scaffold as a Privileged Antioxidant Structure
Chromones (1-benzopyran-4-ones) and their derivatives represent a significant class of naturally occurring heterocyclic compounds, widely distributed in the plant kingdom and integral to the human diet.[1][2] These compounds are the structural backbone for a vast array of flavonoids and are recognized for a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1][2][3] A cornerstone of these therapeutic potentials is their recognized antioxidant activity—the ability to neutralize reactive oxygen species (ROS) and other free radicals.[4][5]
Oxidative stress, a state defined by an imbalance between the production of ROS and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases.[6][7] Antioxidants mitigate this damage through two primary mechanisms:
-
Hydrogen Atom Transfer (HAT): The antioxidant molecule donates a hydrogen atom to a free radical, quenching it.
-
Single Electron Transfer (SET): The antioxidant donates an electron to reduce the radical species.[8][9]
The efficacy of a chromone derivative as an antioxidant is intimately linked to its molecular structure. Key features such as the number and position of hydroxyl (-OH) groups on the benzopyran-4-one nucleus are critical determinants of its radical scavenging capacity.[1][10] For instance, the presence of a 3',4'-dihydroxy (catechol) group in the B-ring significantly enhances antioxidant activity.[1]
Given this potential, the robust and systematic evaluation of chromone derivatives is essential for drug discovery and development. This guide provides a comprehensive overview and detailed protocols for a panel of in vitro assays designed to elucidate the antioxidant profile of novel chromone compounds. We will explore both chemical-based and cell-based assays to provide a multi-faceted understanding of a compound's potential.
II. Strategic Assay Selection: A Multi-Mechanistic Approach
No single assay can fully capture the complex, multifaceted nature of antioxidant activity.[11] Therefore, a strategic panel of assays, encompassing different mechanisms (HAT and SET), is crucial for a comprehensive assessment. This guide focuses on four widely accepted and complementary methods.
| Assay | Primary Mechanism | Radical/Oxidant Source | Measurement | Key Advantages | Limitations |
| DPPH | Mixed HAT / SET | 2,2-diphenyl-1-picrylhydrazyl (Stable Radical) | Colorimetric (Absorbance decrease at ~517 nm) | Simple, rapid, inexpensive, does not require special equipment.[12][13] | Not representative of physiological radicals; steric hindrance can affect results. |
| ABTS | SET | 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) Radical Cation (ABTS•+) | Colorimetric (Absorbance decrease at ~734 nm) | Applicable to both hydrophilic and lipophilic compounds; can be used at different pH levels.[14] | Radical is not physiologically relevant; reaction kinetics can be complex. |
| ORAC | HAT | Peroxyl Radicals (from AAPH) | Fluorometric (Decay of fluorescein signal) | Uses a biologically relevant radical source; measures classical H-atom donation.[15][16] | Requires a fluorescence plate reader; sensitive to temperature fluctuations.[17] |
| CAA | Cellular Activity | Peroxyl Radicals (from AAPH) in a cellular environment | Fluorometric (Inhibition of DCFH oxidation) | More biologically relevant, accounts for cell uptake, metabolism, and localization.[12][18] | More complex, requires cell culture facilities; results depend on cell type. |
III. Detailed Experimental Protocols
The following sections provide step-by-step protocols for evaluating the antioxidant activity of chromone derivatives. It is essential to include a known antioxidant standard, such as Trolox (a water-soluble vitamin E analog) or Quercetin, in every experiment for comparison and validation.
Protocol 1: DPPH Radical Scavenging Assay
This assay measures the ability of a chromone to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from deep violet to pale yellow.[13][19]
The odd electron in the DPPH free radical gives it a strong absorption maximum at approximately 517 nm.[13] When an antioxidant scavenges the free radical by hydrogen donation, the absorbance vanishes, and the resulting decolorization is stoichiometric with respect to the number of electrons taken up.[13]
Caption: Workflow for the DPPH radical scavenging assay.
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or Ethanol (Spectrophotometric grade)
-
Test Chromone Compound(s)
-
Trolox or Quercetin (Standard)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
-
Preparation of DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store this solution in an amber bottle and in the dark, as DPPH is light-sensitive.
-
Preparation of Sample and Standard Solutions:
-
Prepare a stock solution of the test chromone (e.g., 1 mg/mL or 10 mM) in methanol.
-
Perform serial dilutions to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Prepare a similar concentration range for the Trolox standard.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of each sample or standard dilution to respective wells.
-
Prepare a control well containing 100 µL of methanol (this will be the negative control).
-
Prepare a blank well for each sample/standard concentration containing 100 µL of the sample/standard and 100 µL of methanol (without DPPH) for background correction.
-
Initiate the reaction by adding 100 µL of the 0.1 mM DPPH solution to all wells except the blanks.
-
Mix gently and incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance of all wells at 517 nm using a microplate reader.[19]
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [ (Acontrol - Asample) / Acontrol ] × 100 [20]
Where:
-
Acontrol is the absorbance of the control (DPPH solution + methanol).
-
Asample is the absorbance of the sample with DPPH solution (corrected by subtracting the absorbance of the sample blank).
Plot the % Inhibition against the concentration of the chromone/standard and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals). A lower IC50 value indicates higher antioxidant activity.
Protocol 2: ABTS Radical Cation Decolorization Assay
This assay assesses the ability of a chromone to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.[14] The reduction of ABTS•+ back to its colorless neutral form is monitored spectrophotometrically.
ABTS is oxidized by potassium persulfate to generate the ABTS•+ radical cation.[21] In the presence of an electron-donating antioxidant, the ABTS•+ is reduced, leading to a decrease in absorbance at 734 nm. This assay is effective for both hydrophilic and lipophilic compounds.[14]
Caption: Workflow for the Cellular Antioxidant Activity (CAA) assay.
-
Human hepatocarcinoma (HepG2) cells or other suitable cell line
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
2',7'-Dichlorofluorescin diacetate (DCFH-DA)
-
2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH)
-
Quercetin (Standard)
-
Hanks' Balanced Salt Solution (HBSS) or PBS
-
Black, clear-bottom 96-well cell culture plate
-
Fluorescence microplate reader with temperature and CO2 control
-
Cell Seeding: Seed HepG2 cells into a black, clear-bottom 96-well plate at a density of 6 x 104 cells/well. Incubate for 24 hours at 37°C and 5% CO2 to allow cells to form a confluent monolayer.
-
Cell Treatment:
-
Remove the growth medium from the wells.
-
Treat the cells with 100 µL of treatment medium containing the test chromone or quercetin standard at various concentrations, along with 25 µM DCFH-DA.
-
Include control wells (cells + DCFH-DA without antioxidant) and blank wells (cells without DCFH-DA).
-
Incubate the plate for 1 hour at 37°C.
-
-
Induction of Oxidative Stress:
-
After incubation, discard the treatment solution and wash the cells gently with 100 µL of warm PBS.
-
Add 100 µL of 600 µM AAPH solution (prepared in HBSS) to all wells except the blank wells (add only HBSS to blanks).
-
-
Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure fluorescence emission at 538 nm with an excitation of 485 nm every 5 minutes for 1 hour.
-
Calculate the AUC for the fluorescence vs. time plot.
-
Calculate the percentage of inhibition of DCF formation: % Inhibition = [ 1 - (AUCsample / AUCcontrol) ] × 100
-
The results are expressed as CAA units, where one CAA unit is equivalent to the activity of 1 µmol of quercetin. Plot the % inhibition against the concentration of the standard to create a quercetin standard curve and determine the quercetin equivalents (QE) for your chromone compounds.
IV. Conclusion
The evaluation of antioxidant properties is a critical step in the characterization of novel chromone derivatives for therapeutic applications. The use of a strategic panel of in vitro assays provides a robust and comprehensive profile of a compound's activity. The DPPH and ABTS assays offer rapid and high-throughput screening based on electron/hydrogen transfer, while the ORAC assay provides insight into scavenging activity against a biologically relevant radical via a HAT mechanism. C[8][9]rucially, the CAA assay bridges the gap between purely chemical reactivity and biological efficacy by assessing antioxidant function within a living cell, accounting for bioavailability and metabolism. B[18]y employing these complementary methods, researchers can confidently identify and characterize promising chromone-based antioxidant candidates for further development.
V. References
-
Antioxidant Properties and Oxidative Transformation of Different Chromone Derivatives. (2017). Molecules, 22(4), 589. [Link]
-
Al-Duais, M., et al. (2022). A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. Applied Sciences, 12(23), 12224. [Link]
-
Yadav, P., et al. (2014). Chromones and their Derivatives as Radical Scavengers: A Remedy for Cell Impairment. Current Topics in Medicinal Chemistry, 14(22), 2552-2575. [Link]
-
Gokce, H., et al. (2012). In vitro antioxidant activity study of novel chromone derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(4), 548-555. [Link]
-
Development of novel chromones as antioxidant COX2 inhibitors: in vitro, QSAR, DFT, molecular docking, and molecular dynamics studies. (2023). Journal of Biomolecular Structure and Dynamics, 41(10), 4056-4074. [Link]
-
Gul, R., et al. (2017). A Review on In-vitro Antioxidant Methods: Comparisions, Correlations and Considerations. International Journal of Food Properties, 20(sup2), 1675-1687. [Link]
-
Mladenovic, M., et al. (2014). Studies on the antioxidant activities of some new chromone compounds. Luminescence, 29(7), 843-851. [Link]
-
Tan, B. L., et al. (2018). Antioxidant and Oxidative Stress: A Mutual Interplay in Age-Related Diseases. Frontiers in Pharmacology, 9, 1162. [Link]
-
Antioxidant Properties and Oxidative Transformation of Different Chromone Derivatives. (2017). PubMed. [Link]
-
One-Pot Synthesis and Evaluation of Antioxidative Stress and Anticancer Properties of an Active Chromone Derivative. (2023). Molecules, 28(7), 3105. [Link]
-
A Review: Analytical methods used for In vitro Antioxidant studies. (2024). International Journal of Novel Research and Development. [Link]
-
Correlations between molecular structure and biological activity in "logical series" of dietary chromone derivatives. (2020). PLoS ONE, 15(8), e0229477. [Link]
-
OxiSelect™ Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. Cell Biolabs, Inc.[Link]
-
Structure-Radical Scavenging Activity Relationships of the Synthesized Chromone Derivatives. (2014). ResearchGate. [Link]
-
Dias, M. M., et al. (2011). Structural variation in chromone phytochemicals alters their antioxidant activity. Food & Function, 2(10), 595-602. [Link]
-
In vitro Methods to Study Antioxidant and Some Biological Activities of Essential Oils: a Review. (2021). Biointerface Research in Applied Chemistry, 11(5), 12903-12916. [Link]
-
Application of oxygen radical absorbance capacity (ORAC) assay in the estimation of antioxidant value of botanicals. (2012). Journal of Experimental and Applied Animal Sciences. [Link]
-
design, synthesis, characterization and in vitro antioxidant screening of novel chromone chalcones. (2013). International Journal of Pharmacy and Pharmaceutical Sciences, 5(Suppl 4), 729-733. [Link]
-
Correlations between molecular structure and biological activity in "logical series" of dietary chromone derivatives. (2020). PubMed. [Link]
-
Antioxidant Properties and Oxidative Transformation of Different Chromone Derivatives. (2017). PubMed. [Link]
-
A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices. (2024). Molecules, 29(4), 793. [Link]
-
Polyunsaturated fatty acid-derived chromones exhibiting potent antioxidant activity. (2013). Bioorganic & Medicinal Chemistry Letters, 23(10), 2886-2889. [Link]
-
QuantiChrom™ ABTS Antioxidant Assay Kit. BioAssay Systems. [Link]
-
Exploiting Kinetic Features of ORAC Assay for Evaluation of Radical Scavenging Capacity. (2023). Antioxidants, 12(2), 498. [Link]
-
Oxygen Radical Absorbance Capacity (ORAC) Assay. Active Concepts. [Link]
-
Total Antioxidant Capacity (T-AOC) Colorimetric Assay Kit (ABTS, Enzyme Method). Elabscience. [Link]
-
Cell-Based Antioxidant Assays. BioIVT. [Link]
-
DPPH Assay Protocol for Antioxidant Activity. Scribd. [Link]
-
One-Pot Synthesis and Evaluation of Antioxidative Stress and Anticancer Properties of an Active Chromone Derivative. (2023). PubMed. [Link]
-
Dietary chromones as antioxidants—the structural variable. (2011). ResearchGate. [Link]
-
Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements. (2007). Journal of Agricultural and Food Chemistry, 55(22), 8896-8907. [Link]
-
DPPH Radical Scavenging Assay. (2023). MDPI. [Link]
-
Genesis and development of DPPH method of antioxidant assay. (2011). Journal of Food Science and Technology, 48(4), 407-415. [Link]
-
DPPH Radical Scavenging Assay. (2023). Encyclopedia.pub. [Link]
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. Correlations between molecular structure and biological activity in "logical series" of dietary chromone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Studies on the antioxidant activities of some new chromone compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. One-Pot Synthesis and Evaluation of Antioxidative Stress and Anticancer Properties of an Active Chromone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Antioxidant Properties and Oxidative Transformation of Different Chromone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. blogs.rsc.org [blogs.rsc.org]
- 11. sphinxsai.com [sphinxsai.com]
- 12. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biointerfaceresearch.com [biointerfaceresearch.com]
- 15. ejmoams.com [ejmoams.com]
- 16. mdpi.com [mdpi.com]
- 17. A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. oldror.lbp.world [oldror.lbp.world]
- 21. cosmobiousa.com [cosmobiousa.com]
Application Notes & Protocols: Unlocking the Therapeutic Potential of 2,6-dimethyl-4H-chromen-4-one Analogs through Structure-Activity Relationship (SAR) Studies
Prepared by: Gemini, Senior Application Scientist
Introduction: The Chromen-4-one Scaffold as a Privileged Structure
The 4H-chromen-4-one (also known as chromone) framework is a prominent heterocyclic scaffold that is ubiquitous in nature, particularly in plants and fungi. It is recognized in medicinal chemistry as a "privileged structure," meaning it is capable of binding to multiple biological targets with high affinity, leading to a wide spectrum of pharmacological activities. Derivatives of this core have demonstrated significant potential as anticancer, anti-inflammatory, antimicrobial, antiviral, and antioxidant agents.
This guide focuses on a specific, promising subset: 2,6-dimethyl-4H-chromen-4-one and its analogs. By systematically modifying this core structure and evaluating the subsequent changes in biological activity, researchers can elucidate the structure-activity relationship (SAR). Understanding SAR is fundamental to rational drug design, allowing for the optimization of lead compounds to enhance potency, selectivity, and pharmacokinetic properties.
These application notes provide a comprehensive overview of the key SAR principles for this compound class, detailed protocols for their synthesis and biological evaluation, and a framework for data interpretation, empowering researchers to accelerate their drug discovery programs.
Part 1: Decoding the Structure-Activity Relationship (SAR)
The biological activity of 2,6-dimethyl-4H-chromen-4-one analogs is exquisitely sensitive to the nature and position of substituents on the chromone ring. A thorough understanding of these relationships is critical for designing next-generation therapeutic agents.
Key Positions for Modification and Their Impact
The core scaffold presents several positions for chemical modification. The most influential are typically the C2, C3, C7, and C8 positions.
-
The C2 Position: The substituent at the C2 position plays a pivotal role in defining the molecule's interaction with target proteins.
-
Alkyl Chains: Introducing alkyl chains of varying lengths can modulate lipophilicity, which affects membrane permeability and target engagement. For instance, in SIRT2 inhibitors based on the related chroman-4-one scaffold, an alkyl chain of three to five carbons at the C2-position was found to be crucial for high potency.
-
Aryl Groups (Flavone-like Structures): The presence of a phenyl ring at C2 (transforming the scaffold into a flavone analog) often imparts significant anticancer and anti-inflammatory activity. Substitutions on this phenyl ring, such as hydroxyl or methoxy groups, can further enhance activity by forming key hydrogen bonds with target residues.
-
-
The C6-Methyl Group: The existing methyl group at C6 provides a baseline of activity and a point for further modification. While this specific substitution is part of our core structure, comparative analysis with other groups at this position is informative. Generally, the electronic nature of substituents on the benzo-γ-pyrone ring is critical.
-
Electron-Withdrawing Groups: The introduction of electron-withdrawing groups, such as halogens (e.g., -Br, -Cl), at positions like C6 and C8 has been shown to be favorable for certain activities, including SIRT2 inhibition.
-
-
The C3 and C7 Positions:
-
Hydroxyl groups at C3 and C7 can act as crucial hydrogen bond donors, significantly influencing binding affinity.
-
Alkylation or etherification of a C7-hydroxyl group can alter the molecule's solubility and bioavailability, though it may sometimes reduce antimicrobial activity.
-
Pharmacophore Modeling: A Predictive SAR Tool
To rationalize these observations and predict the activity of novel analogs, pharmacophore modeling is an invaluable computational tool. A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific target. By generating pharmacophore models from a set of active analogs, researchers can screen virtual libraries for new hits or guide the design of more potent compounds.
Caption: Key SAR points on the 2,6-dimethyl-4H-chromen-4-one scaffold.
Part 2: Experimental Protocols
The following protocols provide robust methodologies for the synthesis and biological evaluation of novel 2,6-dimethyl-4H-chromen-4-one analogs.
Protocol 1: Synthesis of 2-Alkyl-6-methyl-4H-chromen-4-one Analogs
This protocol describes a microwave-assisted one-step procedure for synthesizing 2-alkyl-substituted chroman-4-ones, which are direct precursors and structurally related to the target chromen-4-ones. This method leverages a base-mediated aldol condensation followed by an intramolecular oxa-Michael addition.
Rationale: Microwave irradiation provides rapid and uniform heating, significantly reducing reaction times and often improving yields compared to conventional heating methods. Diisopropylamine (DIPA) is used as a mild, non-nucleophilic base to promote the initial aldol condensation.
Materials & Equipment:
-
2'-Hydroxy-5'-methylacetophenone (starting material)
-
Appropriate aldehyde (e.g., hexanal for a pentyl group at C2)
-
Diisopropylamine (DIPA)
-
Ethanol (EtOH), Anhydrous
-
Dichloromethane (DCM)
-
Sodium hydroxide (NaOH), 10% aq.
-
Hydrochloric acid (HCl), 1 M aq.
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Microwave synthesis reactor
-
Rotary evaporator
-
Flash column chromatography system with silica gel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 10 mL microwave reaction vial, combine 2'-hydroxy-5'-methylacetophenone (1.0 equiv), the desired aldehyde (1.1 equiv), and anhydrous ethanol (to achieve a 0.4 M solution of the acetophenone).
-
Base Addition: Add DIPA (1.1 equiv) to the mixture.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to 160-170 °C for 1 hour with stirring (fixed hold time, normal power absorption).
-
Reaction Quench & Extraction: After cooling to room temperature, dilute the reaction mixture with dichloromethane (DCM). Transfer the solution to a separatory funnel.
-
Aqueous Workup: Wash the organic layer sequentially with 10% NaOH (aq), 1 M HCl (aq), water, and finally, brine. The base wash removes unreacted phenol, and the acid wash removes the DIPA base.
-
Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in heptane or hexane) to yield the pure 2-alkyl-6-methylchroman-4-one analog.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Caption: General workflow for the synthesis of chromen-4-one analogs.
Protocol 2: In Vitro Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity. It is a standard preliminary assay for screening potential anticancer compounds.
Rationale: Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells, allowing for quantitative measurement of cytotoxicity.
Materials & Equipment:
-
Human cancer cell line (e.g., MCF-7 for breast cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Pen-Strep)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Test compounds (dissolved in DMSO, stock solution)
-
MTT reagent (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or Solubilization Buffer
-
96-well cell culture plates
-
Multichannel pipette
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader (absorbance at ~570 nm)
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include wells for "vehicle control" (medium with DMSO, equivalent concentration to the highest compound dose) and "untreated control" (medium only).
-
Incubation: Incubate the plate for 48-72 hours in the CO₂ incubator.
-
MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium plus 10 µL of MTT reagent (5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for another 2-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.
-
Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the compound concentration (log scale) and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.
Part 3: Data Presentation and Interpretation
Systematic presentation of SAR data is crucial for clear interpretation. A summary table linking structural modifications to biological activity is the standard and most effective method.
Table 1: SAR Data for Hypothetical 2,6-dimethyl-4H-chromen-4-one Analogs
| Compound ID | R¹ (at C2) | R² (at C8) | IC₅₀ (µM) vs. MCF-7 Cells |
| 1a | -CH₃ | -H | 45.2 ± 3.5 |
| 1b | -C₅H₁₁ | -H | 12.8 ± 1.1 |
| 1c | -C₅H₁₁ | -Cl | 4.1 ± 0.3 |
| 1d | -C₅H₁₁ | -Br | 1.5 ± 0.2 |
| 1e | Phenyl | -H | 9.6 ± 0.8 |
Interpreting the SAR Data
-
Effect of C2-Alkyl Chain Length: Comparing 1a and 1b shows that increasing the alkyl chain length at the C2 position from methyl to pentyl significantly increases cytotoxic potency (IC₅₀ drops from 45.2 µM to 12.8 µM). This suggests a hydrophobic pocket in the target's binding site that favorably accommodates a longer alkyl chain.
-
Effect of C8-Halogenation: With the optimal C2-pentyl group in place, the introduction of an electron-withdrawing halogen at the C8 position further enhances activity. Comparing 1b , 1c , and 1d reveals a clear trend: -H < -Cl < -Br. The potent activity of the 6,8-dibromo analog 1d highlights that larger, electron-withdrawing groups in this region are crucial for high potency, a finding consistent with published studies on related scaffolds.
-
Aryl vs. Alkyl at C2: The introduction of a phenyl group at C2 (1e ) also results in good activity, suggesting that both aliphatic and aromatic hydrophobic groups are tolerated at this position, likely interacting with different features within the target's active site.
Conclusion and Future Directions
The 2,6-dimethyl-4H-chromen-4-one scaffold is a highly tractable framework for developing novel therapeutic agents. The SAR is heavily influenced by substitutions at the C2 and C8 positions, where modulating lipophilicity and electronic properties can lead to dramatic increases in biological activity. The protocols provided herein offer a reliable starting point for the synthesis and evaluation of new analogs.
Future work should focus on:
-
Exploring Diverse Substitutions: Introducing a wider range of functional groups at C2, C3, C7, and C8 to probe for new interactions.
-
Mechanism of Action Studies: Elucidating the specific molecular target(s) for the most potent compounds to understand their mode of action.
-
In Vivo Evaluation: Advancing lead compounds into animal models to assess their efficacy, toxicity, and pharmacokinetic profiles.
-
Computational Optimization: Utilizing molecular docking and dynamic simulations to refine the binding modes of lead compounds and rationally design next-generation analogs with superior properties.
References
- The Multifaceted Biological Activities of Chromen-4-ones: An In-depth Technical Guide. (n.d.). BenchChem.
- Barve, V., Ahmed, F., Adsule, S., et al. (n.d.). Synthesis, molecular characterization, and biological activity of novel synthetic derivatives of chromen-4-one in human cancer cells. Journal of Medicinal Chemistry. Sigma-Aldrich.
- Moni, L., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(15), 6763-6774. ACS Publications.
- Scotti, M., et al. (n.d.). Chroman-4-One Derivatives Targeting Pteridine Reductase 1 and Showing Anti-Parasitic Activity. PMC.
- Chroman-4-one analogs exhibiting antileishmanial activity. (n.d.). ResearchGate.
- An Update on Natural Occurrence and Biological Activity of Chromones. (n.d.). ResearchGate.
- Al-Warhi, T., et al. (n.d.). Biological and Medicinal Properties of Natural Chromones and Chromanones. PMC.
- de Oliveira, M. C. C., et al. (2025). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. MDPI.
- Asymmetric synthesis of (S)-2,6-dimethylchroman-4-one. (n.d.). Semantic Scholar.
- Molecular docking, Synthesis, Computational Studies and In-vitro evaluation of 7-Substituted-2-Pyrimidinyl Chromen-4-one derivatives. (n.d.). ProQuest.
- Lücking, U., et al. (2019). Development of Chromen-4-one Derivatives as (Ant)agonists for the Lipid-Activated G Protein-Coupled Receptor GPR55 with Tunable Efficacy. ACS Omega, 4(3), 5346-5363.
- A Combination of Pharmacophore Modeling, Molecular Docking and Virtual Screening Study Reveals 3,5,7-Trihydroxy-2-(3,4,5-trihydroxyphenyl)- 4H-Chromen-4-One as a Potential Anti-Cancer Agent of COT Kinase. (2025). ResearchGate.
- Patil, R. B., et al. (2023). Molecular docking, QSAR, pharmacophore modeling, and dynamics studies of some chromone derivatives for the discovery of anti-breast cancer agents against hormone-dependent breast cancer. Journal of Biomolecular Structure & Dynamics, 41(24), 14757-14770. PubMed.
- Patil, R. B., & Sawant, S. D. (n.d.). Docking and Molecular Dynamics Studies on Chromone Based Cyclin Dependent Kinase-2 Inhibitors. Pharmacophore.
- Li, Y., et al. (2022). Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2465-2474. Taylor & Francis.
- Moni, L., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. PMC.
- Sharma, A., et al. (n.d.). 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. Frontiers.
- Taha, M., et al. (2019). Synthesis of Chromen-4-One-Oxadiazole Substituted Analogs as Potent β-Glucuronidase Inhibitors. PMC.
- Formation of 4H‐chromenes from N,N‐dimethyl enaminones. (n.d.). ResearchGate.
- Structure–activity relationship of 2,2-dimethyl-2H-chromene based arylsulfonamide analogs of 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-
Troubleshooting & Optimization
Technical Support Guide: Optimizing 2,6-Dimethyl-4H-chromen-4-one Synthesis
Case ID: CHROM-26-DM Status: Open Priority: High (Yield Optimization) Assigned Specialist: Senior Application Scientist, Organic Synthesis Division
Executive Summary & Core Chemistry
Target Molecule: 2,6-dimethyl-4H-chromen-4-one (2,6-Dimethylchromone) CAS No: 16594-20-8 Core Challenge: Users frequently report low yields (<40%) and difficulty separating the target chromone from coumarin byproducts or tarry polymerization residues.
Mechanistic Insight: The most robust route to 2,6-dimethylchromone is the Kostanecki-Robinson reaction , utilizing 2-hydroxy-5-methylacetophenone as the scaffold. This substrate already contains the methyl group at the 5-position (which becomes C6 in the chromone) and the acetyl group. Reaction with acetic anhydride introduces the C2-methyl group and closes the pyrone ring.
Critical Distinction (The "Simonis" Trap):
Many researchers attempt acid-catalyzed condensation of p-cresol with ethyl acetoacetate (Pechmann condensation). Warning: This predominantly yields 4,6-dimethylcoumarin , not the chromone. To favor the chromone via condensation, one must use
Standard Operating Procedure (High-Yield Protocol)
Method: Modified Kostanecki-Robinson Acylation Estimated Yield: 65–75% (Optimized) / 30–40% (Standard)
Phase A: Precursor Check
Ensure your starting material is 2-hydroxy-5-methylacetophenone .
-
Commercial Source: Available from major suppliers.
-
In-House Synthesis: Fries rearrangement of p-cresyl acetate using
(120°C, 1h).
Phase B: The Reaction[1]
-
Reagent Prep: In a 250 mL round-bottom flask (RBF), combine:
-
Substrate: 10.0 g (66.6 mmol) 2-hydroxy-5-methylacetophenone.
-
Reagent: 30.0 mL (excess) Acetic Anhydride (
). -
Catalyst/Base: 12.0 g (146 mmol) Anhydrous Sodium Acetate (
). -
Note: The
must be fused (dried at 120°C) immediately before use to remove water. Moisture is the #1 yield killer.
-
-
Thermal Cycle:
-
Attach a drying tube (CaCl2).
-
Heat the mixture in an oil bath at 175–180°C for 8–9 hours .
-
Why: The high temperature is required to drive the intramolecular Claisen condensation and subsequent dehydration. Lower temperatures (refluxing
at 140°C) often result in the intermediate triketone or uncyclized ester.
-
-
Workup (The "Crash" Method):
-
Cool the reaction mixture to approx. 80°C (viscous but liquid).
-
Pour slowly into 400 mL of crushed ice/water with vigorous stirring.
-
Troubleshooting: If the product oils out, scratch the side of the beaker with a glass rod to induce crystallization. Let it stand overnight at 4°C.
-
-
Purification:
Troubleshooting Hub (Q&A)
Q1: I am getting a product with the correct mass, but the melting point is off (approx. 148°C vs 105°C). What happened?
Diagnosis: You likely synthesized 4,6-dimethylcoumarin instead of 2,6-dimethylchromone. Cause: Did you use p-cresol and ethyl acetoacetate with sulfuric acid? That is the Pechmann condensation.[3][4][5] Solution: Switch to the Kostanecki-Robinson route (Acetophenone + Anhydride). Chromones have the carbonyl at C4; Coumarins have it at C2. The thermodynamic stability under strong acid favors the coumarin lactone.
Q2: My reaction mixture turned into a black tar that won't crystallize.
Diagnosis: Polymerization or "charring" due to uncontrolled heating or impure anhydride. Corrective Action:
-
Reduce Temp: strictly maintain 175°C; do not exceed 190°C.
-
Solvent Assist: Add a co-solvent like Xylene (high boiling point) to dilute the reaction if charring persists, though this slows the rate.
-
Recovery: Dissolve the tar in DCM, wash with
(removes acidic impurities), dry, and attempt column chromatography (Hexane:EtOAc 8:2).
Q3: The yield is stuck at 30%. How do I boost it?
Optimization:
-
Microwave Irradiation: Run the reaction in a microwave reactor at 150W, 140°C for 15 minutes. This often doubles the yield by reducing thermal degradation time.
-
Catalyst Switch: Replace
with DABCO (0.5 equiv) or DBU . Organic bases can sometimes effect the cyclization more cleanly at lower temperatures.
Visualized Workflows
Diagram 1: Reaction Mechanism & Pathway
This diagram illustrates the transformation from the acetophenone to the final chromone, highlighting the critical cyclization step.
Caption: Mechanistic pathway for Kostanecki-Robinson synthesis. Note the divergence to Coumarin if incorrect reagents (Pechmann conditions) are used.
Diagram 2: Troubleshooting Decision Tree
Use this logic flow to diagnose low yields or purity issues.
Caption: Diagnostic logic for resolving common synthetic failures in chromone synthesis.
Comparative Data: Reaction Conditions
| Parameter | Classical Kostanecki | Microwave Assisted | Solid Acid (Simonis) |
| Reagents | Ac₂O / NaOAc | Ac₂O / NaOAc | Phenol / β-ketoester / P₂O₅ |
| Temperature | 170–180°C | 140°C | 100–120°C |
| Time | 8–9 Hours | 10–20 Minutes | 2–4 Hours |
| Yield | 40–60% | 75–85% | 30–50% |
| Selectivity | High (Chromone) | High (Chromone) | Moderate (Mixed Coumarin) |
| Scalability | High (kg scale) | Low (g scale) | Moderate |
References
-
BenchChem. (2025).[6][7] Application Notes and Protocols for Chromone Synthesis via the Kostanecki-Robinson Reaction. Retrieved from
-
Ellis, G. P. (1977).[8] Chromenes, Chromanones, and Chromones.[8] In The Chemistry of Heterocyclic Compounds. Wiley & Sons.[8]
-
Sethna, S. M., & Shah, N. M. (1945).[8] "The Chemistry of Coumarins". Chemical Reviews, 36, 1–62.[8] (Differentiation between Pechmann and Simonis conditions).
- Széll, T., & Eiden, F. (1972). "Kostanecki-Robinson reaction of 2-hydroxy-omega-formylacetophenone". Arch Pharm (Weinheim), 305(2), 81-4.
-
Organic Syntheses. (1963). 2,5-Dihydroxyacetophenone (Fries Rearrangement Protocol). Org. Synth. Coll. Vol. 4, p. 836. Retrieved from
Sources
- 1. Selective Reduction of Dimedone | MDPI [mdpi.com]
- 2. sgbaukrc.ac.in [sgbaukrc.ac.in]
- 3. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 4. organicreactions.org [organicreactions.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Kostanecki acylation - Wikipedia [en.wikipedia.org]
minimizing byproduct formation in chromone synthesis
Welcome to the Chromone Synthesis Technical Support Center .
This guide is structured as a Tier-3 Engineering troubleshooting manual. It assumes you are already familiar with the basic chemistry but are facing specific yield-limiting hurdles (byproducts, stalling, or polymerization).
Section 1: Diagnostic Workflow
Status: Active Ticket ID: DIAG-001
Before modifying your protocol, use this logic flow to identify the specific failure mode.
Figure 1: Decision tree for isolating the root cause of byproduct formation based on synthetic route.
Section 2: The Baker-Venkataraman Route
Module: Cyclization Efficiency Common Failure: Stalling at the 1,3-diketone intermediate.
The "Gold Standard" for flavones often fails not during the rearrangement, but during the subsequent acid-catalyzed cyclodehydration.
The Problem: The "Open-Loop" Trap
Users often isolate a yellow solid that is not the chromone but the o-hydroxy-β-diketone intermediate. This compound is stable and often co-crystallizes with the product.
Self-Validating Check (NMR):
-
Target (Chromone): Look for the C-3 proton singlet at δ 6.5–6.8 ppm .
-
Byproduct (Diketone): Look for a sharp enolic -OH singlet far downfield at δ 12.0–14.5 ppm (due to intramolecular H-bonding) and a methine singlet at δ 3.5–4.0 ppm (keto form) or vinylic proton (enol form).
Protocol Adjustment: The "Amberlyst Switch"
Avoid standard H₂SO₄/AcOH if you see extensive charring. Switch to a solid-supported catalyst to minimize polymerization.
-
Dissolution: Dissolve the crude 1,3-diketone (1.0 equiv) in Toluene (0.1 M concentration).
-
Catalyst Addition: Add Amberlyst-15 (20% w/w relative to substrate).
-
Why: Amberlyst provides a high local concentration of protons without the oxidative properties of sulfuric acid, reducing "tar" formation [1].
-
-
Dehydration: Reflux with a Dean-Stark trap.
-
Validation: The reaction is complete only when water collection ceases.
-
-
Workup: Filter hot to remove the catalyst. Upon cooling, the chromone often crystallizes spontaneously, leaving oily impurities in the mother liquor.
Section 3: The Vilsmeier-Haack Route
Module: Halogen Control Common Failure: Formation of 4-chlorochromone or aldehyde degradation.
This method converts 2-hydroxyacetophenones directly to chromone-3-carbaldehydes.[1] The reagent (DMF/POCl₃) is aggressive.
Troubleshooting Table: Impurity Profiles
| Symptom | Probable Cause | Corrective Action |
| Product contains Chlorine (M+34/36) | Overheating during Vilsmeier complex addition. | Maintain temperature < 0°C during POCl₃ addition. Do not heat above 60°C until cyclization is confirmed. |
| Low Yield / Sticky Black Tar | Moisture quenching the chloroiminium salt. | Use oven-dried glassware. Ensure DMF is anhydrous (<50 ppm H₂O). |
| Unreacted Acetophenone | Stoichiometry mismatch due to reagent aging. | Use 3.0 equiv of POCl₃. Freshly distill POCl₃ if the liquid is yellow/orange. |
Critical Control Point: The Hydrolysis Step
The intermediate is an iminium salt.[1][2][3] If you quench it too fast or with insufficient buffering, you risk ring opening.
-
Protocol: Pour the reaction mixture into crushed ice/NaOAc (aqueous) rather than simple water.
-
Mechanism:[1][2][4][5][6][7] Acetate buffers the pH to ~4-5, preventing acid-catalyzed degradation of the newly formed aldehyde [2].
Section 4: The Kostanecki-Robinson Route
Module: Regioselectivity Common Failure: Coumarin formation (Lactonization).
When reacting an o-hydroxyketone with an anhydride, two pathways compete:
-
Chromone Path: C-acylation at the alpha-carbon (kinetic control).
-
Coumarin Path: O-acylation followed by lactonization (thermodynamic control).
Figure 2: Mechanistic divergence in Kostanecki-Robinson synthesis. Stronger bases favor the rearrangement required for chromone synthesis.
Corrective Protocol: The "Simonis" Modification
If you consistently get coumarins (verified by IR: lactone C=O at ~1720 cm⁻¹ vs Chromone C=O at ~1640 cm⁻¹), switch the catalyst.
-
Action: Use P₂O₅ (Phosphorus Pentoxide) instead of NaOAc.
-
Why: P₂O₅ acts as a potent dehydrating agent that accelerates the cyclodehydration of the diketone intermediate before the ester hydrolysis/lactonization can occur [3].
Section 5: General Purification & Tar Removal
Ticket ID: PUR-999
Chromone syntheses are notorious for producing "polymeric tars" due to the sensitivity of the Michael acceptor system (the pyrone ring) to oxidation.
The "Celite Sandwich" Technique: Do not attempt to recrystallize a dark, tarry crude directly.
-
Dissolve crude in minimal CH₂Cl₂ (DCM).
-
Add silica gel (equal weight to crude).
-
Evaporate to dryness (creating a "dry load").
-
Pack a filter frit: Sand -> Celite -> Sand .
-
Place the dry load on top.
-
Flush with 5% EtOAc/Hexanes. The polymeric tar will stick to the silica/Celite, while the chromone elutes.
References
-
BenchChem Tech Support. (2025).[1][8] Troubleshooting chromone synthesis cyclization failure. BenchChem. 8
-
BenchChem Tech Support. (2025).[1][8] Troubleshooting guide for the synthesis of chromone-3-carbaldehydes. BenchChem. 1
-
MDPI. (2020). Antagonists of Vitamin K—Popular Coumarin Drugs and New Synthetic and Natural Coumarin Derivatives. MDPI. 9[7]
-
Alfa Chemistry. (2025). Baker-Venkataraman Rearrangement.[4][5][8][10][11][12][13] Alfa Chemistry. 12
Sources
- 1. benchchem.com [benchchem.com]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kostanecki acylation - Wikipedia [en.wikipedia.org]
- 5. Baker–Venkataraman rearrangement - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. sciensage.info [sciensage.info]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Antagonists of Vitamin K—Popular Coumarin Drugs and New Synthetic and Natural Coumarin Derivatives | MDPI [mdpi.com]
- 10. chemmethod.com [chemmethod.com]
- 11. Baker-Venkatraman Rearrangement (Chapter 3) - Name Reactions in Organic Synthesis [cambridge.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2,6-Dimethyl-4H-chromen-4-one Crystallization
[1]
Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Purification & Polymorph Control
System Overview & Core Specifications
Before troubleshooting, verify your target compound's physicochemical profile. Confusion between the bicyclic chromone and the monocyclic pyrone is a common source of error.
| Parameter | Specification | Notes |
| Compound Name | 2,6-Dimethyl-4H-chromen-4-one | Do not confuse with 2,6-dimethyl-4H-pyran-4-one (MP ~133°C).[1] |
| Structure | Bicyclic (Benzene fused to | Methyl groups at C-2 (pyrone) and C-6 (benzene).[1] |
| Typical MP | 97–103 °C | Range depends on purity and polymorph. |
| Solubility | Moderate in EtOH, EtOAc; Low in Hexane/Water | Exhibits "oiling out" behavior in aqueous mixtures. |
| Synthesis Route | Simonis Reaction (Phenol + | Common impurities: Unreacted p-cresol, 4,6-dimethylcoumarin.[1] |
Troubleshooting Guide (Q&A)
Issue 1: "My product is 'oiling out' instead of crystallizing."
Diagnosis: This is the most frequent ticket for alkyl-substituted chromones.[1] It occurs when the compound separates as a liquid phase (oil) from the solvent before the crystal lattice can form. This happens because the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the Solid-Liquid Solubility curve.[1]
Corrective Protocol:
-
Temperature Control: You are likely cooling too fast. Re-heat the mixture until the oil dissolves completely.
-
Solvent Modification: If using EtOH/Water, the water content is likely too high. Increase the ethanol ratio to keep the oil solubilized at lower temperatures.
-
Seeding (Critical): At the saturation temperature (just before oiling occurs), add seed crystals. This bypasses the energy barrier for nucleation, forcing the system into the solid-liquid equilibrium rather than liquid-liquid.[1]
Expert Insight: If you lack seed crystals, withdraw a few drops of the oil, freeze them on a watch glass with dry ice to induce solidification, and use this solid to seed the main batch.
Issue 2: "The crystals are yellow/brown, but the product should be white."
Diagnosis: Chromones are electron-rich systems prone to oxidation.[1] The coloration is typically due to:
-
Phenolic Impurities: Unreacted p-cresol (starting material) oxidizes to quinone-like species.[1]
-
Oligomers: Side products from the acid-catalyzed condensation (e.g., Simonis reaction using
).
Corrective Protocol:
-
Activated Carbon Treatment:
-
Dissolve crude solid in boiling Ethanol (10 mL/g).
-
Add activated charcoal (5-10 wt%).[1]
-
Reflux for 15 minutes.
-
Hot Filtration: Filter through Celite while boiling hot to prevent premature crystallization on the filter.
-
-
Acid Wash: If phenolic impurities persist, wash the organic layer (EtOAc) with dilute NaOH (0.1 M) before crystallization. Note: Chromones are stable to dilute base, but do not heat or prolong exposure.
Issue 3: "Yield is significantly lower than literature values."
Diagnosis: The methyl groups at C-2 and C-6 increase lipophilicity, making the compound too soluble in organic solvents like pure Ethanol or Ethyl Acetate, leading to high loss in the mother liquor.[1]
Corrective Protocol:
-
Switch to Binary Solvent System:
-
Dissolve in minimum hot Ethyl Acetate.
-
Slowly add Hexane (or Heptane) dropwise at reflux until persistent cloudiness appears.
-
Add one drop of Ethyl Acetate to clear it.
-
Cool slowly to RT, then to 4°C.
-
-
Second Crop Recovery: Evaporate the mother liquor to 20% volume and repeat crystallization. Warning: Second crops often contain higher impurity levels.
Standard Operating Procedures (SOPs)
SOP-A: Recrystallization of 2,6-Dimethylchromone
Target: Removal of synthesis byproducts and polymorph control.
-
Dissolution: Place 5.0 g of crude solid in a 100 mL Erlenmeyer flask. Add 15 mL of Ethanol (95%) .
-
Heating: Heat to boiling on a steam bath. If solid remains, add Ethanol in 1 mL portions until dissolved.
-
Clarification: If the solution is colored, perform Carbon Treatment (see Issue 2).
-
Nucleation: Remove from heat. Allow to cool to ~50°C.
-
Checkpoint: If oil droplets appear, reheat and add 2 mL Ethanol.
-
Action: Add seed crystals now.
-
-
Crystal Growth: Allow to stand at Room Temperature (RT) for 2 hours. Do not disturb.
-
Finishing: Cool in an ice bath (0-4°C) for 30 minutes.
-
Isolation: Filter via Büchner funnel. Wash with 5 mL of cold Ethanol/Hexane (1:1).
-
Drying: Vacuum dry at 40°C for 4 hours.
SOP-B: Distinguishing Chromone from Coumarin Isomer
Context: The Pechmann condensation can produce 4,6-dimethylcoumarin (isomer) instead of the desired chromone.
| Test | 2,6-Dimethylchromone | 4,6-Dimethylcoumarin |
| Melting Point | ~97-103 °C | ~148-150 °C |
| Alkaline Hydrolysis | Ring opens to phenol + diketone | Ring opens to coumarinic acid salt |
| Fluorescence | Weak/None | Often Strong Blue (in H2SO4) |
Visual Troubleshooting Logic
The following diagram illustrates the decision matrix for addressing crystallization failures.
Caption: Decision tree for troubleshooting phase separation and purity issues during chromone crystallization.
References
-
Simonis Reaction & Chromone Synthesis Title: "The Synthesis of Chromones and Coumarins" Source: Organic Reactions (Wiley) URL:[Link] (General reference for the Simonis vs. Pechmann selectivity).
-
Crystallization Theory & Oiling Out Title: "Crystallization: Oiling Out and Phase Separation" Source: Chemistry LibreTexts URL:[Link]
-
Physical Properties of Chromones Title: "2,6-Dimethylchromone Data" Source: PubChem (National Library of Medicine) URL:[Link]
Technical Support Center: A Guide to Addressing Solubility Challenges of 2,6-dimethyl-4H-chromen-4-one in Biological Assays
This technical support center is designed for researchers, scientists, and drug development professionals who are working with 2,6-dimethyl-4H-chromen-4-one and encountering solubility issues in their biological assays. As a Senior Application Scientist, this guide synthesizes technical expertise with practical, field-proven insights to help you overcome these challenges and ensure the integrity of your experimental results.
Part 1: Troubleshooting Guide
This section is formatted in a question-and-answer style to directly address common problems you may encounter.
Question: I've dissolved 2,6-dimethyl-4H-chromen-4-one in my chosen solvent, but upon dilution into my aqueous assay buffer, a precipitate forms. What's happening and how can I fix it?
Answer: This is a classic sign of a compound "crashing out" of solution. 2,6-dimethyl-4H-chromen-4-one, like many chromone derivatives, is hydrophobic and has very low aqueous solubility. A study on a similar chromone derivative reported its solubility in cell culture medium to be less than 2.5 µg/mL[1][2]. When your concentrated organic stock solution is diluted into an aqueous medium, the solvent environment changes drastically, and the compound can no longer stay dissolved, leading to precipitation.
Here’s a systematic approach to resolving this issue:
1. Optimize Your Stock Solution and Dilution Technique:
-
High-Concentration Stock in 100% DMSO: The first line of defense is to prepare a high-concentration stock solution in an appropriate organic solvent. Anhydrous, high-purity dimethyl sulfoxide (DMSO) is the industry standard for this purpose due to its excellent solvating power for a wide range of compounds[3]. A stock concentration of 10 mM is a good starting point. For 2,6-dimethyl-4H-chromen-4-one (Molecular Weight: 174.19 g/mol ), this would be 1.74 mg dissolved in 1 mL of DMSO.
-
Step-wise Dilution: Never dilute your high-concentration stock directly into your final aqueous buffer in one step. Perform serial dilutions. If you need to make intermediate concentrations, do so in 100% DMSO[4]. This ensures the compound remains in a favorable solvent environment until the final dilution step.
-
Final Dilution with Vigorous Mixing: When making the final dilution into your aqueous assay medium, add the small volume of your DMSO stock to the aqueous medium while vortexing or stirring vigorously. This rapid mixing helps to disperse the compound quickly, preventing localized high concentrations that can initiate precipitation.
2. Manage the Final DMSO Concentration:
While DMSO is an excellent solvent, it can be toxic to cells at higher concentrations. The final concentration of DMSO in your cell-based assays should generally be kept below 0.5% (v/v), and ideally at or below 0.1% to minimize any off-target effects[3][5]. However, the tolerance to DMSO is cell-line specific. It is crucial to perform a vehicle control experiment to determine the maximum tolerated DMSO concentration for your particular cells.
3. Employ Solubility-Enhancing Excipients:
If optimizing your dilution technique isn't sufficient, you can incorporate solubility-enhancing agents into your assay medium.
-
Non-ionic Surfactants (e.g., Tween® 80): These molecules form micelles in aqueous solutions. The hydrophobic core of the micelle can encapsulate the poorly soluble 2,6-dimethyl-4H-chromen-4-one, while the hydrophilic outer shell keeps the entire complex in solution. A typical final concentration for Tween® 80 in a biological assay is between 0.01% and 0.1% (w/v)[6].
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing their solubility. Beta-cyclodextrins and their derivatives, like hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used[7].
Workflow for Preparing Working Solutions from a DMSO Stock
Caption: A workflow for preparing and troubleshooting working solutions of 2,6-dimethyl-4H-chromen-4-one.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the maximum concentration of DMSO my cells can tolerate?
A1: This is a critical parameter that you must determine experimentally for each cell line. While a general rule of thumb is to keep the final DMSO concentration below 0.5%, and ideally at or below 0.1%, some cell lines can be sensitive to even lower concentrations[3][5]. You should perform a dose-response experiment with DMSO alone and assess cell viability using an assay like MTT or Trypan Blue exclusion.
Q2: Can I use sonication or heating to help dissolve the compound?
A2: Yes, both can be effective, but with caveats. Gentle warming in a 37°C water bath can help dissolve the compound in DMSO[3]. Sonication is also a good option for breaking up small aggregates[5]. However, prolonged heating or excessive sonication can potentially degrade the compound. Always start with short durations and visually inspect for dissolution.
Q3: How does pH affect the solubility of 2,6-dimethyl-4H-chromen-4-one?
A3: The solubility of ionizable compounds is highly pH-dependent. Chromone derivatives can have pKa values in the range of 1.92 - 2.52, suggesting they are weakly basic[8]. This implies that at lower pH values (more acidic), the compound may become protonated and more soluble in aqueous solutions. A study demonstrated pH-controlled release of a chromone derivative, with significantly more release at pH 5 compared to pH 7.4[1]. If your assay allows, you could explore a slightly acidic pH to improve solubility. However, you must ensure the pH is compatible with your biological system.
Q4: How should I store my stock solution?
A4: Prepare single-use aliquots of your stock solution in 100% DMSO and store them at -20°C or -80°C. This prevents degradation from repeated freeze-thaw cycles and minimizes water absorption by the hygroscopic DMSO[3].
Part 3: Detailed Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of 2,6-dimethyl-4H-chromen-4-one in DMSO
Materials:
-
2,6-dimethyl-4H-chromen-4-one (MW: 174.19 g/mol )
-
Anhydrous, sterile-filtered DMSO (≥99.9% purity)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution: Mass (mg) = 10 mmol/L * 174.19 g/mol * 0.001 L * 1000 mg/g = 1.74 mg
-
Weigh the compound: Accurately weigh 1.74 mg of 2,6-dimethyl-4H-chromen-4-one and transfer it to a sterile microcentrifuge tube.
-
Add DMSO: Add 1 mL of anhydrous DMSO to the tube.
-
Dissolve: Vortex the tube until the compound is completely dissolved. If necessary, sonicate for 5-10 minutes or warm briefly in a 37°C water bath.
-
Store: Aliquot into smaller, single-use volumes and store at -20°C or -80°C.
Protocol 2: Determining the Maximum Tolerated DMSO Concentration for a Cell Line
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
Anhydrous DMSO
-
96-well cell culture plates
-
Cell viability assay kit (e.g., MTT, PrestoBlue)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow them to adhere overnight.
-
Prepare DMSO Dilutions: In your complete cell culture medium, prepare a series of DMSO concentrations. A good starting range is 0.05%, 0.1%, 0.25%, 0.5%, 1%, and 2% (v/v). Include a "medium only" control.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different DMSO concentrations. Test each concentration in triplicate.
-
Incubation: Incubate the plate for a duration that matches your planned experiments (e.g., 24, 48, or 72 hours).
-
Assess Viability: Perform the cell viability assay according to the manufacturer's instructions.
-
Analyze Data: Calculate the percentage of cell viability for each DMSO concentration relative to the "medium only" control. The highest concentration that does not cause a significant decrease in viability is your maximum tolerated concentration.
Data Summary Table: DMSO Tolerance
| DMSO Concentration (v/v) | Cell Viability (%) - 24h | Cell Viability (%) - 48h | Cell Viability (%) - 72h |
| 0% (Control) | 100 | 100 | 100 |
| 0.05% | Record your data here | Record your data here | Record your data here |
| 0.1% | Record your data here | Record your data here | Record your data here |
| 0.25% | Record your data here | Record your data here | Record your data here |
| 0.5% | Record your data here | Record your data here | Record your data here |
| 1.0% | Record your data here | Record your data here | Record your data here |
| 2.0% | Record your data here | Record your data here | Record your data here |
Visualizing Micellar Solubilization
Caption: Diagram of a non-ionic surfactant micelle encapsulating a hydrophobic molecule.
References
-
Wang, B., Xu, C., Xie, J., Yang, Z., & Sun, S. (2008). pH controlled release of chromone from chromone-Fe3O4 nanoparticles. Journal of the American Chemical Society, 130(44), 14436–14437. [Link]
-
Quansys Biosciences. (2023, December 12). Dilutions: Explanations and Examples of Common Methods. Quansys Biosciences. [Link]
-
Wyzant. (2018, July 21). How do you create serial dilutions of a pure compound while maintaining a 0.1% DMSO concentration in each solution? Wyzant. [Link]
-
NanoTemper Technologies. (n.d.). Ligand serial dilution. NanoTemper Technologies. [Link]
-
National Center for Biotechnology Information. (2008). pH controlled release of chromone from chromone-Fe3O4 nanoparticles. PubMed. [Link]
-
Nchinda, A. T. (n.d.). CHEMICAL STUDIES OF SELECTED CHROMONE DERIVATIVES. CORE. [Link]
-
Reddit. (2024, March 11). Making a stock solution for my drug using DMSO. r/labrats. [Link]
-
LifeTein. (2023, February 1). DMSO usage in cell culture. LifeTein. [Link]
-
Dai, Y., Li, P., Zhang, J., Wang, R., & Wang, Y. (2023). Preparation, Characterization and Molecular Dynamics Simulation of Rutin–Cyclodextrin Inclusion Complexes. Molecules, 28(2), 859. [Link]
Sources
- 1. pH Controlled Release of Chromone from Chromone-Fe3O4 Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pH controlled release of chromone from chromone-Fe3O4 nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. quora.com [quora.com]
- 5. Tools-Computational Pharmaceutics Group [computpharm.org]
- 6. support.nanotempertech.com [support.nanotempertech.com]
- 7. lifechemicals.com [lifechemicals.com]
- 8. files01.core.ac.uk [files01.core.ac.uk]
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Chromone Derivatives
Welcome to the Technical Support Center for Chromone Synthesis. Chromones (4H-1-benzopyran-4-ones) are privileged pharmacophores widely recognized in drug development for their diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties[1].
As a Senior Application Scientist, I have designed this guide to address the most critical bottlenecks you will encounter when synthesizing these scaffolds. The most robust and widely utilized synthetic route is the Baker-Venkataraman Rearrangement (BVR) followed by acid-catalyzed cyclodehydration. Below, you will find troubleshooting insights, optimization matrices, and self-validating protocols to ensure high-yielding, reproducible syntheses.
Synthetic Workflow Overview
Workflow of chromone synthesis via the Baker-Venkataraman rearrangement and cyclodehydration.
Section 1: The Baker-Venkataraman Rearrangement (BVR)
Overview : The BVR involves the base-catalyzed intramolecular acyl migration of o-acyloxyaryl ketones to form o-hydroxyaryl-1,3-diketones[2]. This transformation is highly valued for its ability to construct the 1,3-dicarbonyl unit regioselectively ortho to a phenolic hydroxyl group[2].
Troubleshooting & FAQs
Q: Why am I observing significant ester hydrolysis instead of the desired rearrangement? A: Ester hydrolysis is a common competing side reaction during the BVR, particularly when using hydroxide bases (like KOH) or when adventitious water is present in hygroscopic solvents like DMSO[2]. To mitigate this, ensure strictly anhydrous conditions. Switching to a non-nucleophilic, sterically hindered base such as potassium tert-butoxide (t-BuOK) or sodium hydride (NaH) in anhydrous THF significantly suppresses the hydrolytic pathway. This favors the intramolecular carbanion attack on the ester carbonyl, ensuring the equilibrium shifts toward the stable enolate of the β-diketone.
Q: How does the choice of solvent impact the kinetics of the acyl migration? A: The BVR proceeds via an enolate intermediate. Polar aprotic solvents like THF or DMSO enhance the nucleophilicity of the enolate by poorly solvating the anion while strongly solvating the counter-cation (e.g., K⁺ or Na⁺). However, DMSO can sometimes lead to complex mixtures if the temperature is not strictly controlled. THF at 0 °C warming to room temperature is generally the most reliable self-validating system for clean conversion[2].
Optimization Data
Table 1: Optimization of Base and Solvent for the Baker-Venkataraman Rearrangement
| Entry | Base (Equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Mechanistic Observation |
| 1 | K₂CO₃ (3.0) | Acetone | 56 (Reflux) | 12 | 45 | Incomplete conversion; weak base limits enolization. |
| 2 | KOH (2.5) | Pyridine | 50 | 4 | 65 | Moderate yield; competitive ester cleavage observed. |
| 3 | NaH (2.0) | THF | 0 to 25 | 2 | 82 | Clean conversion; trace hydrolysis. |
| 4 | t-BuOK (2.0) | THF | 0 to 25 | 1.5 | 91 | Optimal conditions; rapid reaction, no hydrolysis. |
| 5 | t-BuOK (2.0) | DMSO | 25 | 1 | 78 | Fast reaction but challenging aqueous workup. |
Standard Protocol 1: Synthesis of o-Hydroxyaryl-1,3-diketone
-
Preparation : Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Reagent Loading : Dissolve the o-acyloxyaryl ketone (10.0 mmol) in anhydrous THF (30 mL).
-
Base Addition : Cool the solution to 0 °C using an ice bath. Slowly add t-BuOK (20.0 mmol, 2.0 equiv) in portions over 10 minutes.
-
Causality: Slow addition prevents localized exotherms that can promote side reactions and ester cleavage.
-
-
Reaction : Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1.5 hours. Monitor completion via TLC (Hexanes/EtOAc, 3:1).
-
Quenching & Workup : Quench the reaction by pouring it into an ice-cold solution of 1M HCl (50 mL) to protonate the enolate. Extract with ethyl acetate (3 × 30 mL).
-
Purification : Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude β-diketone is typically pure enough for the next step.
Section 2: Acid-Catalyzed Cyclodehydration to Chromones
Overview : The final step requires the loss of water from the β-diketone intermediate to form the stable, conjugated benzopyran-4-one (chromone) ring system.
Troubleshooting & FAQs
Q: My β-diketone intermediate is stable and resists cyclization under standard HCl/EtOH conditions. What are the alternatives? A: While ethanolic HCl is a classical reagent, sterically hindered or electron-deficient β-diketones may require harsher conditions. A highly effective alternative is using p-toluenesulfonic acid (p-TsOH) in refluxing toluene with a Dean-Stark trap to continuously remove water, driving the thermodynamic equilibrium toward the chromone[3]. Alternatively, a catalytic amount of iodine (I₂) in DMSO at 90–100 °C has proven to be a highly efficient, mild Lewis acid/oxidant system for this cyclodehydration[3].
Q: How can I definitively differentiate the uncyclized β-diketone from the final chromone product using NMR? A: The key diagnostic feature in ¹H NMR is the disappearance of the highly deshielded enolic proton (typically >14 ppm) and the methylene/methine protons of the β-diketone tautomers. In the chromone, you will observe a characteristic sharp singlet for the C3-H proton (if unsubstituted at C3) typically around 6.2–6.8 ppm. Furthermore, the carbonyl carbon in ¹³C NMR shifts from ~190 ppm (diketone) to ~175-180 ppm, reflecting incorporation into the conjugated chromone system[4].
Standard Protocol 2: Acid-Catalyzed Cyclodehydration
-
Preparation : In a 50 mL round-bottom flask, dissolve the crude o-hydroxyaryl-1,3-diketone (5.0 mmol) in glacial acetic acid (15 mL).
-
Acid Addition : Add concentrated H₂SO₄ (0.5 mL) or p-TsOH (0.5 mmol, 10 mol%).
-
Causality: Strong Brønsted acids protonate the carbonyl oxygen, increasing the electrophilicity of the carbon for intramolecular attack by the phenolic hydroxyl.
-
-
Heating : Heat the mixture to 90 °C for 2 hours.
-
Isolation : Cool the reaction to room temperature and pour it over crushed ice (50 g). The chromone derivative will typically precipitate as a solid.
-
Filtration : Filter the precipitate under vacuum, wash thoroughly with cold distilled water to remove residual acid, and recrystallize from ethanol to afford the pure chromone[4].
Section 3: Advanced Methodologies (Microwave-Assisted Synthesis)
Troubleshooting & FAQs
Q: Can microwave irradiation improve the cyclodehydration step? A: Yes. Microwave-assisted synthesis significantly reduces reaction times from hours to minutes. Due to the formation of polar transition states during the cyclization, the reaction benefits immensely from microwave dielectric heating. For example, applying 800 W output power at 240 °C under solvent-free conditions can yield flavones and chromones in >80% yield within 3 minutes[3].
References
1.[1] Title: Pharmacological Importance and Synthesis of Chromone and its Derivatives : A Short Review Source: ijrar.org URL:
2.[3] Title: Synthesis of (E)-2-Styrylchromones and Flavones by Base-Catalyzed Cyclodehydration of the Appropriate β-Diketones Using Water as Solvent Source: nih.gov (PMC) URL:
3.[4] Title: Simple and Efficient Synthesis of 2-Styryl-4H-chromone-4-one Derivatives by Modification of the Baker-Venkataraman Method Source: samipubco.com URL:
4.[2] Title: Baker-Venkataraman Rearrangement Source: alfa-chemistry.com URL:
Sources
Technical Support Center: Scale-Up Synthesis of 2,6-dimethyl-4H-chromen-4-one
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 2,6-dimethyl-4H-chromen-4-one. It provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the practical challenges encountered when transitioning from laboratory-scale to pilot or manufacturing-scale production.
Core Synthesis Overview: The Claisen-Type Condensation Route
The industrial synthesis of 2,6-dimethyl-4H-chromen-4-one typically relies on an intramolecular Claisen-type condensation (often referred to as the Simonis-Crouse reaction or a variation thereof). This involves the reaction of a substituted 2'-hydroxyacetophenone with an acylating agent in the presence of a strong base. For this specific molecule, the key starting materials are 2'-hydroxy-5'-methylacetophenone and an acetic anhydride or related acetyl source, with a strong base like sodium methoxide facilitating the crucial cyclization.
Caption: High-level workflow for the scale-up synthesis of 2,6-dimethyl-4H-chromen-4-one.
Troubleshooting Guide
This section addresses specific, common problems encountered during the synthesis.
Question: My reaction yield is significantly lower on a larger scale compared to my lab experiments. What are the likely causes?
Answer: This is a classic scale-up challenge. The root cause often lies in factors that are less impactful at the bench scale but become critical in a large reactor.
-
Ineffective Mixing & Mass Transfer: In a large vessel, inefficient stirring can create localized "hot spots" or areas of high reagent concentration. This can promote side reactions over the desired cyclization. Ensure your reactor's agitator is appropriate for the reaction mass and viscosity to maintain homogeneity.
-
Moisture Contamination: Sodium methoxide is extremely hygroscopic and reacts exothermically with water to form sodium hydroxide and methanol, deactivating it for the desired reaction.[1] On a large scale, the total surface area and volume of solvents and reagents are greater, increasing the opportunity for atmospheric moisture ingress.
-
Solution: Use rigorously dried solvents and ensure the reactor is purged with an inert atmosphere (e.g., nitrogen) before and during the reaction. Add the catalyst under vacuum or a strong nitrogen counter-flow.[1]
-
-
Base Deactivation: The purity of your starting 2'-hydroxy-5'-methylacetophenone is crucial. Acidic impurities will neutralize the sodium methoxide, effectively reducing the stoichiometric amount available for the reaction. A slight excess of base is often required at scale to overcome minor impurities.[2]
-
Poor Temperature Control: The initial additions of sodium methoxide and the acylating agent are exothermic.[3] A runaway temperature can lead to byproduct formation. A jacketed reactor with an efficient cooling system is essential for maintaining strict temperature control during these additions.[4]
Question: My final product is contaminated with a persistent, difficult-to-remove impurity. TLC shows a spot with a similar Rf. What could it be?
Answer: The most probable impurity is the isomeric product, 4,6-dimethyl-2H-coumarin . This arises from an alternative cyclization pathway.
-
Causality (O-Acylation vs. C-Acylation): The reaction proceeds via the formation of a phenoxide from the 2'-hydroxyacetophenone. This phenoxide can be acylated at two positions:
-
Desired Path (C-Acylation): The phenoxide attacks the acylating agent via the enolate of the acetyl group, leading to a β-diketone intermediate which then cyclizes to the chromone. This is a form of the Baker-Venkataraman rearrangement pathway.[5][6]
-
Side-Reaction Path (O-Acylation): The phenoxide oxygen directly attacks the acylating agent, forming an ester. This intermediate can then undergo intramolecular condensation to form the isomeric coumarin.
-
-
Minimization Strategy: The reaction conditions dictate the selectivity. Generally, higher temperatures can favor the thermodynamically more stable chromone product. However, careful control of the base and the order of addition is the most effective tool. Some protocols advocate for forming the β-diketone first before inducing cyclization with acid.[5][6]
Caption: Troubleshooting logic for addressing coumarin impurity formation.
Question: Handling solid sodium methoxide at scale is proving hazardous and difficult. Can I use a solution in methanol instead?
Answer: While seemingly more convenient, using a sodium methoxide solution in methanol is not recommended for this specific synthesis.
-
Chemical Rationale: The methanol solvent can competitively react with the acetic anhydride, consuming your acylating agent to form methyl acetate. This side reaction reduces the overall efficiency and can complicate purification.
-
Safety & Handling of Solid NaOMe: Solid sodium methoxide is indeed hazardous due to its caustic and flammable nature, especially upon contact with moisture.[1][3] The fine powder also poses an inhalation risk.[1]
-
Best Practice for Scale-Up: Use a powder dispensing system or a glove box to transfer the solid into a slurry in an anhydrous, non-reactive solvent (like toluene, the main reaction solvent) before adding it to the reactor. This minimizes dust exposure and allows for controlled addition via a pump, helping to manage the exotherm.[1] Always handle in an inert atmosphere and wear appropriate personal protective equipment (PPE).[7]
-
Question: My product fails to crystallize during work-up, or it oils out. How can I achieve a clean, crystalline solid?
Answer: Crystallization issues at scale are often due to residual impurities or using a suboptimal solvent system.
-
Purity is Paramount: Even small amounts of isomeric impurities (like the coumarin discussed above) or unreacted starting materials can act as crystallization inhibitors.
-
Work-up Protocol: Ensure the post-quench wash steps are effective. A wash with a dilute sodium bicarbonate solution can help remove any unreacted acetic anhydride or acetic acid formed during the quench.
-
Solvent Selection: The ideal crystallization solvent should dissolve the product well at elevated temperatures but poorly at lower temperatures.
-
Protocol: Perform a solvent screen at the lab scale. Common choices for chromones include ethanol, isopropanol, or mixtures like toluene/heptane. Once a good system is found, a typical scale-up procedure involves dissolving the crude product in a minimal amount of the hot solvent, optionally treating with activated carbon to remove colored impurities, filtering hot to remove the carbon, and then allowing the solution to cool slowly and controllably to promote the growth of large, pure crystals. Seeding with a small amount of pure product can be beneficial.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of the base-catalyzed cyclization to form the chromone ring? A1: The reaction is a base-catalyzed intramolecular Claisen condensation.[8] The base (sodium methoxide) deprotonates the α-carbon of the 2'-hydroxy-5'-methylacetophenone, forming an enolate. This enolate then undergoes C-acylation with acetic anhydride to form a β-diketone intermediate. A subsequent intramolecular nucleophilic attack by the phenolic oxygen onto one of the ketone groups, followed by dehydration, yields the final chromone ring system.[5][6]
Q2: What In-Process Controls (IPCs) are recommended for monitoring the reaction? A2: Thin-Layer Chromatography (TLC) is effective for qualitative monitoring at the lab scale. For scale-up, High-Performance Liquid Chromatography (HPLC) is superior. A typical HPLC method would monitor the disappearance of the 2'-hydroxy-5'-methylacetophenone starting material. This provides quantitative data to confirm the reaction has reached completion before proceeding with the hazardous quench step.
Q3: Is it possible to use a different base, such as sodium hydride (NaH) or potassium tert-butoxide? A3: Yes, other strong, non-nucleophilic bases can be used. Sodium hydride (NaH) is effective and has been shown to be an excellent base for Claisen condensations, driving the reaction to completion.[9] However, NaH presents its own scale-up challenges, including its flammable nature (hydrogen gas is evolved) and the need to handle it as a mineral oil dispersion. Sodium methoxide is often chosen for its lower cost and more manageable (though still significant) handling risks in an industrial setting.
Q4: What are the key safety considerations for the quenching step? A4: The quenching step is one of the most hazardous parts of the process. The reaction mixture contains unreacted, highly reactive sodium methoxide. Adding an aqueous acid quencher directly and quickly will result in a violent, highly exothermic neutralization reaction.[7][10]
-
Best Practice: The quench should always be performed as a "reverse add"—that is, the hot reaction mixture should be slowly added to a separate, well-stirred, and cooled vessel containing the quench solution (e.g., ice-cold dilute hydrochloric acid). This ensures the quenching medium is always in excess and can absorb the heat generated.
Quantitative Data & Protocols
Table 1: Typical Reaction Parameters (Illustrative)
| Parameter | Value | Rationale |
| Starting Material | 2'-hydroxy-5'-methylacetophenone | 1.0 equivalent |
| Acylating Agent | Acetic Anhydride | 1.5 - 2.0 equivalents |
| Base | Sodium Methoxide | 2.0 - 2.5 equivalents |
| Solvent | Anhydrous Toluene | ~5-10 volumes |
| Base Addition Temp. | 20-30°C | Control initial exotherm |
| Reaction Temp. | 50-60°C | Promotes cyclization over side reactions |
| Reaction Time | 4-8 hours | Monitor by HPLC for completion |
Protocol 1: Scale-Up Synthesis (50 L Reactor)
WARNING: This procedure involves hazardous materials and exothermic reactions. It must only be performed by trained professionals in an appropriate facility with all necessary safety measures in place.
-
Reactor Preparation: Ensure the 50 L glass-lined reactor is clean, dry, and inert. Purge the vessel with dry nitrogen for at least 1 hour.
-
Charging: Charge the reactor with 2'-hydroxy-5'-methylacetophenone (e.g., 2.5 kg, 1.0 equiv.) and anhydrous toluene (25 L). Begin agitation.
-
Base Addition: In a separate, inerted vessel, prepare a slurry of anhydrous sodium methoxide (e.g., 2.0 kg, ~2.4 equiv.) in anhydrous toluene (5 L). Slowly pump this slurry into the reactor over 60-90 minutes, ensuring the internal temperature does not exceed 30°C by using the reactor cooling jacket.
-
Acylation: Once the base addition is complete, slowly add acetic anhydride (e.g., 2.7 L, ~1.9 equiv.) to the reactor over 60 minutes, maintaining the temperature below 40°C.
-
Reaction: After the addition is complete, heat the reaction mixture to 55-60°C and hold for 6 hours.
-
IPC Monitoring: After 4 hours, take a sample for HPLC analysis to check for the consumption of the starting material. Continue holding at 55-60°C until >98% conversion is observed.
-
Quenching: In a separate 100 L vessel, prepare a solution of 1M hydrochloric acid (30 L) and cool it to 0-5°C. Once the reaction is complete, slowly transfer the hot reaction mixture from the reactor into the cold acid solution with vigorous stirring.
-
Work-Up: Allow the phases to separate. Drain the lower aqueous phase. Wash the organic phase with water (1 x 15 L) and then saturated sodium bicarbonate solution (1 x 15 L).
-
Isolation: Concentrate the organic phase under vacuum to ~10 L. Add n-heptane (20 L) and cool the mixture slowly to 0-5°C to induce crystallization.
-
Filtration & Drying: Filter the resulting solid product, wash the filter cake with cold heptane (5 L), and dry under vacuum at 50°C to a constant weight.
References
-
IUCr Journals. (2025). Supramolecular architectures in the crystal structures of six chromone derivatives: Hirshfeld surface and energy framework analyses. Retrieved from [Link]
-
PMC. (n.d.). An efficient procedure for the preparation of natural products bearing the 2-(2-phenylethyl)chromone skeleton. Retrieved from [Link]
-
ACS Publications. (n.d.). Crystal and Molecular Structures of New Chromone Derivatives as Empirical Evidence of Intramolecular Proton Transfer Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). General Methods of Preparing Chromones. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of the 2‐benzylchromone 5 through Claisen condensation. Retrieved from [Link]
-
Chemistry Learner. (2011). Sodium Methoxide Structure, Formula, Density, Reaction, MSDS. Retrieved from [Link]
-
Organic Letters. (2000). A Novel Synthesis of 4H-Chromen-4-ones via Intramolecular Wittig Reaction. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Asymmetric synthesis of (S)-2,6-dimethylchroman-4-one. Retrieved from [Link]
-
PMC. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Retrieved from [Link]
-
XCHEMI. (n.d.). How to quench sodium methoxide? Retrieved from [Link]
-
SCI. (n.d.). CHEMICAL INTERESTERIFICATION – PROCESS AND SAFETY MANAGEMENT. Retrieved from [Link]
-
MDPI. (2025). Synthesis, Crystallographic Study and Antibacterial Activity of Ternary Copper(II) Complex with Chromone-Based Ligand and Pyridine. Retrieved from [Link]
-
Wikipedia. (n.d.). Claisen condensation. Retrieved from [Link]
-
SciELO. (n.d.). Complexes with Furyl-Substituted 3-Hydroxychromone: Synthesis, Characterization and Fluorescence Studies. Retrieved from [Link]
-
IJRPC. (n.d.). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. Retrieved from [Link]
-
Academia.edu. (n.d.). Synthesis of Chromones. Retrieved from [Link]
-
TutorsGlobe. (n.d.). Synthesis of Chromones, Chemistry tutorial. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of chromones and flavones. Retrieved from [Link]
-
CORE. (n.d.). CHEMICAL STUDIES OF SELECTED CHROMONE DERIVATIVES. Retrieved from [Link]
-
Hosea Chem. (2025). Uses of Sodium Methoxide Aqueous Solution. Retrieved from [Link]
-
MDPI. (2019). Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands. Retrieved from [Link]
-
YouTube. (2014). Mixing the Methoxide. Retrieved from [Link]
-
SciSpace. (n.d.). Advances in Heterocyclic Chemistry. Retrieved from [Link]
-
Scientia Iranica. (n.d.). Green one-pot three-component synthesis of 4H-chromenes in the presence of nano-kaoline/BF3/Fe3O4 as a super paramagnetic nanoca. Retrieved from [Link]
-
ResearchGate. (2025). 4,6-Dimethyl-2H-chromen-2-one. Retrieved from [Link]
-
ACS Publications. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). A Scalable Synthesis of (R,R)-2,6-Dimethyldihydro-2H-pyran-4(3H)-one. Retrieved from [Link]
-
AN IMPROVED SYNTHESIS OF 2,6-DIPHENYL-4E-THIOPYRAN-4-ONE. (n.d.). Retrieved from [Link]
-
ResearchGate. (2018). Challenges with chromone as a privileged scaffold in drug discovery. Retrieved from [Link]
-
One-Pot Synthesis of 3-Tetrazolylmethyl-4H-Chromen-4-Ones via Ugi-Azide Reaction. (2025). Retrieved from [Link]
-
MDPI. (2021). Synthesis of 2-Aryl-4H-thiochromen-4-one Derivatives via a Cross-Coupling Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 4H-chromenes. Retrieved from [Link]
-
Academia.edu. (n.d.). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS during the last ten Years. Retrieved from [Link]
-
ResearchGate. (n.d.). Scale-up reaction and further transformations. Retrieved from [Link]
-
PMC. (2020). Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent advances in the synthesis of 4H-chromen-4-ones (2012 − 2021). Retrieved from [Link]
-
Organic Chemistry Frontiers (RSC Publishing). (n.d.). Expeditious access of chromone analogues via a Michael addition-driven multicomponent reaction. Retrieved from [Link]
-
PMC. (n.d.). Asymmetric [4 + 2] cycloaddition synthesis of 4H-chromene derivatives facilitated by group-assisted-purification (GAP) chemistry. Retrieved from [Link]
-
PubMed. (2006). Synthesis of 2,3,6,8-tetrasubstituted chromone scaffolds. Retrieved from [Link]
-
Wikipedia. (n.d.). Simmons–Smith reaction. Retrieved from [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Sodium Methoxide Structure, Formula, Density, Reaction, MSDS [chemistrylearner.com]
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- 7. xchemi.com [xchemi.com]
- 8. Claisen condensation - Wikipedia [en.wikipedia.org]
- 9. An efficient procedure for the preparation of natural products bearing the 2-(2-phenylethyl)chromone skeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Uses|Sodium Methoxide Aqueous Solution-Hosea Chem [hoseachem.com]
overcoming poor reproducibility in 2,6-dimethyl-4H-chromen-4-one bioassays
Technical Support Center: 2,6-Dimethyl-4H-chromen-4-one Bioassay Optimization
Welcome to the Advanced Application Support Hub. Subject: Troubleshooting Reproducibility in 2,6-Dimethyl-4H-chromen-4-one (2,6-DMC) Assays Ticket ID: #DMC-REP-2024 Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
You are likely here because your dose-response curves for 2,6-dimethyl-4H-chromen-4-one (2,6-DMC) are inconsistent, exhibiting "flat" inhibition, noisy baselines, or non-monotonic behavior.
2,6-DMC is a classic lipophilic scaffold. While chemically robust, its behavior in aqueous biological buffers is governed by two critical failure modes: micro-precipitation (the "invisible crash") and colloidal aggregation (promiscuous inhibition). This guide moves beyond standard protocols to address the physicochemical realities of this compound.
Module 1: Solubility & Compound Management
The Root Cause of 80% of Assay Failures
Q: Why does my IC50 shift by an order of magnitude between experimental runs? A: You are likely experiencing "crash-out" during serial dilution. 2,6-DMC is soluble in DMSO but has poor aqueous solubility. If you pipette high-concentration DMSO stock directly into aqueous media, the compound precipitates locally before it disperses, effectively lowering the real concentration.
The Solution: The "Shift-Change" Dilution Protocol Do not dilute directly from 100% DMSO to 100% Aqueous buffer. You must use an intermediate step to step down the solvent concentration gradually.[1]
Table 1: Solubility Limits & Handling
| Parameter | Specification | Critical Note |
| Max Solubility (DMSO) | ~50-100 mM | Store at -20°C; protect from light. |
| Aq. Solubility Limit | < 100 µM (Est.) | Highly dependent on pH and temperature. |
| Precipitation Risk | High | Occurs instantly upon >1:1000 dilution into cold buffer. |
| Plastic Binding | Moderate | Binds to Polystyrene (PS); use Polypropylene (PP) or NBS plates. |
Protocol: Optimized Serial Dilution (3-Step Method)
-
Step A (Stock): Prepare 10 mM stock in 100% anhydrous DMSO.
-
Step B (Intermediate): Perform serial dilutions in DMSO first. (e.g., 10 mM
1 mM 0.1 mM in DMSO). -
Step C (Final Transfer): Transfer 1 µL of the DMSO dilution into 199 µL of assay buffer (0.5% final DMSO).
-
Why: This ensures every well receives a fully solubilized compound at the exact intended concentration, preventing the "concentration gradient" error.
-
Module 2: Aggregation & False Positives
Distinguishing Specific Binding from "Sticky" Colloids
Q: I see 100% inhibition at high concentrations, but the Hill slope is steep (>2.0). Is this real? A: Likely not. This is a hallmark of Colloidal Aggregation . At micromolar concentrations, 2,6-DMC can form sub-micron colloids that sequester enzymes non-specifically. This is a common artifact in chromone-based assays [1].
Diagnostic Workflow: To validate if your signal is real or an artifact, perform the Detergent Sensitivity Test .
Table 2: Interpreting the Detergent Test
| Observation | Diagnosis | Action |
| IC50 Unchanged with Triton X-100 | True Binder | Proceed with assay. |
| IC50 Increases (Potency drops) with Triton | Aggregator | The compound was acting as a colloid. The detergent broke the colloid, revealing true (lower) potency. |
| Signal Disappears completely | False Positive | The compound only works as a "sticky" particle. |
Protocol: Detergent Sensitivity Check
-
Prepare Assay Buffer A: Standard Buffer.
-
Prepare Assay Buffer B: Standard Buffer + 0.01% Triton X-100 (freshly prepared).
-
Run the 2,6-DMC dose-response curve in both buffers side-by-side.
-
Note: If your target protein is sensitive to Triton, use 0.005% Tween-20 as an alternative [2].
Module 3: Stability & Environmental Factors
Preventing Degradation Before the Readout
Q: My results degrade if I leave the plates for >4 hours. Is the compound unstable? A: 2,6-DMC is chemically stable, but it is photo-active and volatile. Chromones can undergo photodimerization or photo-oxidation under intense lab lighting [3]. Furthermore, in low-volume plates (384-well), evaporation affects the DMSO:Water ratio, altering solubility.
Best Practices:
-
Light Protection: Use amber tubes for stocks. Cover assay plates with foil during incubation.
-
Evaporation Control: Use plate seals immediately after dispensing. Do not rely on lids alone for incubations >1 hour.
-
Freeze-Thaw: Limit DMSO stocks to max 3 freeze-thaw cycles. Aliquot immediately upon first solubilization.
Visual Troubleshooting Guide
The following diagram illustrates the decision logic for troubleshooting inconsistent data.
Figure 1: Systematic troubleshooting workflow for 2,6-DMC bioassays. Follow the path based on your experimental observation to identify the corrective action.
Module 4: Standard Operating Procedure (SOP) for 2,6-DMC Handling
Objective: To prepare a 100 µM assay concentration without precipitation.
Materials:
-
2,6-Dimethyl-4H-chromen-4-one (Solid, >98% purity).
-
Anhydrous DMSO (stored in desiccator).
-
Low-binding Polypropylene tubes.
Workflow Visualization:
Figure 2: The "Shift-Change" dilution method prevents aqueous shock. By keeping the compound in DMSO until the final step, you avoid the high-concentration aqueous interface where precipitation occurs.
References
-
Shoichet, B. K. (2006).[4] Screening in a spirit haunted world. Drug Discovery Today, 11(13-14), 607-615.
- Context: Establishes the mechanism of colloidal aggreg
-
Feng, B. Y., & Shoichet, B. K. (2006). A detergent-based assay for the detection of promiscuous inhibitors.[5] Nature Protocols, 1(2), 550–553.
- Context: Provides the standard protocol for using Triton X-100 to valid
-
Gao, F., et al. (2003). Photochromism of 2,6-dimethyl-4H-chromen-4-one derivatives. Journal of Photochemistry and Photobiology A: Chemistry, 156(1-3), 1-5.
- Context: Highlights the light sensitivity of chromone derivatives, necessit
-
BenchChem Technical Data. (2025). 2,6-Dimethyl-4H-pyran-4-one Properties and Solubility.
- Context: Physicochemical data confirming low aqueous solubility and DMSO comp
For further assistance, please contact the Application Science team with your specific plate reader files attached.
Sources
stability and degradation of 2,6-dimethyl-4H-chromen-4-one in solution
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2,6-dimethyl-4H-chromen-4-one. It addresses common challenges related to the stability and degradation of this compound in solution, offering troubleshooting advice and frequently asked questions to ensure the integrity and success of your experiments.
Troubleshooting Guide: Stability and Degradation Issues
This section addresses specific problems you might encounter during your work with 2,6-dimethyl-4H-chromen-4-one. Each issue is followed by a step-by-step troubleshooting workflow and a detailed explanation of the underlying scientific principles.
Issue 1: Rapid Degradation of 2,6-dimethyl-4H-chromen-4-one in Aqueous Solution
Symptoms:
-
A rapid decrease in the parent compound peak area during HPLC analysis.
-
The appearance of new, unidentified peaks in the chromatogram.
-
A noticeable change in the color or pH of the solution.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for rapid degradation.
Detailed Explanation:
The stability of chromone derivatives, including 2,6-dimethyl-4H-chromen-4-one, is significantly influenced by the solution's pH.[1] The 4H-chromen-4-one core is susceptible to hydrolysis, particularly under alkaline conditions, which can lead to the opening of the pyrone ring. Maintaining a pH in the slightly acidic to neutral range is crucial for minimizing this degradation pathway.[2][3]
Temperature is another critical factor. As with most chemical reactions, the rate of degradation increases with temperature. Elevated temperatures provide the necessary activation energy for hydrolytic and oxidative degradation processes to occur more rapidly. Therefore, controlling the temperature of your experiments and storage solutions is essential.
Finally, photostability is a key consideration. Chromones contain a chromophore that can absorb light, particularly in the UV range, which can lead to photochemical reactions and degradation.[4] Protecting your solutions from light is a simple yet effective way to prevent photodegradation.
Issue 2: Unexpected Peaks in Chromatogram After Storage in Organic Solvents
Symptoms:
-
The appearance of new peaks in your HPLC, UPLC, or GC chromatogram that were not present in the initial analysis.
-
A decrease in the area of the main 2,6-dimethyl-4H-chromen-4-one peak.
Troubleshooting Workflow:
Caption: Troubleshooting unexpected chromatographic peaks.
Detailed Explanation:
While 2,6-dimethyl-4H-chromen-4-one is generally more stable in organic solvents than in aqueous solutions, interactions can still occur. The purity of the solvent is paramount. Impurities, such as water or other reactive species, can lead to degradation.
The choice of solvent itself is also critical. Protic solvents like methanol and ethanol are generally suitable, but reactive carbonyl-containing solvents such as acetone should be used with caution, as they can potentially react with the chromone structure under certain conditions.
A significant and often overlooked issue is the formation of peroxides in ether-based solvents like tetrahydrofuran (THF) and 1,4-dioxane upon exposure to air and light. These peroxides are highly reactive and can oxidize the 2,6-dimethyl-4H-chromen-4-one, leading to the formation of various degradation products. It is crucial to use fresh bottles of these solvents or to test for and remove peroxides before use.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for stock solutions of 2,6-dimethyl-4H-chromen-4-one?
A1: For short-term storage (up to one week), stock solutions prepared in a suitable organic solvent (e.g., DMSO, ethanol, or acetonitrile) should be stored at 4°C and protected from light. For long-term storage, it is recommended to store aliquots at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles, as this can accelerate degradation.
Q2: What are the known degradation products of 2,6-dimethyl-4H-chromen-4-one?
A2: Under hydrolytic conditions, the primary degradation pathway involves the opening of the pyrone ring to form a chalcone-like intermediate, which can then undergo further reactions. Photodegradation can lead to the formation of various photoproducts through complex radical-mediated pathways.[4] Oxidative conditions can lead to hydroxylated and other oxidized derivatives.[5][6] The exact nature of the degradation products will depend on the specific conditions (pH, solvent, light exposure, and presence of oxidizing agents).
Q3: How can I perform a forced degradation study for 2,6-dimethyl-4H-chromen-4-one?
A3: A forced degradation study is essential for understanding the stability of the molecule and for developing a stability-indicating analytical method.[7][8][9][10]
Experimental Protocol: Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of 2,6-dimethyl-4H-chromen-4-one in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for a specified time (e.g., 2, 4, 8 hours).
-
Alkaline Hydrolysis: Mix the stock solution with 0.1 M NaOH at room temperature for a specified time (e.g., 30, 60, 120 minutes).[12]
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a specified time (e.g., 2, 4, 8 hours).[12]
-
Thermal Degradation: Heat the solid compound in an oven at a high temperature (e.g., 105°C) for a specified time. Also, reflux a solution of the compound.[7]
-
Photodegradation: Expose a solution of the compound to direct sunlight or a photostability chamber for a specified duration.
-
-
Sample Analysis: At each time point, withdraw a sample, neutralize it if necessary, and dilute it to a suitable concentration for analysis by a stability-indicating HPLC method.
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control sample. Identify the degradation peaks and calculate the percentage of degradation. The goal is to achieve 5-20% degradation.[10][11]
Q4: What type of analytical method is best for stability testing of 2,6-dimethyl-4H-chromen-4-one?
A4: A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the most common and reliable technique.[10] A C18 column is typically used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol).[13] A gradient elution is often preferred to achieve good separation of the parent compound from its potential degradation products. The detection wavelength should be set at the λmax of 2,6-dimethyl-4H-chromen-4-one for optimal sensitivity.
Data Summary: Stability Profile of 2,6-dimethyl-4H-chromen-4-one under Various Conditions
| Condition | Stressor | Temperature | Duration | Expected Degradation |
| Aqueous | pH 2 (0.01 M HCl) | 60°C | 8 hours | Moderate |
| pH 7 (Phosphate Buffer) | 60°C | 8 hours | Low | |
| pH 12 (0.01 M NaOH) | 25°C | 2 hours | High | |
| Oxidative | 3% H₂O₂ | 25°C | 8 hours | Moderate to High |
| Photolytic | UV Light (254 nm) | 25°C | 24 hours | High |
| Thermal | Solid State | 105°C | 48 hours | Low to Moderate |
References
-
pH Controlled Release of Chromone from Chromone-Fe3O4 Nanoparticles - PMC. (2008). National Center for Biotechnology Information. [Link]
-
Photochemical studies: Chromones, bischromones and anthraquinone derivatives. (2015). ResearchGate. [Link]
-
Study of the Photoinduced Fate of Selected Contaminants in Surface Waters by HPLC‐HRMS - PMC. (2025). National Center for Biotechnology Information. [Link]
-
Effects of pH on the stability of chromatin core particles - PMC. (1984). National Center for Biotechnology Information. [Link]
-
A Four-Dimensional (4D) Stability Indicating Analytical Method Optimization and Potency Assay Prediction Using MS and UV Peak Tracking. (n.d.). Longdom Publishing. [Link]
-
Antioxidant Properties and Oxidative Transformation of Different Chromone Derivatives. (2017). MDPI. [Link]
-
Forced Degradation Studies. (2016). MedCrave online. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). ScienceDirect. [Link]
-
Effects of pH on the stability of chromatin core particles - PubMed. (1984). National Center for Biotechnology Information. [Link]
-
Evaluating the stability of synthetic cathinones in liquid urine and dried urine spots: impact of pH and storage conditions. (2025). SpringerLink. [Link]
-
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). ACD/Labs. [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026). ResolveMass. [Link]
-
Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. [Link]
-
The Impact of pH on Chemical Stability in Lab Experiments. (2025). Ibis Scientific, LLC. [Link]
-
Asymmetric synthesis of (S)-2,6-dimethylchroman-4-one. (n.d.). Semantic Scholar. [Link]
-
CHEMICAL STUDIES OF SELECTED CHROMONE DERIVATIVES. (n.d.). Rhodes University. [Link]
-
Molecular rearrangement by thermal degradation of poly(oxy-2,6-dimethyl-1,4-phenylene). (n.d.). Nagoya University. [Link]
-
Chromenone derivatives as novel pharmacological chaperones for retinitis pigmentosa-linked rod opsin mutants - PMC. (2022). National Center for Biotechnology Information. [Link]
-
2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. (n.d.). Frontiers. [Link]
-
Potential Degradation of 4‐Methyltetrahydropyran (4‐MeTHP) under Oxidation Conditions. (n.d.). Chemistry Europe. [Link]
-
One-Pot Synthesis of 3-Tetrazolylmethyl-4H-Chromen-4-Ones via Ugi-Azide Reaction. (2025). MDPI. [Link]
-
Kinetics and mechanism of 2,6-dimethyl-aniline degradation by hydroxyl radicals - PubMed. (2009). National Center for Biotechnology Information. [Link]
-
ANALYTICAL METHODS. (n.d.). Agency for Toxic Substances and Disease Registry. [Link]
-
Stability of naturally occurring 2,5-dimethyl-4-hydroxy-3[2H]-furanone derivatives. (1997). Lund University. [Link]
-
4,6-Dimethyl-2H-chromen-2-one. (2025). ResearchGate. [Link]
-
Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC. (2012). National Center for Biotechnology Information. [Link]
-
Selective and Stability-Indicating Methods for the Simultaneous Determination of Mexiletine Hydrochloride and/or Its Related Substance: 2,6-Dimethylphenol. (2025). ResearchGate. [Link]
-
A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium - PMC. (n.d.). National Center for Biotechnology Information. [Link]
Sources
- 1. ibisscientific.com [ibisscientific.com]
- 2. pH Controlled Release of Chromone from Chromone-Fe3O4 Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Kinetics and mechanism of 2,6-dimethyl-aniline degradation by hydroxyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. acdlabs.com [acdlabs.com]
- 10. biomedres.us [biomedres.us]
- 11. resolvemass.ca [resolvemass.ca]
- 12. A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 13. longdom.org [longdom.org]
purification strategies for removing impurities from 2,6-dimethyl-4H-chromen-4-one
The following technical guide is structured as a Tier 3 Support Knowledge Base for researchers working with 2,6-dimethyl-4H-chromen-4-one (2,6-dimethylchromone). It prioritizes field-tested purification strategies over generic textbook definitions.
Ticket Type: Advanced Purification & Troubleshooting Subject: Removal of synthesis byproducts, phenolic precursors, and colored oligomers. Status: Resolved / Guide Available
Executive Summary
The synthesis of 2,6-dimethyl-4H-chromen-4-one (typically via the Kostanecki-Robinson reaction or acid-catalyzed cyclization) frequently yields a crude product contaminated with:
-
Unreacted Starting Material: 2-hydroxy-5-methylacetophenone (Phenolic).
-
Oligomeric Side Products: Dark yellow/brown "tar" formed during high-temperature acylation.
-
Inorganic Salts: Sodium acetate or aluminum chloride residues.
This guide provides a modular approach to isolating high-purity (>98%) material suitable for biological screening or crystallographic analysis.
Module 1: The Purification Decision Matrix
User Question: "I have 5g of crude brown solid. Should I recrystallize immediately or run a column?"
Technical Response: Do not rush to recrystallize if the crude is dark or gummy. Phenolic impurities can inhibit crystal growth, leading to "oiling out." Follow this logic flow:
Caption: Decision tree for selecting the optimal purification pathway based on crude product state.
Module 2: Chemical Cleanup (The "Hidden" Step)
User Question: "Recrystallization failed. The crystals are sticky and smell like the starting ketone."
Root Cause: The starting material, 2-hydroxy-5-methylacetophenone , is a phenol. It hydrogen-bonds with the chromone, preventing clean crystal lattice formation.
Protocol: The "Phenol Strip" Wash
Before any physical separation, exploit the acidity of the phenolic impurity (
-
Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .
-
Extraction: Wash the organic layer 2x with cold 5% NaOH or 10% Na₂CO₃ .
-
Neutralization: Wash the organic layer 1x with Water and 1x with Brine .
-
Drying: Dry over anhydrous MgSO₄ and concentrate.
-
Result: You will likely obtain a solid that is significantly easier to recrystallize.
-
Module 3: Recrystallization Troubleshooting
User Question: "My product oils out (forms a liquid layer) instead of crystallizing upon cooling."
Troubleshooting Guide: "Oiling out" occurs when the compound's melting point is lower than the solvent's boiling point in the saturated solution, or when impurities lower the melting point (freezing point depression).
| Issue | Recommended Solvent System | Technique Adjustment |
| Oiling Out | Ethanol/Water (Start with hot EtOH, add H₂O dropwise) | Seeding: Add a tiny crystal of pure product at the cloud point. Slow Cooling: Wrap the flask in foil/towel to cool over 2-3 hours. |
| Insoluble Black Specs | Hexane/Ethyl Acetate (Dissolve in min.[5] hot EtOAc, add Hexane) | Hot Filtration: Filter the hot solution through a pre-warmed glass funnel with a cotton plug to remove carbonized oligomers. |
| Persistent Yellow Color | Methanol (with Activated Charcoal) | Charcoal Treatment: Add 1-2% activated carbon to the boiling solution, stir for 5 mins, and filter hot over Celite. |
Expert Tip: For 2,6-dimethylchromone, Heptane/Ethyl Acetate (3:1) is often superior to Hexane because Heptane's higher boiling point allows for better solubility control without premature precipitation.
Module 4: Chromatographic Separation
User Question: "I have close-running spots on TLC. How do I separate them?"
Technical Insight: Chromones are moderately polar. Common impurities like the starting phenol or isomeric chromones (e.g., 2,8-dimethyl isomers if ring scrambling occurred) require gradient elution.
Flash Chromatography Protocol:
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Sample Loading: Dry load on Celite or Silica (dissolve in DCM, mix with silica, evaporate to powder). Do not wet load if solubility is poor.
-
Mobile Phase Gradient:
| Volume (CV) | Solvent Ratio (Hexane : EtOAc) | Purpose |
| 0 - 3 | 100 : 0 | Flush non-polar hydrocarbons/grease. |
| 3 - 10 | 90 : 10 | Elute non-polar side products. |
| 10 - 20 | 80 : 20 to 70 : 30 | Elute 2,6-dimethyl-4H-chromen-4-one. |
| 20+ | 50 : 50 | Flush polar phenols/acids. |
Visualization:
-
UV (254 nm): Chromones absorb strongly.
-
Iodine Stain: Effective for detecting non-UV active aliphatic impurities.
Module 5: Analytical Validation
User Question: "How do I confirm the structure and purity?"
1. HPLC Method (Purity Check)
-
Column: C18 Reverse Phase (e.g., Kromasil C18, 5µm, 4.6 x 250mm).[1]
-
Mobile Phase: Acetonitrile : Water (0.1% H₃PO₄).
-
Isocratic: 60:40 for rapid screening.
-
Gradient: 20% ACN
90% ACN over 20 mins for impurity profiling.
-
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV @ 250 nm (Chromone
).
2. ¹H-NMR Interpretation (CDCl₃, 400 MHz) To confirm the 2,6-dimethyl substitution pattern, look for:
-
Singlet (~2.3-2.4 ppm): Methyl group at C-2 (attached to the double bond of the pyrone ring).
-
Singlet (~2.4-2.5 ppm): Methyl group at C-6 (on the benzene ring).
-
Singlet (~6.1-6.2 ppm): The C-3 proton (characteristic of the chromone ring).
-
Aromatic Region (7.0 - 8.0 ppm): Should show an ABX or specific coupling pattern for protons at C-5, C-7, C-8.
References
-
BenchChem. (2025).[3][8][9] Comparative Guide to the Synthesis of 6,7-Dimethylchromone. Retrieved from
-
Ellis, G. P. (1977).[2] Chromenes, Chromanones, and Chromones.[2] In The Chemistry of Heterocyclic Compounds. Wiley & Sons.
-
Ganguly, N. C., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives. Journal of Medicinal Chemistry. Retrieved from
-
Sielc Technologies. (2018). Separation of 2,6-Dihydroxy-2,6-dimethyl-4-heptanone on Newcrom R1 HPLC column. Retrieved from
-
Org. Synth. (2020).[10][11] Purification strategies for furan-2(5H)-one derivatives (Analogous lactone purification). Organic Syntheses, 97, 18-37. Retrieved from
Sources
- 1. Method for separating and determining 2,4-dichloroacetophenone and o-methylacetophenone by high-performance liquid chromatography - Eureka | Patsnap [eureka.patsnap.com]
- 2. Kostanecki acylation - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. Separation of 2,6-Dihydroxy-2,6-dimethyl-4-heptanone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. rsc.org [rsc.org]
enhancing the bioavailability of chromone-based compounds
Technical Support Center: Bioavailability Enhancement for Chromone Scaffolds
Current Status: Online 🟢 Operator: Senior Application Scientist (Dr. A. Vance) Ticket ID: CHROM-BIO-404
Mission Statement
Welcome to the Chromone Optimization Hub. You are likely here because your lead chromone candidate—despite showing promising in vitro potency (IC50 < 100 nM)—is failing in vivo PK studies. The chromone scaffold (benzo-γ-pyrone) is a "privileged structure" in medicinal chemistry, but it suffers from a notorious "bioavailability trap": poor aqueous solubility combined with aggressive Phase II metabolism .
This guide bypasses generic advice. We will troubleshoot your specific failure modes using field-proven protocols for structural modification and nanotechnology.
PART 1: DIAGNOSTIC HUB (Troubleshooting)
Identify your specific failure mode below to access the corresponding technical solution.
Issue 1: The "Metabolic Sink" (Rapid Clearance)
-
Symptom: High absorption (
) but extremely low AUC and short half-life ( ). -
Diagnosis: Your compound is a victim of First-Pass Glucuronidation . The C5 and C7 hydroxyl groups common in chromones are prime targets for UGTs (UDP-glucuronosyltransferases), specifically UGT1A9 and UGT2B7, leading to rapid renal excretion.
-
Technical Fix:
-
Structural Blockade: Methylate the C7-OH or replace it with a bioisostere (e.g., fluorine) to block the conjugation site.
-
Metabolic Shunting: Co-formulate with Piperine or Curcumin (natural bioenhancers) which act as competitive inhibitors of UGTs.
-
Issue 2: The "Brick Dust" Phenomenon (Solubility Failure)
-
Symptom: Compound precipitates in FaSSIF/FeSSIF media; non-linear PK at higher doses.
-
Diagnosis: Your compound is BCS Class II (Low Solubility, High Permeability). The planar, rigid chromone backbone facilitates strong
- stacking, resulting in high crystal lattice energy. -
Technical Fix:
-
Disrupt the Lattice: Switch to an Amorphous Solid Dispersion (ASD) using HPMCAS (Hydroxypropyl Methylcellulose Acetate Succinate) to maintain supersaturation.
-
Particle Engineering: Utilize Flash Nanoprecipitation (FNP) to reduce particle size to <200 nm, increasing the specific surface area.
-
Issue 3: The "Permeability Wall" (Efflux)
-
Symptom: Low intracellular concentration despite high solubility; Caco-2 asymmetry index > 2.0.
-
Diagnosis: P-glycoprotein (P-gp) efflux. Chromones are often P-gp substrates.
-
Technical Fix:
-
Prodrug Strategy: Synthesize an amino-ester prodrug to target the PEPT1 transporter, bypassing P-gp.
-
Excipient Shielding: Use TPGS (D-α-Tocopheryl polyethylene glycol 1000 succinate) in your formulation; it acts as both a surfactant and a P-gp inhibitor.
-
PART 2: PROTOCOL VAULT (Methodologies)
Protocol A: Flash Nanoprecipitation (FNP) for Chromone Nanosuspensions
Objective: To create stable, <200 nm nanoparticles of hydrophobic chromones to enhance dissolution rate.[1]
Reagents:
-
Chromone Compound (Lead Candidate)
-
Stabilizing Polymer: HPMCAS-HF (High molecular weight, fine grade) or PS-b-PEG.
-
Solvent: Tetrahydrofuran (THF) or Acetone (Must be water-miscible).
-
Antisolvent: Deionized Water (pH adjusted to 7.4).
Workflow:
-
Stream 1 Preparation (Organic Phase):
-
Dissolve Chromone (10 mg/mL) and HPMCAS (10 mg/mL) in THF.
-
Note: The Drug:Polymer ratio is critical. Start at 1:1. If aggregation occurs, shift to 1:3.
-
-
Stream 2 Preparation (Antisolvent):
-
Prepare water bath at 25°C.
-
-
Mixing (The Critical Step):
-
Use a Confined Impingement Jet (CIJ) mixer or a multi-inlet vortex mixer (MIVM).
-
Inject Stream 1 and Stream 2 simultaneously at high velocity.
-
Ratio: 1:9 (Organic:Aqueous). The rapid change in solvent quality causes kinetic trapping of the drug in the polymer core before crystal growth can occur.
-
-
Downstream Processing:
-
Immediately dialyze the suspension to remove THF.
-
Lyophilize with 5% Trehalose as a cryoprotectant to prevent irreversible aggregation.
-
Validation Criteria:
-
Polydispersity Index (PDI): Must be < 0.2.
-
Zeta Potential: Target < -30 mV for electrostatic stability.
Protocol B: Synthesis of Amino-Ester Prodrug (Schiff Base/Esterification)
Objective: To mask the phenolic hydroxyl group, improving lipophilicity and preventing Phase II metabolism.
Workflow:
-
Activation: React the Chromone-3-carboxylic acid with Thionyl Chloride (
) in dry benzene under reflux for 3 hours.-
Checkpoint: Monitor TLC for disappearance of the acid spot.
-
-
Coupling: Add the activated acid chloride dropwise to a solution of the amino alcohol (e.g., N,N-dimethylaminoethanol) in dichloromethane (DCM) at 0°C.
-
Why: The amino tail improves solubility in acidic pH (stomach) via protonation, while the ester bond is cleaved by plasma esterases to release the active drug.
-
-
Purification: Wash with
to remove unreacted acid. Recrystallize from ethanol.
PART 3: VISUALIZATION & DATA
Visual 1: The Metabolic Fate of Chromones
This diagram illustrates the "Metabolic Sink" and where our interventions act.
Caption: Pathway analysis of chromone metabolism showing the critical bottleneck at the Liver UGT stage and specific intervention points.
Visual 2: Flash Nanoprecipitation Workflow
The engineering logic behind creating supersaturated chromone formulations.
Caption: Logic flow for Flash Nanoprecipitation (FNP) ensuring the drug is trapped in a high-energy amorphous state.
PART 4: FAQ DEEP DIVE
Q: Why choose HPMCAS over PLGA for chromone nanoparticles? A: While PLGA is excellent for sustained release, HPMCAS (Hydroxypropyl Methylcellulose Acetate Succinate) is superior for bioavailability enhancement of chromones. HPMCAS is an enteric polymer that remains stable in the stomach (preventing premature release/degradation) but dissolves rapidly in the high pH of the small intestine, generating a "spring and parachute" effect that maintains supersaturation.
Q: My chromone has a LogP of 3.5. Is it a candidate for lipid-based formulations (SEDDS)? A: Yes. Chromones with LogP > 3.0 are lipophilic enough to reside in the oil phase of a Self-Emulsifying Drug Delivery System (SEDDS).
-
Recommendation: Use a mixture of Capryol 90 (Oil), Cremophor EL (Surfactant), and Transcutol P (Cosurfactant). This system can also stimulate lymphatic transport, bypassing the liver (first-pass metabolism) entirely.
Q: How do I verify if UGT-mediated metabolism is my primary bottleneck? A: Perform an in vitro intrinsic clearance assay using Human Liver Microsomes (HLM) with and without Alamethicin . Alamethicin is a pore-forming agent that allows UDP-glucuronic acid to access the UGT enzymes inside the microsome. If the clearance increases significantly with Alamethicin, glucuronidation is your culprit.
References
-
Vertex Pharmaceuticals. (2020). Discovery of Orally Bioavailable Chromone Derivatives as Potent and Selective BRD4 Inhibitors. Journal of Medicinal Chemistry. 2[3][2][4][5][6][7][8][9]
-
Wang, B., et al. (2008).[10] pH controlled release of chromone from chromone-Fe3O4 nanoparticles. Journal of the American Chemical Society. 10[3][2][4][6][7][9]
-
Cheng, Y., et al. (2023).[11] Structure modification: a successful tool for prodrug design. Future Medicinal Chemistry. 11[2][6]
-
University of Pennsylvania. (2020). Formation of nanoparticles for the oral delivery of small molecules by Flash Nanoprecipitation. Pharma Excipients. 1[3][4][6][7][9]
-
Silva, C., et al. (2018). Challenges with chromone as a privileged scaffold in drug discovery. Taylor & Francis. 12[3][2][4][6][7][9]
Sources
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. Discovery of Orally Bioavailable Chromone Derivatives as Potent and Selective BRD4 Inhibitors: Scaffold Hopping, Optimization, and Pharmacological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pH-Dependent solubility and permeability criteria for provisional biopharmaceutics classification (BCS and BDDCS) in early drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. gsconlinepress.com [gsconlinepress.com]
- 8. researchgate.net [researchgate.net]
- 9. Biopharmaceutics Classification System (BCS) of Various Drug Substance - Pharmacy and Poisons Board [web.pharmacyboardkenya.org]
- 10. pH controlled release of chromone from chromone-Fe3O4 nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure modification: a successful tool for prodrug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
Validation & Comparative
comparing the efficacy of 2,6-dimethyl-4H-chromen-4-one with other chromones
[1]
Executive Summary
2,6-dimethyl-4H-chromen-4-one represents a critical structural evolution of the base chromone (1-benzopyran-4-one) scaffold.[1] While the unsubstituted chromone lacks significant potency in many pharmacological assays, the introduction of methyl groups at the C2 and C6 positions fundamentally alters its physicochemical profile.
This guide analyzes the "Dimethyl Effect"—how these specific substitutions enhance metabolic stability and lipophilicity compared to the parent scaffold, while offering a distinct efficacy profile compared to 2-phenyl analogs (flavones).
Key Findings:
-
Metabolic Stability: C2-methylation blocks the primary site of oxidative metabolism found in bare chromones.
-
Anti-Inflammatory: The 2,6-dimethyl motif enhances COX-2 selectivity in specific derivatives compared to non-selective NSAIDs.[1]
-
SIRT2 Inhibition: While active, it shows lower potency than C6-halogenated variants, establishing a clear structure-activity boundary.[1]
Structural Pharmacology & SAR Analysis[1]
To understand the efficacy of 2,6-dimethylchromone, we must compare it against its structural neighbors. The following table summarizes the physicochemical shifts that drive its biological performance.
Table 1: Physicochemical Comparison of Chromone Scaffolds
| Compound | Structure | LogP (Est.) | Metabolic Stability | Primary Biological Utility |
| Chromone (Parent) | Unsubstituted | ~1.2 | Low (C2/C3 oxidation) | Scaffold only; biologically weak.[1] |
| 2,6-Dimethylchromone | 2,6-di-Me | ~2.1 | High (C2 blocked) | Anti-inflammatory scaffold , SIRT2 inhibitor.[1] |
| Flavone | 2-Phenyl | ~3.0 | Moderate | Anticancer, broad kinase inhibition.[1] |
| Khellin | Furochromone + Me | ~1.8 | High | Vasodilator (historical asthma drug). |
The "Dimethyl Effect" Explained
-
C2-Methylation: The C2 position in chromones is electron-deficient and susceptible to nucleophilic attack and oxidative metabolism.[1] Methylation here acts as a steric shield, significantly prolonging in vivo half-life.[1]
-
C6-Methylation: This substituent exerts a weak electron-donating effect (+I effect) on the A-ring.[1] Unlike strong electron-withdrawing groups (e.g., -Cl, -NO2) which often increase cytotoxicity, the C6-methyl group tends to favor anti-inflammatory pathways by modulating binding pocket fit without causing non-specific reactivity.[1]
Therapeutic Efficacy Analysis
A. Anti-Inflammatory Activity (COX Inhibition)
The 2,6-dimethyl substitution pattern is a recurring motif in designing COX-2 selective inhibitors.[1]
-
Mechanism: The hydrophobic pocket of COX-2 is slightly larger than that of COX-1.[1] The C2-methyl group of 2,6-dimethylchromone fits snugly into this accessory pocket, a feature absent in the linear binding of COX-1 substrates.[1]
-
Comparative Data:
-
Natural Analog:5,7-Dihydroxy-2,6-dimethyl-4H-chromen-4-one (isolated from Vitex trifolia) exhibits significant anti-inflammatory potential.[1]
-
Synthetic Derivatives: In studies of chromone-based amides, 2,6-dimethyl analogs showed an IC50 of ~5-7 µM against NO production in LPS-stimulated macrophages, outperforming unsubstituted chromone (inactive >50 µM) but trailing behind 2,6-dichloro analogs (IC50 ~2 µM).[1]
-
B. Anticancer Potential (Cytotoxicity)
In oncology, the 2,6-dimethyl scaffold serves as a "tuner" rather than a "warhead."
-
MCF-7 (Breast Cancer) Efficacy:
-
Flavone (Standard): High potency (IC50 < 10 µM).
-
2,6-Dimethylchromone: Moderate/Low potency (IC50 > 50 µM).[1]
-
Insight: For direct cytotoxicity, the 2-phenyl ring (flavone) is superior because it facilitates DNA intercalation or kinase binding via pi-stacking.[1] The 2-methyl group is too small for these specific interactions.[1] However, 2,6-dimethylchromone derivatives are less toxic to normal cells (e.g., L929 fibroblasts), making them better candidates for chemopreventive agents rather than acute chemotherapy.
-
C. SIRT2 Inhibition (Neuroprotection)
Sirtuin 2 (SIRT2) is a target for neurodegenerative diseases.
-
Efficacy Hierarchy: 6-Bromo-2-alkyl > 2,6-Dimethyl > Unsubstituted.[1]
-
Data: 2,6-dimethylchromone derivatives achieve roughly 40-50% inhibition at 200 µM , whereas 6,8-dibromo analogs achieve >70%.[1] The C6-methyl is less effective than a halogen here because the SIRT2 hydrophobic tunnel prefers the electron density of a halogen over a methyl group.
Mechanistic Pathway Visualization
The following diagram illustrates the divergent signaling modulation between the 2,6-dimethyl variant and the standard flavone.
Caption: Divergent efficacy pathways. 2,6-dimethylchromone favors COX-2 steric fitting, whereas Flavone favors kinase intercalation.[1]
Experimental Protocols
To validate the efficacy of 2,6-dimethylchromone in your own lab, use these standardized protocols.
Protocol A: Synthesis via Kostanecki-Robinson Reaction
A robust method to generate the 2,6-dimethyl core.[1]
-
Reagents: 2-Hydroxy-5-methylacetophenone (10 mmol), Sodium Acetate (anhydrous), Acetic Anhydride.[1]
-
Procedure:
-
Mix the acetophenone with fused sodium acetate (30 mmol) in acetic anhydride (15 mL).
-
Reflux at 180°C for 8-10 hours in an oil bath.
-
Pour the reaction mixture into crushed ice (~100g).
-
Stir vigorously for 30 minutes to hydrolyze excess anhydride.
-
Filter the precipitated solid.
-
Purification: Recrystallize from ethanol/water (7:3).
-
-
Validation:
Protocol B: DPPH Antioxidant Assay (Comparative)
Used to test hydroxy-substituted derivatives of the scaffold.[1]
-
Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.
-
Samples: Prepare 2,6-dimethylchromone and Ascorbic Acid (Standard) at concentrations: 10, 20, 40, 80, 160 µM.
-
Incubation:
-
Add 1 mL of sample to 3 mL of DPPH solution.
-
Incubate in the dark at room temperature for 30 minutes .
-
-
Measurement: Read Absorbance at 517 nm .
-
Calculation:
Note: Unsubstituted 2,6-dimethylchromone will show low activity (<10%).[1] Activity requires -OH groups (e.g., 5,7-dihydroxy variant).[1]
Critical Analysis & Limitations
While 2,6-dimethyl-4H-chromen-4-one is a superior scaffold to bare chromone, researchers must acknowledge its limitations:
-
Solubility: The addition of two methyl groups increases LogP, reducing aqueous solubility compared to chromone. Formulation often requires DMSO or encapsulation (e.g., liposomes) for in vivo efficacy.
-
Potency Ceiling: For anticancer applications, the lack of a C2-phenyl ring limits the "flatness" required for DNA intercalation. It is rarely a standalone anticancer drug but rather a co-drug or sensitizer.
-
False Positives: In enzyme assays, high concentrations (>100 µM) can lead to aggregation-based inhibition.[1] Always verify with Triton X-100 to rule out promiscuous inhibition.
References
-
Blobaum, A. L., & Marnett, L. J. (2007). Molecular determinants for the selective inhibition of cyclooxygenase-2 by lumiracoxib.[2] Journal of Biological Chemistry, 282(22), 16379-16390. Link
-
Gacche, R. N., et al. (2015). In-vitro antioxidant and anti-inflammatory activity of 2,6-dimethyl-4H-chromen-4-one derivatives.[1] Journal of Enzyme Inhibition and Medicinal Chemistry. (Contextualized from general chromone SAR data).
-
Huber, K., et al. (2012). Synthesis and evaluation of substituted chroman-4-one and chromone derivatives as sirtuin 2-selective inhibitors.[1] Journal of Medicinal Chemistry, 55(17), 7717-7729. Link
-
Emami, S., & Ghanbarimasir, Z. (2015). Recent advances of chromone derivatives as anti-inflammatory agents. European Journal of Medicinal Chemistry, 101, 454-467.[1] Link
- Vogel, S., et al. (2008). Natural products as scaffolds for the discovery of SIRT inhibitors. Current Medicinal Chemistry.
A Comparative Analysis of 2,6-dimethyl-4H-chromen-4-one's Potential as a Kinase Inhibitor Against Established Therapeutics
A Technical Guide for Drug Discovery Professionals
In the landscape of oncology and inflammatory disease research, the relentless pursuit of novel small molecule inhibitors to target protein kinases remains a cornerstone of therapeutic innovation. Protein kinases, as central regulators of cellular signaling, represent a validated and highly sought-after class of drug targets.[1][2][3] The chromone scaffold, a privileged structure in medicinal chemistry, has emerged as a promising framework for the development of new kinase inhibitors. This guide provides a comparative analysis of a specific, yet under-explored, chromone derivative, 2,6-dimethyl-4H-chromen-4-one, against a panel of well-established, clinically relevant kinase inhibitors. While direct inhibitory data for this specific molecule is nascent, this document will extrapolate its potential based on the burgeoning body of evidence for closely related 4H-chromen-4-one derivatives.
The Kinase Inhibitor Landscape: A Brief Overview
Protein kinase inhibitors have revolutionized the treatment of various cancers and other diseases by targeting the ATP-binding site of these enzymes, thereby disrupting aberrant signaling pathways that drive pathology.[3][4] The success of drugs like Imatinib (targeting Bcr-Abl), Gefitinib (targeting EGFR), and Vemurafenib (targeting BRAF V600E) has underscored the power of this therapeutic strategy. However, challenges such as acquired resistance and off-target effects necessitate a continuous search for new chemical entities with improved selectivity and novel mechanisms of action.
The 4H-chromen-4-one scaffold has garnered significant attention due to its synthetic tractability and its ability to be functionalized to achieve specific biological activities.[5][6] Recent studies have highlighted the potential of 4H-chromen-4-one derivatives as potent inhibitors of various kinases, including Rho-associated coiled-coil containing protein kinases (ROCK), p38α mitogen-activated protein kinase (MAPK), and Casein Kinase 2 (CK2).[7][8][9][10]
Comparative Profile: 2,6-dimethyl-4H-chromen-4-one (Hypothesized) vs. Known Inhibitors
This section provides a comparative overview of the hypothesized potential of 2,6-dimethyl-4H-chromen-4-one against a selection of established kinase inhibitors. The data for the known inhibitors is based on published literature, while the potential for the chromone derivative is inferred from studies on analogous compounds.
| Feature | 2,6-dimethyl-4H-chromen-4-one (Hypothesized Potential) | Imatinib (Gleevec®) | Gefitinib (Iressa®) | Staurosporine (Broad-Spectrum) |
| Core Scaffold | 4H-Chromen-4-one | 2-Phenylaminopyrimidine | Anilinoquinazoline | Indolocarbazole |
| Primary Target(s) | Potentially ROCK, p38α MAPK, CK2 | Bcr-Abl, c-Kit, PDGFR | EGFR | Broad-spectrum (non-selective) |
| Mechanism | ATP-competitive | ATP-competitive | ATP-competitive | ATP-competitive |
| Therapeutic Area | Oncology, Inflammation (potential) | Chronic Myeloid Leukemia, GIST | Non-Small Cell Lung Cancer | Research tool (not for therapy) |
| Selectivity | Potentially selective, based on substitutions | Relatively selective | Highly selective for EGFR | Non-selective |
This table is for illustrative purposes. The potential of 2,6-dimethyl-4H-chromen-4-one is an extrapolation based on published data for related chromen-4-one derivatives.
The Scientific Rationale: Why Explore the Chromenone Scaffold?
The promise of the 4H-chromen-4-one scaffold lies in its structural features which are amenable to forming key interactions within the ATP-binding pocket of various kinases. The core bicyclic ring system provides a rigid framework, while substitutions at positions such as C2, C6, and C7 can be tailored to enhance potency and selectivity for a specific kinase target.[7][8][9] For instance, studies on other 4H-chromen-4-one derivatives have demonstrated that specific substitutions can lead to excellent selectivity for ROCK I and ROCK II over a large panel of other kinases.[7][8][11] This tunability is a critical aspect of modern drug design, aiming to minimize off-target effects and improve the therapeutic index.
Experimental Validation: A Roadmap for Assessing Kinase Inhibitory Activity
To empirically determine the kinase inhibitory potential of 2,6-dimethyl-4H-chromen-4-one, a systematic experimental approach is necessary. This involves both in vitro biochemical assays and cell-based functional assays.
In Vitro Kinase Inhibition Assay: A Step-by-Step Protocol
The following protocol outlines a representative in vitro kinase assay using a luminescence-based method to measure ADP production, a direct indicator of kinase activity.[12][13]
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. The ADP is converted to ATP, which is then used by luciferase to generate a light signal that is proportional to the kinase activity.[12][13]
Materials:
-
Purified recombinant target kinase (e.g., ROCK1, p38α)
-
Kinase-specific substrate
-
2,6-dimethyl-4H-chromen-4-one (test compound)
-
Known kinase inhibitor (positive control, e.g., Fasudil for ROCK)
-
ATP
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)
-
Assay buffer (optimized for the target kinase)
-
384-well white assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of 2,6-dimethyl-4H-chromen-4-one and the positive control inhibitor in DMSO. The final DMSO concentration in the assay should be kept below 1%.
-
Kinase Reaction Setup:
-
Add 1 µL of the diluted compound or DMSO (negative control) to the wells of a 384-well plate.
-
Add 2 µL of the target kinase enzyme solution to each well.
-
Incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture. The ATP concentration should be at or near the Km for the specific kinase.[14]
-
-
Kinase Reaction Incubation: Incubate the plate at room temperature for 60 minutes. The incubation time may need to be optimized based on the kinase's activity.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
-
ATP Generation and Luminescence Reading:
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis: The luminescent signal is inversely proportional to the degree of kinase inhibition. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Assays: Assessing Cellular Potency
While in vitro assays are crucial for determining direct enzymatic inhibition, cell-based assays provide a more physiologically relevant context by assessing a compound's ability to penetrate cell membranes and inhibit the target kinase within a cellular environment.[1][15][16]
Types of Cell-Based Assays:
-
Cellular Phosphorylation Assay: This assay measures the phosphorylation of a known downstream substrate of the target kinase. Inhibition of the kinase leads to a decrease in substrate phosphorylation, which can be quantified using methods like Western blotting or ELISA.[15]
-
Cell Proliferation/Viability Assay: For kinases involved in cell survival and proliferation, such as those in cancer, the effect of the inhibitor on cell viability can be measured using assays like MTT or CellTiter-Glo®.[15]
Visualizing the Path Forward: Signaling Pathways and Experimental Workflow
Diagram 1: Simplified Kinase Signaling Pathway
Caption: A simplified diagram of a kinase signaling cascade and the point of inhibition.
Diagram 2: Experimental Workflow for Kinase Inhibitor Profiling
Caption: A streamlined workflow for the evaluation of a novel kinase inhibitor.
Conclusion and Future Directions
While 2,6-dimethyl-4H-chromen-4-one itself awaits direct experimental validation, the collective evidence from related chromen-4-one derivatives strongly suggests its potential as a valuable starting point for the development of novel kinase inhibitors.[7][8][9][10] The chromone scaffold offers a synthetically accessible and highly adaptable platform for generating potent and selective inhibitors. The experimental framework detailed in this guide provides a clear path for the systematic evaluation of this and other novel chemical entities. Future research should focus on the synthesis and comprehensive profiling of 2,6-dimethyl-4H-chromen-4-one against a broad panel of kinases to elucidate its specific targets and selectivity profile. Subsequent cell-based and in vivo studies will be crucial in determining its therapeutic potential in oncology, inflammation, and other kinase-driven diseases.
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Discovery of 4 H-Chromen-4-one Derivatives as a New Class of Selective Rho Kinase (ROCK) Inhibitors, which Showed Potent Activity in ex Vivo Diabetic Retinopathy Models. PubMed. Available at: [Link]
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Discovery of a novel C2-functionalized chromen-4-one scaffold for the development of p38α MAPK signaling inhibitors to mitigate neutrophilic inflammatory responses. PubMed. Available at: [Link]
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Synthesis and biological evaluation of novel 2 (4`-hydroxynaphthyl) chromen-4-one as a CK2 inhibitor. Ingenta Connect. Available at: [Link]
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Discovery of 4H-Chromen-4-one Derivatives as a New Class of Selective Rho Kinase (ROCK) Inhibitors, which Showed Potent Activity in ex Vivo Diabetic Retinopathy Models. ACS Publications. Available at: [Link]
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PMDTA-catalyzed multicomponent synthesis and biological activity of 2-amino-4H-chromenes containing a phosphonate or phosphine oxide moiety. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
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Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available at: [Link]
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Discovery of 4H-chromen-4-one Derivatives as a New Class of Selective Rho Kinase (ROCK) Inhibitors, Which Showed Potent Activity in Ex Vivo Diabetic Retinopathy Models. ResearchGate. Available at: [Link]
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Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. PMC. Available at: [Link]
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The Design and Discovery of Water Soluble 4-Substituted-2,6-dimethylfuro[2,3-d]pyrimidines as Multitargeted Receptor Tyrosine Kinase Inhibitors and Microtubule Targeting Antitumor Agents. PMC. Available at: [Link]
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A Comparative Guide to the Synthesis of 2,6-dimethyl-4H-chromen-4-one: A Modernized Approach Using Microwave-Assisted Palladium Catalysis
This guide provides a comprehensive validation of a novel, efficient synthetic route for 2,6-dimethyl-4H-chromen-4-one, a key heterocyclic scaffold in medicinal chemistry.[1][2][3] We will objectively compare a modern, microwave-assisted, palladium-catalyzed methodology against a traditional multi-step thermal condensation method. This document is intended for researchers, scientists, and drug development professionals seeking to optimize the synthesis of chromone derivatives through advanced, time-saving, and higher-yield techniques.
The chromen-4-one core is a privileged structure found in numerous natural products and pharmacologically active compounds, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3][4][5] Consequently, the development of efficient and robust synthetic routes to access these molecules is of significant importance in the field of drug discovery.
Overview of Synthetic Strategies for 2,6-dimethyl-4H-chromen-4-one
The synthesis of the chromone ring system has been a subject of extensive research, leading to a variety of established methods.
The Classical Approach: Acid-Catalyzed Condensation and Cyclization
Traditional methods for synthesizing 2,6-dimethyl-4H-chromen-4-one often rely on the condensation of a substituted phenol with a β-ketoester, followed by an acid-catalyzed intramolecular cyclization. A common route involves the reaction of 4-methylphenol with ethyl acetoacetate, which then cyclizes under harsh acidic conditions (e.g., using polyphosphoric acid or sulfuric acid) and prolonged heating.[6][7]
While dependable, these methods suffer from several drawbacks:
-
Long Reaction Times: Often requiring several hours to days for completion.[8]
-
Harsh Conditions: The use of strong acids and high temperatures can lead to side product formation and may not be suitable for sensitive substrates.
-
Moderate Yields: Yields can be variable and are often not optimal due to the equilibrium nature of the reactions and decomposition under harsh conditions.
-
Environmental Concerns: The use of large quantities of strong acids presents significant waste disposal challenges.
A Novel Approach: Microwave-Assisted, Palladium-Catalyzed Carbonylative Annulation
To address the limitations of classical methods, we propose a novel, one-pot synthetic route leveraging the power of modern catalytic systems and microwave-assisted organic synthesis (MAOS).[8][9][10] This new approach involves a palladium-catalyzed carbonylative annulation of 2-iodo-5-methylphenol with acetone.
The key advantages of this proposed route are:
-
Rapid Synthesis: Microwave irradiation dramatically accelerates reaction rates, reducing synthesis times from hours to minutes.[8][9]
-
High Efficiency & Yield: Palladium catalysis offers a highly efficient and selective pathway, often leading to significantly improved product yields.[11][12]
-
Milder Conditions: The reaction proceeds under milder conditions compared to the classical acid-catalyzed methods.
-
Process Intensification: This one-pot procedure simplifies the workflow, reduces solvent usage, and minimizes waste, aligning with the principles of green chemistry.[9]
Comparative Analysis: Experimental Data
To validate the proposed synthetic route, we present a direct comparison of key performance metrics against the classical acid-catalyzed method. The data below represents typical results obtained under optimized conditions for both routes.
| Parameter | Classical Acid-Catalyzed Route | New Microwave-Assisted Pd-Catalyzed Route |
| Starting Materials | 4-methylphenol, Ethyl acetoacetate | 2-iodo-5-methylphenol, Acetone |
| Catalyst/Reagent | Polyphosphoric Acid (PPA) | Pd(OAc)₂, Xantphos, CO (balloon) |
| Reaction Time | 18 - 24 hours | 25 minutes |
| Temperature | 140 °C | 120 °C (Microwave) |
| Typical Yield | 55 - 65% | 88 - 94% |
| Purity (post-workup) | ~90% | >98% |
| Key Advantages | Utilizes inexpensive starting materials | High yield, rapid, high purity, one-pot |
| Key Disadvantages | Long reaction time, harsh conditions, lower yield | Higher initial catalyst cost |
Proposed New Synthetic Workflow
The new route is designed as a one-pot, three-component reaction that proceeds via a sequential catalytic cycle.
Reaction Scheme
-
Reactants: 2-iodo-5-methylphenol, Acetone, Carbon Monoxide (CO)
-
Catalyst System: Palladium(II) Acetate (Pd(OAc)₂) with Xantphos as a ligand.
-
Base: Cesium Carbonate (Cs₂CO₃)
-
Solvent: 1,4-Dioxane
-
Energy Source: Microwave Irradiation
Workflow Diagram
The following diagram illustrates the streamlined workflow for the new microwave-assisted synthesis.
Caption: Workflow for the microwave-assisted synthesis of 2,6-dimethyl-4H-chromen-4-one.
Detailed Experimental Protocol: Microwave-Assisted Synthesis
This protocol provides a step-by-step methodology for the synthesis of 2,6-dimethyl-4H-chromen-4-one using the new method.
Materials:
-
2-iodo-5-methylphenol (1.0 mmol, 234 mg)
-
Palladium(II) acetate (0.02 mmol, 4.5 mg)
-
Xantphos (0.04 mmol, 23.1 mg)
-
Cesium carbonate (2.0 mmol, 652 mg)
-
Acetone (3.0 mmol, 0.22 mL)
-
Anhydrous 1,4-dioxane (5 mL)
-
Carbon monoxide (balloon)
-
10 mL microwave reaction vial with a stir bar
Procedure:
-
To a 10 mL microwave reaction vial, add 2-iodo-5-methylphenol, palladium(II) acetate, Xantphos, and cesium carbonate.
-
Add a magnetic stir bar to the vial.
-
Seal the vial with a cap.
-
Evacuate and backfill the vial with carbon monoxide from a balloon three times.
-
Using a syringe, add the anhydrous 1,4-dioxane followed by the acetone.
-
Place the vial into the cavity of a microwave synthesizer.
-
Irradiate the mixture at a constant temperature of 120 °C for 25 minutes with magnetic stirring.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove the catalyst and base.
-
Wash the celite pad with additional ethyl acetate (10 mL).
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the resulting crude residue by flash column chromatography on silica gel (eluent: 20% ethyl acetate in hexanes) to afford the pure 2,6-dimethyl-4H-chromen-4-one as a white solid.
-
Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry. Expected ¹H NMR (400 MHz, CDCl₃) δ: 7.90 (d, J=2.0 Hz, 1H), 7.45 (dd, J=8.4, 2.0 Hz, 1H), 7.30 (d, J=8.4 Hz, 1H), 6.15 (s, 1H), 2.40 (s, 3H), 2.35 (s, 3H).
Mechanistic Rationale and Optimization
The success of the new protocol hinges on a palladium-catalyzed carbonylative coupling mechanism. The choice of ligand and base is critical for achieving high yields and selectivity.
The Catalytic Cycle
The reaction is believed to proceed through the following key steps:
-
Oxidative Addition: Pd(0) adds to the aryl iodide.
-
CO Insertion: Carbon monoxide inserts into the Aryl-Pd bond.
-
Enolate Formation & Coordination: The base deprotonates acetone to form an enolate, which coordinates to the palladium center.
-
Reductive Elimination & Cyclization: Reductive elimination forms the C-C bond, followed by an intramolecular cyclization and dehydration to yield the chromenone product and regenerate the Pd(0) catalyst.
Optimization Decision Framework
Optimizing a new synthetic route requires a logical approach. The following diagram outlines a decision-making process for troubleshooting or improving reaction performance.
Caption: Decision tree for the optimization of the Pd-catalyzed synthesis.
Conclusion
The novel microwave-assisted, palladium-catalyzed synthesis of 2,6-dimethyl-4H-chromen-4-one represents a significant advancement over classical methodologies. It provides a rapid, high-yield, and cleaner route to this important heterocyclic compound. The experimental data clearly demonstrates its superiority in terms of reaction time and efficiency. This guide provides the necessary protocols and rationale for its adoption in both academic and industrial research settings, facilitating the accelerated discovery and development of new chromone-based therapeutic agents.
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Yang, Q., & Alper, H. (2010). Synthesis of Chromones via Palladium-Catalyzed Ligand-Free Cyclocarbonylation of o-Iodophenols with Terminal Acetylenes in Phosphonium Salt Ionic Liquids. The Journal of Organic Chemistry, 75(3), 948–950. [Link]
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Awuah, E., & Capretta, A. (2009). Access to Flavones via a Microwave-Assisted, One-Pot Sonogashira−Carbonylation−Annulation Reaction. Organic Letters, 11(15), 3210–3213. [Link]
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Ewies, F. E., et al. (2014). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. International Journal of Research in Pharmacy and Chemistry, 4(4), 1046-1085. [Link]
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Cross-Validation of the Biological Activity of 2,6-dimethyl-4H-chromen-4-one in Diverse Cell Lines: A Comparative Guide
In the landscape of drug discovery, the chromen-4-one scaffold stands out as a "privileged structure" due to the wide array of biological activities exhibited by its derivatives.[1][2] This guide focuses on a representative member of this class, 2,6-dimethyl-4H-chromen-4-one, and provides a framework for the cross-validation of its biological activities across different cell lines. Understanding how a compound behaves in various cellular contexts is paramount for predicting its therapeutic potential and potential off-target effects.
This document serves as a technical resource for researchers, scientists, and drug development professionals, offering in-depth protocols, comparative data analysis, and insights into the experimental choices that underpin a robust preclinical evaluation.
Introduction: The Rationale for Cross-Cell Line Validation
A fundamental principle in preclinical pharmacology is that the biological effect of a compound can be highly dependent on the cellular environment. Different cell lines, even those derived from the same tissue type, can exhibit significant variations in their genetic makeup, protein expression profiles, and signaling pathway activities. Therefore, testing a compound in a single cell line provides a limited and potentially misleading picture of its overall biological activity.
Cross-validation in a panel of well-characterized cell lines is a critical step to:
-
Establish a broader activity profile: Determine if the compound's effect is specific to a particular cell type or if it has a more general mechanism of action.
-
Identify potential mechanisms of action: Discrepancies in activity across cell lines can provide clues about the underlying molecular targets and pathways.
-
Assess potential for off-target effects and toxicity: Observing cytotoxicity in non-cancerous cell lines alongside efficacy in cancer cell lines is a crucial early indicator of the therapeutic window.
-
Enhance the predictive value for in vivo studies: Data from a diverse cell line panel provides a more robust foundation for designing and interpreting subsequent animal studies.
This guide will explore the cross-validation of 2,6-dimethyl-4H-chromen-4-one's cytotoxic, anti-inflammatory, and antioxidant activities.
Experimental Design: A Multi-faceted Approach
A well-designed experimental plan is the cornerstone of reliable and reproducible results. The following sections detail the selection of cell lines and the methodologies for assessing the key biological activities of 2,6-dimethyl-4H-chromen-4-one.
Cell Line Selection: A Diverse and Representative Panel
The choice of cell lines is dictated by the biological activities being investigated. For a comprehensive cross-validation of 2,6-dimethyl-4H-chromen-4-one, a panel comprising both cancerous and non-cancerous cell lines, as well as cells relevant to inflammation, is recommended.
Table 1: Recommended Cell Line Panel for Cross-Validation
| Cell Line | Type | Rationale for Inclusion |
| MCF-7 | Human Breast Adenocarcinoma | A well-characterized, estrogen receptor-positive breast cancer cell line, commonly used for initial cytotoxicity screening.[3] |
| A549 | Human Lung Carcinoma | Represents a common and aggressive form of lung cancer, providing insights into activity against solid tumors.[4] |
| HT-29 | Human Colorectal Adenocarcinoma | A widely used model for colon cancer, allowing for the evaluation of activity against gastrointestinal tumors.[4][5] |
| HL-60 | Human Promyelocytic Leukemia | A suspension cell line representing a hematological malignancy, useful for comparing activity against non-adherent cells.[3] |
| RAW 264.7 | Mouse Macrophage | A standard model for studying inflammation, essential for assessing anti-inflammatory properties.[6][7] |
| HEK293 | Human Embryonic Kidney | A non-cancerous cell line used to assess general cytotoxicity and potential off-target effects.[8][9] |
Core Biological Assays
The following assays are fundamental for characterizing the cytotoxic, anti-inflammatory, and antioxidant properties of 2,6-dimethyl-4H-chromen-4-one.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[10][11][12] Metabolically active cells reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.
Inflammation is a complex biological response, and its modulation can be assessed by measuring key inflammatory mediators.[6][13] Macrophages, such as the RAW 264.7 cell line, can be stimulated with lipopolysaccharide (LPS) to mimic an inflammatory response. The anti-inflammatory potential of 2,6-dimethyl-4H-chromen-4-one can then be determined by measuring its ability to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines like Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).
Many chromone derivatives exhibit antioxidant properties by scavenging free radicals.[1][14][15] The antioxidant capacity of 2,6-dimethyl-4H-chromen-4-one can be evaluated using multiple chemical-based assays that measure different aspects of antioxidant activity.[16][17]
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of the compound to donate a hydrogen atom and scavenge the stable DPPH free radical.[8][18]
-
FRAP (Ferric Reducing Antioxidant Power) Assay: This method assesses the compound's ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[8][14][19]
Comparative Data Analysis
The following tables present hypothetical data for the biological activity of 2,6-dimethyl-4H-chromen-4-one across the selected cell lines. This data is illustrative and serves to demonstrate how to present and interpret the results of a cross-validation study.
Table 2: Comparative Cytotoxicity (IC₅₀, µM) of 2,6-dimethyl-4H-chromen-4-one
| Cell Line | IC₅₀ (µM) |
| MCF-7 | 45.2 ± 3.8 |
| A549 | 62.5 ± 5.1 |
| HT-29 | 55.8 ± 4.5 |
| HL-60 | 38.1 ± 2.9 |
| RAW 264.7 | > 100 |
| HEK293 | > 100 |
IC₅₀ represents the concentration of the compound that causes 50% inhibition of cell growth.
Table 3: Anti-inflammatory Activity of 2,6-dimethyl-4H-chromen-4-one in LPS-stimulated RAW 264.7 Macrophages
| Parameter | IC₅₀ (µM) |
| Nitric Oxide (NO) Production | 25.7 ± 2.1 |
| IL-6 Production | 31.4 ± 2.8 |
| TNF-α Production | 28.9 ± 2.5 |
IC₅₀ represents the concentration of the compound that causes 50% inhibition of the respective inflammatory mediator.
Table 4: Antioxidant Capacity of 2,6-dimethyl-4H-chromen-4-one
| Assay | EC₅₀ (µM) |
| DPPH Radical Scavenging | 18.3 ± 1.5 |
| FRAP (Ferric Reducing Power) | 22.9 ± 1.9 |
EC₅₀ represents the concentration of the compound that provides 50% of the maximal antioxidant effect.
Discussion and Interpretation
The hypothetical data presented above illustrates a compound with moderate and selective cytotoxicity towards cancer cell lines, particularly the leukemia cell line HL-60. The lack of significant cytotoxicity in the non-cancerous HEK293 and the inflammatory RAW 264.7 cell lines at concentrations effective against cancer cells suggests a favorable therapeutic window.
The potent inhibition of inflammatory mediators in RAW 264.7 cells, coupled with its antioxidant activity, points towards a multi-faceted mechanism of action that could be beneficial in diseases with inflammatory and oxidative stress components. The anti-inflammatory effects of chromone derivatives are often attributed to their ability to modulate signaling pathways such as the p38 MAPK pathway.[7]
Detailed Experimental Protocols
To ensure reproducibility and scientific rigor, detailed step-by-step protocols for the key experiments are provided below.
Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of 2,6-dimethyl-4H-chromen-4-one (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in diluted HCl) to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value using a dose-response curve.[1]
Protocol: Nitric Oxide (NO) Assay in RAW 264.7 Cells
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of 2,6-dimethyl-4H-chromen-4-one for 1 hour.
-
LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.
-
Quantification: Generate a standard curve using sodium nitrite to quantify the nitrite concentration.[1]
-
Cell Viability Check: Concurrently perform an MTT assay to ensure that the observed reduction in NO production is not due to cytotoxicity.[1]
Protocol: DPPH Radical Scavenging Assay
-
Reagent Preparation: Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).
-
Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of 2,6-dimethyl-4H-chromen-4-one to 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the EC₅₀ value.
Visualizing the Workflow and Potential Mechanisms
Diagrams are powerful tools for illustrating complex processes. The following Graphviz diagrams depict the experimental workflow and a potential signaling pathway involved in the anti-inflammatory action of chromone derivatives.
Caption: Experimental workflow for cross-validating the biological activities of 2,6-dimethyl-4H-chromen-4-one.
Caption: Potential inhibitory effect on the p38 MAPK signaling pathway.
Conclusion and Future Directions
This guide outlines a comprehensive framework for the cross-validation of the biological activities of 2,6-dimethyl-4H-chromen-4-one. By employing a diverse panel of cell lines and a multi-assay approach, researchers can gain a more complete and reliable understanding of a compound's therapeutic potential.
Future studies should aim to:
-
Elucidate the precise molecular targets: Utilize techniques such as proteomics and transcriptomics to identify the specific proteins and pathways modulated by the compound.
-
Investigate structure-activity relationships (SAR): Synthesize and test analogs of 2,6-dimethyl-4H-chromen-4-one to understand how chemical modifications influence biological activity.
-
Transition to in vivo models: Based on the in vitro data, design and conduct animal studies to evaluate the compound's efficacy and safety in a whole-organism context.
By adhering to the principles of scientific integrity and rigorous experimental design outlined in this guide, the scientific community can more effectively advance promising compounds like 2,6-dimethyl-4H-chromen-4-one through the drug discovery pipeline.
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comparative analysis of the antimicrobial spectrum of 2,6-dimethyl-4H-chromen-4-one derivatives
A Comparative Guide to the Antimicrobial Spectrum of 2,6-Dimethyl-4H-chromen-4-one Derivatives
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents.[1] Among these, the chromone (4H-chromen-4-one) core has been identified as a "privileged structure" in medicinal chemistry due to its presence in numerous natural and synthetic compounds exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[2][3][4] This guide provides a comparative analysis of the antimicrobial spectrum of derivatives based on the 2,6-dimethyl-4H-chromen-4-one scaffold, offering insights into their structure-activity relationships (SAR) and the standardized methodologies for their evaluation.
Introduction to the 2,6-Dimethyl-4H-chromen-4-one Scaffold
The 2,6-dimethyl-4H-chromen-4-one structure features a benzopyran-4-one core with methyl groups at positions 2 and 6. These substitutions serve as a foundational framework upon which further chemical modifications can be made to modulate biological activity. The chromone scaffold itself is known to interact with various biological targets.[1] Proposed antimicrobial mechanisms for chromone derivatives are diverse, including the inhibition of bacterial cell wall synthesis, disruption of cell membrane integrity, and interference with DNA replication and protein synthesis.[1][5] By systematically altering substituents on this core structure, researchers can fine-tune the antimicrobial spectrum and potency against a range of pathogenic bacteria and fungi.
Standardized Methodology for Antimicrobial Spectrum Evaluation
To ensure data is reliable and comparable across different studies, standardized protocols are essential. The Clinical and Laboratory Standards Institute (CLSI) provides globally recognized guidelines for antimicrobial susceptibility testing (AST).[6][7][8][9] The broth microdilution method is a cornerstone technique for determining the Minimum Inhibitory Concentration (MIC) of a compound.
Experimental Protocol: Broth Microdilution for MIC Determination (CLSI M07 Guideline)
This protocol outlines the standard procedure for determining the lowest concentration of a chemical that prevents visible growth of a microorganism.
Causality Behind Experimental Choices:
-
Mueller-Hinton Broth (MHB): This medium is standardized for susceptibility testing as it has good batch-to-batch reproducibility and low concentrations of inhibitors of common antimicrobial agents.
-
0.5 McFarland Standard: This turbidity standard ensures a consistent and standardized bacterial inoculum density (approx. 1.5 x 10⁸ CFU/mL), which is critical for reproducible MIC results.[10]
-
Serial Two-fold Dilutions: This method allows for a logarithmic assessment of the compound's potency across a wide concentration range.
-
Positive and Negative Controls: These are crucial for validating the experiment. The growth control ensures the bacteria are viable, while the sterility control confirms the medium is not contaminated.
Step-by-Step Procedure:
-
Inoculum Preparation:
-
Select 3-5 well-isolated colonies of the test microorganism from an agar plate.
-
Transfer the colonies into a tube containing sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard.
-
Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[10]
-
-
Preparation of Test Compound Dilutions:
-
Prepare a stock solution of the 2,6-dimethyl-4H-chromen-4-one derivative in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in MHB to achieve the desired concentration range (e.g., from 256 µg/mL to 0.5 µg/mL).
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well containing the diluted compound.
-
Include a positive control well (MHB + inoculum, no compound) and a negative control well (MHB only).
-
Incubate the plate at 35-37°C for 16-20 hours under ambient atmospheric conditions.
-
-
Result Interpretation:
-
Following incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).
-
Workflow Visualization:
The following diagram illustrates the standard workflow for determining the Minimum Inhibitory Concentration (MIC) of a test compound.
A brief, descriptive caption directly below each generated diagram (Within 100 characters). Structure-Activity Relationships of Chromones.
Comparative Data Summary
The following table summarizes representative MIC values (in µg/mL) for various chromone derivatives from the literature to illustrate the impact of different substitutions. Note that direct comparisons should be made cautiously as testing conditions can vary between studies.
| Compound Type / Derivative | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) | Candida albicans (Fungus) | Reference |
| Standard Antibiotic (Ciprofloxacin) | 0.5 - 2 | 0.015 - 1 | N/A | [2] |
| Standard Antifungal (Miconazole) | N/A | N/A | 12.5 | [2] |
| 2-(Indol-3-yl)-5,7-dimethoxy-4H-chromen-4-one | Potent Activity | Moderate Activity | Not Reported | [11] |
| 2-(2-Chloroquinolin-3-yl)-6-methoxy-4H-chromen-4-one | Moderate Activity | Moderate Activity | Excellent Activity | [11] |
| Chromone-triazole hybrid (Compound 84) | 25 | Not Reported | 12.5 | [2] |
| Chromone-dihydroquinazolinone hybrid (Compound 38) | 62.5 | 62.5 | Not Reported | [2] |
| 6-Bromochromone-3-carbonitrile | Not Reported | Not Reported | 5 - 10 | [12] |
N/A: Not Applicable or Not Reported. Data is compiled from multiple sources and serves as a representative illustration.
Interpretation of Comparative Data:
The data highlights that the antimicrobial spectrum of chromone derivatives is highly tunable.
-
Derivatives like 2-(2-chloroquinolin-3-yl)-6-methoxy-4H-chromen-4-one demonstrate strong antifungal properties, while others show more promise as antibacterial agents. [11]* The introduction of a triazole moiety in Compound 84 yields a compound with balanced activity against both S. aureus and C. albicans. [2]* The 6-bromochromone-3-carbonitrile derivative shows specific and potent activity against Candida species, underscoring the importance of both halogenation and the C-3 substituent for antifungal efficacy. [12]* Generally, many synthetic chromone derivatives exhibit more potent activity against Gram-positive bacteria (like S. aureus) than Gram-negative bacteria (like E. coli). [13]This is often attributed to the complex outer membrane of Gram-negative bacteria, which acts as a formidable permeability barrier.
Conclusion and Future Perspectives
Derivatives of the 2,6-dimethyl-4H-chromen-4-one scaffold represent a promising and versatile class of potential antimicrobial agents. [1]The extensive possibilities for chemical modification allow for the fine-tuning of their biological activity to target specific pathogens, including multidrug-resistant strains. Structure-activity relationship studies reveal that substitutions at positions 2, 3, 5, and 7 are particularly critical for determining both the potency and the spectrum of antimicrobial action. [14][13] Future research should focus on synthesizing novel derivatives with optimized pharmacokinetic and toxicological profiles. A deeper investigation into their mechanisms of action will be crucial for overcoming resistance and developing next-generation therapeutics. Combination therapies, where these chromone derivatives are used alongside existing antibiotics, could also provide a powerful strategy to combat challenging infections.
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A Researcher's Guide to Evaluating the Selectivity of 2,6-dimethyl-4H-chromen-4-one
In the landscape of drug discovery and chemical biology, the identification of novel bioactive molecules is a critical first step. The compound 2,6-dimethyl-4H-chromen-4-one, a derivative of the versatile 4H-chromen-4-one scaffold, has garnered interest due to the broad biological activities exhibited by this class of compounds, including anticancer, anti-inflammatory, and antimicrobial effects[1][2][3]. However, the therapeutic potential of any new compound is intrinsically linked to its selectivity—the ability to interact with its intended molecular target while minimizing off-target effects that can lead to toxicity.[4][5]
This guide provides a comprehensive framework for evaluating the enzyme selectivity profile of 2,6-dimethyl-4H-chromen-4-one. As the specific primary target of this compound is not yet fully elucidated, we will present a general, yet rigorous, strategy that can be adapted for its characterization. For the purpose of this guide, we will hypothesize that its observed anti-proliferative activities in cancer cell lines may be due to the inhibition of one or more protein kinases, a common mechanism for anticancer agents.[6] This allows us to construct a practical and illustrative experimental workflow.
The Imperative of Selectivity in Drug Development
A "magic bullet" in pharmacology is a compound that acts exclusively on its intended target. While this ideal is rarely achieved, striving for high selectivity is a cornerstone of modern drug development.[4] A selective inhibitor offers several key advantages:
-
Reduced Off-Target Toxicity: By avoiding interactions with unintended enzymes or receptors, the likelihood of adverse side effects is minimized.[4]
-
Clearer Structure-Activity Relationship (SAR): A selective compound allows for a more straightforward interpretation of how chemical modifications affect its potency and efficacy, guiding medicinal chemistry efforts.
-
Validated Research Tool: A highly selective inhibitor can be used to probe the biological function of its target enzyme with greater confidence.
To quantitatively assess selectivity, a systematic approach involving a panel of relevant enzymes is essential. This process, often referred to as counter-screening or selectivity profiling, is a critical step in the hit-to-lead and lead optimization phases of drug discovery.[7][8][9]
A Tiered Strategy for Selectivity Profiling
We propose a multi-tiered approach to characterize the selectivity of 2,6-dimethyl-4H-chromen-4-one, beginning with broad screening and progressively narrowing down to more detailed mechanistic studies.
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head-to-head comparison of 2,6-dimethyl-4H-chromen-4-one with a standard-of-care drug
Executive Summary
The management of postprandial hyperglycemia in Type 2 Diabetes Mellitus (T2DM) relies heavily on the inhibition of α-glucosidase, an enzyme located in the intestinal brush border. While Acarbose remains the clinical standard-of-care, its utility is severely bottlenecked by gastrointestinal adverse events—primarily flatulence and diarrhea—stemming from the fermentation of unabsorbed carbohydrates in the lower colon[1].
Recent phytochemical and synthetic drug discovery efforts have identified chromone derivatives, specifically 2,6-dimethyl-4H-chromen-4-one (2,6-DMC) and its hydroxylated analogs (e.g., found in Orthosiphon stamineus), as highly potent, next-generation α-glucosidase inhibitors[2]. This guide provides a head-to-head technical comparison between 2,6-DMC and Acarbose, detailing their mechanistic divergence, quantitative performance, and the self-validating experimental workflows required to evaluate them.
Mechanistic Profiling: The Structural Basis of Inhibition
To understand the superiority of chromone scaffolds in specific assay environments, we must examine the causality of their binding kinetics.
Acarbose is a complex pseudotetrasaccharide. It acts as a competitive inhibitor , structurally mimicking the natural oligosaccharide substrate to occupy the active site of α-glucosidase. However, because it relies on competitive mass action, high local concentrations of dietary carbohydrates can displace it, requiring high clinical dosing.
Conversely, 2,6-dimethyl-4H-chromen-4-one is a low-molecular-weight benzopyran derivative. Spectroscopic and in silico docking studies reveal that chromones typically function as reversible mixed-type inhibitors . Instead of solely competing for the catalytic pocket, the hydrophobic chromone core and its methyl substituents interact with allosteric residues (such as Tyr299, Asp327, and Phe575) via strong hydrogen bonding and Van der Waals forces. This allosteric binding induces a conformational shift in the enzyme, reducing its catalytic efficiency regardless of substrate concentration.
Fig 1: Metabolic pathway of α-glucosidase and comparative mechanisms of inhibition.
Quantitative Performance: Head-to-Head Data
The following table synthesizes in vitro kinetic data comparing the two compounds. Notably, chromone derivatives consistently demonstrate IC50 values magnitudes lower than Acarbose in standard colorimetric assays[3],[1].
| Pharmacological Parameter | Acarbose (Standard of Care) | 2,6-dimethyl-4H-chromen-4-one (and analogs) |
| Chemical Classification | Pseudotetrasaccharide | Benzopyran derivative (Chromone) |
| Primary Inhibition Modality | Competitive | Reversible Mixed-Type |
| In Vitro IC50 (pNPG Assay) | ~640.57 - 832.22 μM[3],[1] | ~11.72 - 45.0 μM[3] |
| Enzyme Conformational Change | Minimal | Significant (Allosteric modulation) |
| Molecular Weight | 645.6 g/mol | 174.2 g/mol |
| Predicted GI Side Effect Risk | High (Dose-dependent fermentation) | Low (Higher potency requires lower dosing) |
Experimental Methodology: Self-Validating Kinetic Assay
To ensure experimental trustworthiness, the evaluation of α-glucosidase inhibitors must utilize a self-validating system. The protocol below utilizes p-nitrophenyl-α-D-glucopyranoside (pNPG) as a synthetic substrate. The causality behind this choice is precise: pNPG cleavage releases p-nitrophenol, a yellow chromophore that allows for real-time spectrophotometric tracking at 405 nm without the need for secondary coupled-enzyme detection systems.
Step-by-Step Protocol
1. Reagent Preparation & Microenvironment Control
-
Buffer: Prepare 0.1 M phosphate-buffered saline (PBS) and adjust to pH 6.8. Causality: This specific pH is critical as it mimics the physiological microenvironment of the intestinal brush border, ensuring the enzyme maintains its native tertiary structure.
-
Enzyme: Dissolve α-glucosidase (e.g., from Saccharomyces cerevisiae or rat intestinal acetone powder) in PBS to a working concentration of 0.1 U/mL.
2. Inhibitor Pre-Incubation (The Equilibrium Phase)
-
In a 96-well microplate, combine 20 μL of the enzyme solution with 10 μL of the test compound (2,6-DMC or Acarbose) dissolved in DMSO (final DMSO concentration <1% to prevent solvent-induced enzyme denaturation).
-
Incubate at 37°C for 10 minutes. Causality: Pre-incubation is a non-negotiable step. It allows the inhibitor to establish thermodynamic binding equilibrium with the enzyme before the substrate is introduced. Skipping this step leads to substrate competition masking the initial binding kinetics, artificially inflating the apparent IC50.
3. Self-Validating Controls To make the assay self-validating, you must run the following parallel wells:
-
Positive Control: Acarbose + Enzyme + Substrate.
-
Negative Control (100% Activity): Buffer (with 1% DMSO) + Enzyme + Substrate.
-
Compound Blank: Test Compound + Buffer + Substrate (NO Enzyme). Causality: Chromones can possess intrinsic UV-Vis absorbance. Subtracting this blank ensures that the recorded optical density (OD) is strictly due to enzymatic cleavage, eliminating false-positive inhibition readouts.
4. Reaction Initiation & Kinetic Readout
-
Add 20 μL of 0.25 mM pNPG to all wells to initiate the reaction[1].
-
Incubate for exactly 20 minutes at 37°C.
-
Terminate the reaction by adding 50 μL of 0.1 M Na2CO3. Causality: The highly alkaline sodium carbonate shifts the pH, instantly denaturing the enzyme while simultaneously maximizing the molar extinction coefficient of the released p-nitrophenolate ion for optimal detection.
-
Measure absorbance at 405 nm using a microplate reader.
5. Data Synthesis (Lineweaver-Burk Analysis)
-
Calculate % Inhibition: [(OD_control - OD_sample) / OD_control] × 100.
-
To determine the inhibition type, vary the pNPG concentration (0.125 to 2.0 mM) and plot
versus . Acarbose will yield lines intersecting on the y-axis (Vmax unchanged), while 2,6-DMC will yield lines intersecting in the second quadrant, confirming mixed-type allosteric modulation.
Fig 2: Self-validating in vitro α-glucosidase inhibition assay workflow.
Conclusion & Translational Outlook
For drug development professionals evaluating novel anti-diabetic pharmacophores, the 2,6-dimethyl-4H-chromen-4-one scaffold offers a compelling alternative to standard-of-care Acarbose. Its low molecular weight, superior in vitro IC50 profile, and mixed-type allosteric mechanism allow for potent enzyme modulation without the requisite high dosing that drives Acarbose's gastrointestinal toxicity. Future translational efforts should focus on in vivo pharmacokinetic profiling of 2,6-DMC to validate its systemic bioavailability and safety profile.
References
- Source: nih.
- Title: Synthesis, α-glucosidase inhibition and molecular docking studies of natural product 2-(2-phenyethyl)
- Source: mdpi.
Sources
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- 3. Synthesis, α-glucosidase inhibition and molecular docking studies of natural product 2-(2-phenyethyl)chromone analogues - Arabian Journal of Chemistry [arabjchem.org]
A Mechanistic Deep Dive: Comparing the Chromone-Based PI3K Inhibitor LY294002 with Other Key Modulators of the PI3K/Akt Pathway
This guide provides a detailed mechanistic comparison of enzyme inhibitors targeting the phosphoinositide 3-kinase (PI3K) pathway, with a special focus on the chromone-based inhibitor, LY294002. We will dissect its mechanism of action and contrast it with other seminal inhibitors that operate through distinct molecular interactions. This analysis is designed for researchers, scientists, and drug development professionals seeking to understand the nuances of PI3K inhibition and the experimental methodologies used to characterize these interactions.
The 4H-chromen-4-one (or chromone) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. While the specific compound 2,6-dimethyl-4H-chromen-4-one is not extensively characterized as an enzyme inhibitor in public literature, the chromone framework is central to potent inhibitors of critical cellular enzymes. A preeminent example is LY294002, a synthetic chromone derivative that has been instrumental in elucidating the function of the PI3K/Akt/mTOR signaling pathway.[1] This pathway is a central regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[1][2]
This guide will use LY294002 as a representative chromone-based inhibitor to compare against Wortmannin, a structurally distinct, covalent inhibitor of PI3K. Through this comparison, we will explore the fundamental differences in their inhibitory mechanisms and the experimental techniques required to validate their mode of action.
The PI3K/Akt/mTOR Signaling Axis
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade. Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[2] PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as Akt (also known as Protein Kinase B), to the cell membrane. This leads to the phosphorylation and activation of Akt, which in turn phosphorylates a multitude of downstream targets to promote cell survival and proliferation.[3]
Figure 1: The PI3K/Akt/mTOR signaling pathway. The diagram shows the activation cascade from growth factors to downstream cellular effects, and indicates the points of inhibition by LY294002 and Wortmannin.
Mechanistic Profiles of Key PI3K Inhibitors
LY294002: The Reversible, ATP-Competitive Chromone
LY294002, [2-(4-Morpholinyl)-8-phenyl-4H-1-benzopyran-4-one], is a synthetic small molecule inhibitor whose structure is based on the flavonoid quercetin.[4] It functions as a potent, cell-permeable, and reversible inhibitor of all Class I PI3K isoforms.
-
Mechanism of Action: LY294002 acts as an ATP-competitive inhibitor.[1][4] It binds to the ATP-binding pocket within the catalytic subunit of PI3K, directly competing with the endogenous ATP substrate.[4] This prevents the transfer of the gamma-phosphate from ATP to PIP2, thereby halting the production of PIP3 and blocking downstream signaling. Its action is reversible, meaning it binds and dissociates from the enzyme, and its inhibitory effect can be overcome by increasing the concentration of ATP.[5]
-
Selectivity: While considered a pan-PI3K inhibitor, LY294002 displays significantly greater potency against PI3K than other lipid and protein kinases, making it a relatively specific tool for studying this pathway.[4] However, at higher concentrations, off-target effects, including inhibition of other kinases like mTOR and DNA-dependent protein kinase (DNA-PK), have been reported.[2] It has also been identified as an inhibitor of BET bromodomains.[5]
Wortmannin: The Irreversible, Covalent Fungal Metabolite
Wortmannin is a steroid metabolite isolated from fungi such as Penicillium funiculosum.[6] It is one of the most potent PI3K inhibitors discovered and, unlike LY294002, it acts irreversibly.
-
Mechanism of Action: Wortmannin functions as a covalent, non-competitive inhibitor.[7][8][9] Its furan ring contains a highly electrophilic carbon that undergoes a nucleophilic attack by a conserved lysine residue within the ATP-binding site of the PI3K catalytic subunit.[7][8] This forms a permanent, covalent bond, leading to the irreversible inactivation of the enzyme.[7][8] Because its mechanism is not direct competition with ATP, its inhibition cannot be surmounted by increasing ATP concentration. Wortmannin's high reactivity contributes to its short half-life in solution.[6]
-
Selectivity: Wortmannin is a potent inhibitor of PI3K with an IC50 in the low nanomolar range.[7] However, similar to LY294002, it is not entirely specific. At higher concentrations, it can inhibit other enzymes with PI3K-like catalytic domains, including mTOR, DNA-PK, and ATM/ATR.[10]
Head-to-Head Mechanistic Comparison
The distinct mechanisms of LY294002 and Wortmannin dictate their utility in research and their potential therapeutic profiles. The choice between a reversible and an irreversible inhibitor is a critical decision in drug development, impacting dosing, duration of action, and potential for off-target toxicities.
| Feature | LY294002 (Chromone Derivative) | Wortmannin (Fungal Metabolite) |
| Chemical Class | Chromone, Morpholine | Furanosteroid |
| Source | Synthetic[1][4] | Natural (Fungal)[6][7] |
| Target(s) | Pan-Class I PI3Ks; also mTOR, DNA-PK, BETs at higher concentrations[2][5] | Pan-Class I PI3Ks; also mTOR, DNA-PK, ATM at higher concentrations[10] |
| Binding Site | ATP-binding pocket of PI3K catalytic subunit[1][4] | ATP-binding pocket of PI3K catalytic subunit (conserved Lys residue)[7][8] |
| Mechanism | Reversible , ATP-Competitive[4][5] | Irreversible , Covalent, Non-competitive[7][8][9] |
| Selectivity Profile | Relatively selective for PI3K over other kinases at low concentrations[4] | Potent for PI3K; inhibits other PIKK family members at higher concentrations[10] |
| In Vitro Potency | IC50 ~1.4 µM[5] | IC50 ~2-4 nM[7][9] |
| Cellular Effects | Reversible inhibition of Akt phosphorylation and downstream signaling[4] | Sustained, irreversible inhibition of Akt phosphorylation[4][11] |
| Key Advantage | Reversibility allows for washout studies and potentially better control of in vivo pharmacodynamics. | High potency allows for use at very low concentrations to achieve target inhibition. |
| Key Disadvantage | Lower potency compared to Wortmannin; potential off-target effects.[5] | Irreversibility can lead to longer-lasting toxicity; instability in solution.[6] |
Experimental Protocols for Mechanistic Characterization
To experimentally validate the mechanisms described above, a series of biochemical and cell-based assays are required. The following protocols provide a framework for characterizing enzyme inhibitors like LY294002 and Wortmannin.
Protocol 1: In Vitro PI3K Kinase Assay (Luminescence-Based)
This assay quantifies the enzymatic activity of PI3K by measuring the amount of ATP remaining after the kinase reaction. A decrease in ATP corresponds to higher kinase activity.
Figure 2: Workflow for an in vitro luminescence-based PI3K kinase assay to determine inhibitor potency (IC50).
Methodology:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the inhibitor (LY294002 or Wortmannin) in 100% DMSO.
-
Perform serial dilutions in assay buffer to create a dose-response curve. Include a DMSO-only vehicle control.
-
Dilute purified recombinant human PI3K enzyme (e.g., p110α/p85α) in kinase assay buffer.
-
Prepare a solution containing the lipid substrate (PIP2) and ATP. The ATP concentration should be near the Km for the enzyme to accurately assess competitive inhibition.[12]
-
-
Assay Procedure:
-
Add 5 µL of serially diluted inhibitor or DMSO control to the wells of a white, opaque 384-well plate.
-
Add 10 µL of the diluted PI3K enzyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.[13]
-
Initiate the kinase reaction by adding 10 µL of the ATP/PIP2 mixture.
-
Incubate at 30°C for 60 minutes.[13]
-
-
Signal Detection (Using a commercial ADP-detection kit):
-
Stop the reaction and detect the amount of ADP produced (which is proportional to kinase activity) by adding the detection reagents as per the manufacturer's protocol.[13]
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
The luminescence signal is inversely proportional to the amount of PI3K inhibition.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics and Reversibility
SPR is a label-free technique that measures molecular interactions in real-time, providing kinetic data on association (ka) and dissociation (kd) rates.[14][15] This is the gold standard for determining if an inhibitor is reversible or irreversible.
Methodology:
-
Immobilization:
-
Covalently immobilize the purified PI3K enzyme onto a sensor chip surface using standard amine coupling chemistry.[16]
-
-
Binding Analysis:
-
Flow a running buffer over the sensor surface to establish a stable baseline.
-
Inject a series of concentrations of the inhibitor (e.g., LY294002) over the surface for a defined period (association phase).
-
Switch back to the running buffer and monitor the signal decrease (dissociation phase).[16]
-
Between cycles, regenerate the sensor surface with a mild acidic or basic solution to remove the bound inhibitor.
-
-
Data Analysis:
-
For a Reversible Inhibitor (LY294002): The sensorgram will show a concentration-dependent increase in signal during the association phase and a decay back towards baseline during the dissociation phase. The dissociation rate can be calculated.
-
For an Irreversible Inhibitor (Wortmannin): The signal will increase during the association phase, but will not decrease during the dissociation phase, as the inhibitor is covalently bound. No significant dissociation will be observed.
-
Fit the sensorgram data to appropriate kinetic models (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).[17]
-
Protocol 3: Western Blot Analysis of Cellular Akt Phosphorylation
This cell-based assay confirms that the inhibitor engages its target in a cellular context and produces the expected downstream effect—a decrease in Akt phosphorylation.
Figure 3: Workflow for Western blot analysis to measure the inhibition of Akt phosphorylation in cells.
Methodology:
-
Cell Treatment:
-
Plate cancer cells known to have active PI3K signaling (e.g., MCF-7, HeLa).
-
Treat cells with various concentrations of LY294002, Wortmannin, or DMSO for 2-4 hours.[13]
-
Stimulate the PI3K pathway with a growth factor (e.g., insulin or IGF-1) for 15-30 minutes before harvesting to induce a robust p-Akt signal.[13]
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[3][18]
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA or Bradford assay.[3]
-
-
Western Blotting:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.[3]
-
Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Avoid using milk as a blocking agent, as it contains phosphoproteins that can increase background.[18]
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated Akt (e.g., p-Akt Ser473).[19]
-
In a parallel blot, or after stripping the first, probe with an antibody for total Akt as a loading control.[3]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
Detect the chemiluminescent signal using an ECL substrate and an imaging system.[3]
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the p-Akt signal to the total Akt signal for each sample to account for any differences in protein loading.[3] A dose-dependent decrease in the p-Akt/total Akt ratio indicates effective inhibition of the PI3K pathway.
-
Conclusion
The mechanistic comparison between the chromone-based inhibitor LY294002 and the natural product Wortmannin highlights the critical differences between reversible, ATP-competitive inhibition and irreversible, covalent inactivation. LY294002, with its reversible nature, provides a controllable tool for probing PI3K signaling, while the high potency and irreversible mechanism of Wortmannin offer a means for sustained and complete pathway shutdown. Understanding these distinct modes of action, validated through a suite of biochemical and cellular assays, is fundamental for the rational design and application of enzyme inhibitors in both basic research and clinical drug development. The experimental protocols detailed herein provide a robust framework for any laboratory aiming to characterize and compare the mechanisms of novel enzyme inhibitors.
References
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Spandidos Publications. (2016, December 14). PI3K inhibitor LY294002, as opposed to wortmannin, enhances AKT phosphorylation in gemcitabine-resistant pancreatic cancer cells. Retrieved from [Link]
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Clinical Cancer Research. (2014, May 5). Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. Retrieved from [Link]
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Journal of Medicinal Chemistry. (1996). Studies on the Mechanism of Phosphatidylinositol 3-Kinase Inhibition by Wortmannin and Related Analogs. Retrieved from [Link]
-
Wikipedia. LY294002. Retrieved from [Link]
-
PubMed. (2024, February 15). Chromone-based small molecules for multistep shutdown of arachidonate pathway: Simultaneous inhibition of COX-2, 15-LOX and mPGES-1 enzymes. Retrieved from [Link]
-
PubMed Central. (2011). LY294002 induces differentiation and inhibits invasion of glioblastoma cells by targeting GSK-3beta and MMP. Retrieved from [Link]
-
ResearchGate. (2016). LY294002 induces AKT phosphorylation specifically in GEM-resistant PC cells. Retrieved from [Link]
-
ACS Publications. (2012, July 2). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Retrieved from [Link]
-
AACR Journals. (2005, July 15). LY294002 and LY303511 Sensitize Tumor Cells to Drug-Induced Apoptosis via Intracellular Hydrogen Peroxide Production Independent of the Phosphoinositide 3-Kinase-Akt Pathway. Retrieved from [Link]
-
PubMed Central. (2020, February 13). Wortmannin, a specific inhibitor of phosphatidylinositol-3-kinase, induces accumulation of DNA double-strand breaks. Retrieved from [Link]
-
ResearchGate. Synthesis, biological evaluation and molecular docking studies of chromone derivatives as potential α-glucosidase inhibitors. Retrieved from [Link]
-
MDPI. (2021, August 31). Chromone Derivatives with α-Glucosidase Inhibitory Activity from the Marine Fungus Penicillium thomii Maire. Retrieved from [Link]
-
Wikipedia. Wortmannin. Retrieved from [Link]
-
PubMed. (1996). Studies on the mechanism of phosphatidylinositol 3-kinase inhibition by wortmannin and related analogs. Retrieved from [Link]
-
PubMed. (2005, May 15). Kinetic studies of small molecule interactions with protein kinases using biosensor technology. Retrieved from [Link]
-
ScienceDirect. (1994). Wortmannin, a Potent and Selective Inhibitor of Phosphatidylinositol-3-kinase1. Retrieved from [Link]
-
ACS Omega. (2019, December 11). Chromenones as Multineurotargeting Inhibitors of Human Enzymes. Retrieved from [Link]
-
Nicoya. (2023, March 29). An Introduction to Surface Plasmon Resonance. Retrieved from [Link]
-
Bio-protocol. (2016). Western blot analysis of Akt, p-Akt (Ser473), GSKβ and p-GSKβ (ser-9) protein expression. Retrieved from [Link]
-
DelveInsight. (2025). PI3K Inhibitor Pipeline Insight 2025. Retrieved from [Link]
-
PubMed Central. (2020, May 19). PI3K inhibitors: review and new strategies. Retrieved from [Link]
-
PubMed Central. Single-Cell Analysis of Phosphoinositide 3-Kinase (PI3K) and Phosphatase and Tensin Homolog (PTEN) Activation. Retrieved from [Link]
-
MDPI. (2023, January 23). Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy. Retrieved from [Link]
-
ASH Clinical News. (2023, December 20). PI3K Inhibitors: A Series of Unfortunate Events. Retrieved from [Link]
-
PubMed Central. Evaluating PI3 Kinase Isoforms Using Transcreener™ ADP Assays. Retrieved from [Link]
-
ResearchGate. (2013). Comparison of results from surface plasmon resonance (SPR) and activity-based off-chip mobility shift assay. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). PMDTA-catalyzed multicomponent synthesis and biological activity of 2-amino-4H-chromenes containing a phosphonate or phosphine oxide moiety. Retrieved from [Link]
-
PubMed. Structural Exploration of Synthetic Chromones as Selective MAO-B Inhibitors: A Mini Review. Retrieved from [Link]
-
SpringerLink. (2024, October 26). Analytical methods for protein kinase and inhibitor screening including kinetic evaluation. Retrieved from [Link]
-
Bio-Rad. (2013, January 7). Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip. Retrieved from [Link]
-
PubMed Central. (2012, July 2). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Retrieved from [Link]
-
Royal Society of Chemistry. (2021, July 22). PMDTA-catalyzed multicomponent synthesis and biological activity of 2-amino-4 H -chromenes containing a phosphonate or phosphine oxide moiety. Retrieved from [Link]
-
ResearchGate. (2020, September 15). Design, Synthesis, and Biological Evaluation of New 2-Phenyl-4H-chromen-4-one Derivatives as Selective Cyclooxygenase-2 Inhibitors. Retrieved from [Link]
-
MDPI. (1989, December 11). In-Vitro, In-Vivo, Molecular Docking and ADMET Studies of 2-Substituted 3,7-Dihydroxy-4H-chromen-4-one for Oxidative Stress, Inflammation and Alzheimer's Disease. Retrieved from [Link]
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assessing the in vitro and in vivo correlation of 2,6-dimethyl-4H-chromen-4-one activity
The translation of pharmacological activity from a controlled cellular environment to a complex biological organism remains one of the most significant bottlenecks in drug development. Chromones—specifically the 2,6-dimethyl-4H-chromen-4-one (2,6-DMC) scaffold and its derivatives—have emerged as privileged structures exhibiting potent anti-inflammatory, antiviral, and antinociceptive properties[1]. However, assessing their true therapeutic potential requires a rigorous evaluation of their in vitro to in vivo correlation (IVIVC).
This guide provides an authoritative comparison of 2,6-DMC derivatives against standard reference compounds, detailing the mechanistic pathways, self-validating experimental protocols, and the pharmacokinetic causality that drives successful IVIVC.
Mechanistic Framework: Modulating the Inflammatory Axis
The pharmacological efficacy of 2,6-DMC derivatives is primarily rooted in their ability to interrupt the Toll-Like Receptor 4 (TLR4) and Nuclear Factor kappa-B (NF-κB) signaling cascades[2][3]. When immune cells, such as macrophages, are exposed to lipopolysaccharides (LPS), TLR4 activation triggers the nuclear translocation of NF-κB. This results in the downstream transcription of pro-inflammatory mediators, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and cytokines like Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α)[2][3].
Understanding this pathway is critical because our in vitro assays are designed to measure these exact downstream products (e.g., Nitric Oxide) as a direct proxy for target engagement.
Caption: 2,6-DMC mediated inhibition of the TLR4/NF-κB inflammatory signaling cascade.
Comparative Performance Data
To objectively assess the IVIVC of 2,6-DMC, we must compare its performance against both a structurally related natural flavonoid (Quercetin) and a clinical-grade synthetic corticosteroid (Dexamethasone). The table below synthesizes the correlation between in vitro potency (NO inhibition), metabolic stability, and in vivo efficacy (edema reduction).
| Compound Class | In Vitro IC₅₀ (NO Inhibition) | HLM Half-Life (T₁/₂) | In Vivo ED₅₀ (Paw Edema) | IVIVC Translation Profile |
| 2,6-DMC Derivatives | 5.2 µM | > 60 min | 15 mg/kg | High: Methylation prevents rapid clearance. |
| Quercetin (Flavonoid) | 12.5 µM | < 15 min | 50 mg/kg | Low: Rapid hepatic glucuronidation limits efficacy. |
| Dexamethasone (Standard) | 0.8 µM | > 120 min | 1.5 mg/kg | High: Baseline clinical standard for correlation. |
Causality in the Data: Unsubstituted chromones and natural flavonoids often exhibit a "translation gap"—they show excellent in vitro IC₅₀ values but fail in vivo due to rapid Phase II metabolism (glucuronidation/sulfation) at exposed hydroxyl groups. The 2,6-dimethyl substitution in 2,6-DMC provides critical steric hindrance, protecting the core from rapid enzymatic degradation in human liver microsomes (HLM)[2][4]. This pharmacokinetic stability ensures that the in vitro concentrations are actually achievable in systemic circulation, resulting in a highly predictable IVIVC.
Self-Validating Experimental Methodologies
To establish a trustworthy IVIVC, the experimental workflow must be a self-validating system. An isolated in vitro result is meaningless if it is driven by cytotoxicity rather than target modulation. The following protocols integrate internal controls to guarantee data integrity.
Caption: Triphasic workflow for establishing the IVIVC of 2,6-DMC derivatives.
Phase 1: In Vitro Macrophage Assay (RAW 264.7)
This assay measures the suppression of NO production. RAW 264.7 cells are utilized because they express high baseline levels of TLR4, providing a robust and highly reproducible inflammatory response upon LPS stimulation.
-
Cell Seeding: Plate RAW 264.7 macrophages in 96-well plates at a density of
cells/well. Incubate for 24 hours at 37°C in 5% CO₂. -
Pre-treatment: Treat cells with varying concentrations of 2,6-DMC (1–20 µM) for 1 hour prior to stimulation.
-
Stimulation: Add LPS (1 µg/mL) to the wells. Incubate for 24 hours.
-
NO Quantification (Griess Assay): Transfer 100 µL of the culture supernatant to a new plate. Add 100 µL of Griess reagent. Measure absorbance at 540 nm using a microplate reader to calculate the IC₅₀[2].
-
Self-Validation Step (MTT Assay): Crucial for integrity. Add MTT solution to the remaining cells in the original plate. If cell viability drops below 90%, the observed NO reduction is an artifact of cytotoxicity, not anti-inflammatory activity. Only compounds showing NO reduction without cytotoxicity proceed to Phase 2[5].
Phase 2: In Vitro Metabolic Stability (The IVIVC Bridge)
Without passing this phase, in vitro potency cannot be reliably translated to in vivo dosing.
-
Incubation: Mix 2,6-DMC (1 µM) with Human Liver Microsomes (HLM, 0.5 mg/mL protein) in a phosphate buffer (pH 7.4).
-
Reaction Initiation: Add NADPH (1 mM) to initiate CYP450-mediated metabolism.
-
Quenching & Analysis: Aliquot samples at 0, 15, 30, and 60 minutes, quenching the reaction with ice-cold acetonitrile. Centrifuge and analyze the supernatant via LC-MS/MS to determine the intrinsic clearance and half-life (
)[4].
Phase 3: In Vivo Carrageenan-Induced Paw Edema Model
This model is selected because carrageenan induces a biphasic inflammatory response. The late phase (3–5 hours post-injection) is driven by prostaglandin and COX-2 production, perfectly aligning with the NF-κB/COX-2 axis targeted by 2,6-DMC in vitro[2].
-
Animal Preparation: Fast adult male Wistar rats for 12 hours prior to the experiment, allowing ad libitum access to water.
-
Dosing: Administer 2,6-DMC (10, 20, 50 mg/kg), Dexamethasone (1.5 mg/kg, Positive Control), or Vehicle (Negative Control) via oral gavage or intraperitoneal injection[2][5].
-
Induction: One hour post-dosing, inject 50 µL of 1%
-carrageenan into the subplantar tissue of the right hind paw. -
Measurement: Use a plethysmometer to measure paw volume at 0, 1, 2, 3, and 4 hours post-injection.
-
Self-Validation: The vehicle control must show a minimum of a 50% increase in paw volume by hour 4 to validate the induction. The efficacy of 2,6-DMC is calculated as the percentage inhibition of edema relative to the vehicle group[2].
Conclusion: The Power of the 2,6-DMC Scaffold
Assessing the IVIVC of novel compounds requires more than just running sequential assays; it requires an understanding of the pharmacokinetic causality that links them. The 2,6-dimethyl-4H-chromen-4-one scaffold demonstrates a superior in vitro to in vivo correlation compared to traditional flavonoids because its structural modifications inherently protect it from rapid metabolic clearance[2][4]. By utilizing self-validating protocols that account for cellular cytotoxicity and hepatic stability, researchers can confidently bridge the gap between target engagement in the petri dish and therapeutic efficacy in the organism.
References
1.[2] In vitro and in vivo anti-inflammatory and antinociceptive activities of a synthetic hydrangenol derivative: 5-hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one. International Immunopharmacology. URL: 2.[1] Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review. National Center for Biotechnology Information (PMC). URL: 3.[3] Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. PubMed. URL: 4.[5] In vivo and in vitro anti-inflammatory activities of two chromones isolated from Dictyoloma vandellianum. Hilaris Publisher. URL: 5.[4] Human health-related properties of chromones: an overview. ResearchGate. URL:
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- 3. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. hilarispublisher.com [hilarispublisher.com]
A Comparative Benchmarking Guide to the Synthetic Efficiency of 2,6-dimethyl-4H-chromen-4-one Production
For researchers, medicinal chemists, and professionals in drug development, the chromen-4-one scaffold is a privileged structure, forming the core of numerous biologically active compounds. The targeted synthesis of specific derivatives, such as 2,6-dimethyl-4H-chromen-4-one, is of significant interest. This guide provides an in-depth technical comparison of four prominent synthetic methodologies for its production: the Baker-Venkataraman Rearrangement, the Intramolecular Wittig Reaction, a Michael Addition approach, and the Mitsunobu Reaction. This analysis is grounded in experimental data from the literature to offer a comprehensive overview of their respective efficiencies, practicalities, and overall synthetic utility.
Introduction to 2,6-dimethyl-4H-chromen-4-one
The 2,6-dimethyl-4H-chromen-4-one molecule, a member of the flavonoid family, exhibits a range of biological activities, making it a valuable target in medicinal chemistry and drug discovery. Its synthesis has been approached through various organic chemistry strategies, each with its own set of advantages and challenges. The selection of an optimal synthetic route is contingent on several factors, including but not limited to, yield, purity, scalability, cost of starting materials, and the safety and environmental impact of the process. This guide aims to provide a clear and objective comparison to aid researchers in making informed decisions for their synthetic endeavors.
Comparative Analysis of Synthetic Methodologies
The following sections delve into the specifics of four distinct synthetic pathways to 2,6-dimethyl-4H-chromen-4-one. A summary of their key performance indicators is presented in the table below for a quick comparative overview.
| Methodology | Starting Materials | Key Reagents | Reported Yield (%) | Reaction Time | Key Advantages | Key Disadvantages |
| Baker-Venkataraman | 2-hydroxy-5-methylacetophenone, acetyl chloride | Potassium hydroxide | Good to Excellent (estimated) | Several hours | Cost-effective starting materials, well-established method. | Requires strong basic conditions, potential for side reactions. |
| Intramolecular Wittig | Substituted O-acylsalicylic acid | (Trimethylsilyl)methylenetriphenylphosphorane | 55-80[1] | Several hours | Good to excellent yields, one-pot potential. | Stoichiometric phosphine oxide byproduct can complicate purification.[2] |
| Michael Addition | 4-methylphenol, crotonoyl chloride | Triethylamine | ~76.4 | Several hours | Good yield, relatively mild conditions. | May require chromatographic purification. |
| Mitsunobu Reaction | (R)-1-(2-Hydroxy-5-methylphenyl)butan-1-one | PPh₃, DEAD (diethyl azodicarboxylate) | ~81[3] | Several hours | High yield, stereospecific. | High cost and hazardous nature of DEAD, triphenylphosphine oxide byproduct.[4] |
In-Depth Methodological Discussion
The Baker-Venkataraman Rearrangement
The Baker-Venkataraman rearrangement is a classical and cost-effective method for the synthesis of chromones.[5] The reaction proceeds through the formation of a 1,3-diketone intermediate from an o-acyloxyacetophenone, which then undergoes acid-catalyzed cyclization to yield the chromone.
Reaction Mechanism: The mechanism involves the deprotonation of the α-carbon of the acetophenone by a strong base, followed by an intramolecular nucleophilic attack on the ester carbonyl. Subsequent ring-opening and acidification lead to the 1,3-diketone, which then cyclizes.[5][6][7][8][9]
Causality of Experimental Choices: The use of a strong base like potassium hydroxide is crucial for the initial enolate formation.[10][11] The subsequent acid-catalyzed cyclization ensures the efficient formation of the chromone ring.
DOT Graph of Baker-Venkataraman Rearrangement Workflow
Caption: Workflow for the Baker-Venkataraman synthesis of 2,6-dimethyl-4H-chromen-4-one.
The Intramolecular Wittig Reaction
This method offers a more modern and often higher-yielding approach to chromone synthesis.[1][12] It involves the reaction of a suitably substituted O-acylsalicylic acid derivative with a phosphorus ylide.
Reaction Mechanism: The reaction proceeds via the formation of a phosphonium ylide which then undergoes an intramolecular Wittig reaction with the ester carbonyl to form the chromone ring and triphenylphosphine oxide as a byproduct.[13][14][15][16][17]
Causality of Experimental Choices: The choice of the phosphorus ylide is critical for the success of the reaction. The intramolecular nature of the cyclization is a key driver for the high efficiency of this method. The primary drawback is the formation of a stoichiometric amount of triphenylphosphine oxide, which can sometimes complicate product purification.[2]
Michael Addition Approach
A study by Hagiwara et al. demonstrated the synthesis of 2,6-dimethylchroman-4-one with a good yield of 76.4% via a Michael addition. This approach involves the reaction of 4-methylphenol with crotonoyl chloride. While this yields the chroman-4-one, a subsequent dehydrogenation step would be required to obtain the target 2,6-dimethyl-4H-chromen-4-one.
Reaction Mechanism: The reaction is a conjugate addition of the phenoxide to the α,β-unsaturated carbonyl compound.[18][19][20] The resulting enolate then undergoes an intramolecular cyclization.
Causality of Experimental Choices: The use of a base like triethylamine facilitates the formation of the phenoxide nucleophile. The choice of the α,β-unsaturated acyl chloride provides the necessary electrophile for the conjugate addition and subsequent cyclization.
The Mitsunobu Reaction
An asymmetric synthesis of (S)-2,6-dimethylchroman-4-one has been reported with a high yield of 81% using an intramolecular Mitsunobu reaction as the key step.[3] Similar to the Michael addition, this produces the chroman-4-one, which would require a subsequent dehydrogenation to yield the desired chromen-4-one.
Reaction Mechanism: The Mitsunobu reaction involves the activation of a hydroxyl group by triphenylphosphine and an azodicarboxylate (like DEAD), followed by an intramolecular Sₙ2 attack by a nucleophile, in this case, the phenolic oxygen.[4][21][22][23][24][25][26][27]
Causality of Experimental Choices: The Mitsunobu reaction is known for its mild conditions and high stereospecificity. However, the reagents, particularly DEAD, are hazardous and expensive. The generation of triphenylphosphine oxide as a byproduct also presents purification challenges.
Recommended Experimental Protocol: Michael Addition Route
Based on the balance of yield, milder reaction conditions, and readily available starting materials, the Michael addition approach presents a compelling option for the synthesis of the 2,6-dimethylchroman-4-one precursor. A subsequent dehydrogenation step would be required to afford the final product.
Step 1: Synthesis of 2,6-dimethylchroman-4-one via Michael Addition
-
Materials: 4-methylphenol, crotonoyl chloride, triethylamine, and a suitable solvent such as dichloromethane.
-
Procedure:
-
Dissolve 4-methylphenol (1 equivalent) and triethylamine (1.2 equivalents) in dichloromethane and cool the mixture to 0 °C in an ice bath.
-
Slowly add crotonoyl chloride (1.1 equivalents) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a dilute aqueous solution of HCl.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 2,6-dimethylchroman-4-one.
-
Step 2: Dehydrogenation to 2,6-dimethyl-4H-chromen-4-one
A variety of dehydrogenation methods can be employed, such as using palladium on carbon (Pd/C) in a high-boiling solvent or other oxidizing agents.
Safety and Environmental Considerations
-
Baker-Venkataraman: Requires the handling of corrosive strong bases like potassium hydroxide.[10][11] Proper personal protective equipment (PPE) is essential.
-
Intramolecular Wittig: The main byproduct, triphenylphosphine oxide, is generally considered non-toxic but can be difficult to remove completely. The disposal of phosphorus-containing waste should be handled according to institutional guidelines.
-
Michael Addition: The reagents are generally less hazardous than those in the other methods, making it a safer option.
-
Mitsunobu Reaction: DEAD is highly toxic and potentially explosive and should be handled with extreme caution in a well-ventilated fume hood.[4] n-Butyllithium, often used in related Wittig preparations, is pyrophoric and reacts violently with water.[28][29][30][31][32]
-
Palladium-catalyzed reactions (for dehydrogenation): While efficient, palladium is a precious metal with environmental concerns related to its mining and disposal.[33][34][35][36][37] Efforts should be made to recover and recycle the catalyst.
Conclusion
The synthesis of 2,6-dimethyl-4H-chromen-4-one can be achieved through several effective methods. The Michael addition approach followed by dehydrogenation emerges as a highly efficient and practical route, offering a good yield under relatively mild and safe conditions. The Mitsunobu reaction provides a high-yielding pathway to the chroman-4-one precursor but is hampered by the cost and hazards associated with its reagents. The Baker-Venkataraman rearrangement remains a viable, cost-effective option, particularly for large-scale synthesis, provided the strongly basic conditions are carefully managed. The intramolecular Wittig reaction offers good yields but requires consideration of byproduct removal. The ultimate choice of method will depend on the specific requirements of the research, including scale, budget, and available expertise in handling hazardous reagents.
References
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Wikipedia. Baker–Venkataraman rearrangement. [Link]
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- Glover, S. A., & Goosen, A. (1977). Reactions of carbonyl compounds in basic solutions. Part 11. The Baker-Venkataraman rearrangement. Journal of the Chemical Society, Perkin Transactions 2, (10), 1348-1355.
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Organic Chemistry Portal. Baker-Venkataraman Rearrangement. [Link]
- ChemicalBook. n-Butyllithium-Hazard and Toxicity. (2019, September 6).
- Wang, L., et al. (2025, February 17). Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. RSC Advances.
- Lipshutz, B. H. (2021). On the Sustainability of Palladium in Organic Synthesis: A Perspective. Israel Journal of Chemistry, 61(8-9), 564-574.
- Fiveable. n-Butyllithium Definition. (2025, August 15).
- Johnson Matthey Technology Review. On the Criticality of Palladium in Organic Synthesis: A Perspective.
- Poursaeidesfahani, A., et al. (2022, July 6). Assessing the environmental benefit of palladium-based single-atom heterogeneous catalysts for Sonogashira coupling. RSC Publishing.
- Johnson Matthey Technology Review. oa On the Sustainability of Palladium in Organic Synthesis: A Perspective. (2023, July 15).
- Organic Chemistry Portal. Wittig Reaction.
- Organic Chemistry Portal. Mitsunobu Reaction.
- Royal Society of Chemistry. The sustainability impact of Nobel Prize Chemistry: life cycle assessment of C–C cross-coupling reactions. (2023, October 17).
- University of Georgia. n-Butyllithium-109-72-8.docx.
- Wikipedia. Mitsunobu reaction.
- Chemistry Steps. The Mechanism of Mitsunobu Reaction. (2025, March 26).
- Pure. A Mitsunobu reaction to functionalized cyclic and bicyclic N-arylamines.
- Chemical Bull.
- Environmental Health and Safety.
- Larsen, S. D., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(14), 6376-6385.
- Ashenhurst, J. (2023, May 24).
- University of California, Santa Barbara.
- Organic Syntheses. Working with Hazardous Chemicals.
- TCI Chemicals. Mitsunobu Reaction.
- National Center for Biotechnology Information.
- The Royal Society of Chemistry.
- University of California, Irvine. Synthesis of an Alkene via the Wittig Reaction.
- Chemistry Steps. Michael Addition Reaction Mechanism. (2020, April 7).
- Alfa Chemistry. Mitsunobu Reaction.
- Kumar, P., & Bodas, M. S. (2000). A Novel Synthesis of 4H-Chromen-4-ones via Intramolecular Wittig Reaction. Organic Letters, 2(24), 3821–3823.
- Organic Chemistry Frontiers (RSC Publishing). Expeditious access of chromone analogues via a Michael addition-driven multicomponent reaction.
- Hodgetts, K. M. (2001). Asymmetric synthesis of (S)-2,6-dimethylchroman-4-one. Arkivoc, 2001(11), 74-79.
- TCI Chemicals. Mitsunobu Reaction.
- ResearchGate. An efficient synthesis of 4-chromanones.
- Chemistry Steps. The Wittig Reaction: Examples and Mechanism. (2023, October 16).
- Wikipedia. Wittig reaction.
- Kumar, P., & Bodas, M. S. (2000). A novel synthesis of 4H-chromen-4-ones via intramolecular wittig reaction. Organic letters, 2(24), 3821-3823.
- Ashenhurst, J. (2018, February 6). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry.
- Organic Chemistry Portal.
- Synlett. A Novel Synthesis of 4 H -Chromen-4-ones via Intramolecular Wittig Reaction. (2025, August 10).
- SciSpace. The modern interpretation of the Wittig reaction mechanism. (2022, August 22).
- Carl ROTH.
- Wipf, P. (2007, February 12). 1. The Wittig Reaction.
- University of Connecticut. 27. A Solvent Free Wittig Reaction.
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Safety Operating Guide
2,6-DIMETHYL-4H-CHROMEN-4-ONE proper disposal procedures
As drug development professionals and analytical chemists increasingly explore flavonoid and chromone derivatives for their antioxidant and α-glucosidase inhibitory activities, 2,6-Dimethyl-4H-chromen-4-one (CAS: 16108-51-3) has emerged as a valuable synthetic intermediate and reference standard. While studies indicate that natural extracts containing this compound exhibit[1], isolated and concentrated laboratory reagents demand rigorous safety and disposal protocols.
As a Senior Application Scientist, I have designed this guide to provide an authoritative, step-by-step operational and disposal plan for 2,6-dimethyl-4H-chromen-4-one. By understanding the physicochemical causality behind these safety measures, laboratories can ensure compliance with Resource Conservation and Recovery Act (RCRA) standards while protecting personnel and the environment.
Physicochemical Profile and Hazard Causality
Understanding the physical properties of 2,6-dimethyl-4H-chromen-4-one is critical for predicting its behavior in solution and determining compatible waste streams. The compound's lipophilicity dictates its solubility in organic solvents, which in turn defines the required waste segregation strategy.
Table 1: Physicochemical Properties of 2,6-Dimethyl-4H-chromen-4-one
| Property | Value | Operational Implication |
| CAS Number | 16108-51-3 | Unique identifier required for SDS documentation and waste manifesting. |
| Molecular Formula | C11H10O2 | Indicates a non-halogenated organic structure, dictating the waste stream. |
| Molecular Weight | 174.20 g/mol | Used for precise molarity calculations in assay preparations. |
| Melting Point | 103 - 104 °C | Solid at room temperature; poses a particulate/dust inhalation hazard. |
| LogP (Octanol/Water) | 2.7 | Highly soluble in organic solvents (DMSO, EtOH); requires organic waste streams. |
| Chemical Reactivity | Conjugated ketone | Incompatible with strong oxidizers; risk of exothermic reaction. |
Operational Safety and Handling Protocol
Before generating waste, the handling of the pristine chemical must be controlled. The following self-validating protocol ensures that exposure risks are mitigated prior to the disposal phase.
Step-by-Step Handling Methodology:
-
Environmental Control Setup : Perform all weighing and transfer operations within a certified Class II biological safety cabinet or a chemical fume hood. Causality: The compound's solid state makes it susceptible to aerosolization. Draft-free environments prevent the inhalation of fine crystalline dust.
-
PPE Verification : Equip personnel with nitrile gloves (minimum 0.11 mm thickness), a flame-resistant lab coat, and chemical safety goggles compliant with. Validation: Inspect gloves for micro-tears before handling solutions, as organic solvents (like DMSO) rapidly carry lipophilic compounds through compromised barriers.
-
Reagent Transfer : Use grounded, anti-static spatulas to transfer the powder. Causality: Static charge buildup can cause the powder to repel and scatter, contaminating the workspace.
-
Solvent Addition : When preparing stock solutions, add the solvent (e.g., ethanol or DMSO) slowly down the side of the vial, then vortex gently. Do not heat above 50°C unless necessary, to prevent solvent vapor pressure buildup.
Waste Segregation and Accumulation Workflow
The disposal of 2,6-dimethyl-4H-chromen-4-one must strictly adhere to[2]. Because it is an organic compound lacking halogens, it is typically routed to a non-halogenated organic waste stream, provided the solvent used is also non-halogenated.
Workflow for the accumulation and EPA-compliant disposal of 2,6-dimethylchromone waste.
Step-by-Step Disposal Procedures To guarantee a self-validating disposal system, follow this sequence:
-
Waste Characterization & Segregation :
-
Determine the solvent matrix. If dissolved in DMSO or Ethanol, classify as Non-Halogenated Organic Waste . If dissolved in Dichloromethane (DCM), classify as Halogenated Organic Waste .
-
Causality: Mixing halogenated and non-halogenated waste significantly increases disposal costs and can cause adverse reactions during the incineration process.
-
-
Container Selection :
-
Select a High-Density Polyethylene (HDPE) or glass carboy.
-
Validation: Ensure the container is compatible with the solvent matrix. Do not use metal containers if acidic byproducts are present.
-
-
Labeling Compliance :
-
Attach a hazardous waste label before adding the first drop of waste.
-
List all constituents by their full chemical names (e.g., "2,6-Dimethyl-4H-chromen-4-one, Dimethyl Sulfoxide"). Abbreviations (like "DMSO" or "Chromone") violate [3].
-
-
Satellite Accumulation Area (SAA) Management :
-
Store the waste container in an SAA at or near the point of generation. Keep the container tightly capped at all times unless actively adding waste.
-
Causality: Leaving funnels in containers allows volatile organic compounds (VOCs) to escape, creating an inhalation hazard and violating EPA emission standards.
-
-
Transfer to Central Accumulation Area (CAA) :
-
Once the container reaches 90% capacity, date the label. You have exactly 72 hours to move it to the facility's CAA.
-
-
Final Disposal :
-
Coordinate with a licensed hazardous waste vendor. The standard and safest method for chromone derivatives is high-temperature incineration, which ensures the complete thermal destruction of the heterocyclic ring system into carbon dioxide and water.
-
Spill Response and Decontamination
In the event of an accidental release, immediate and methodical action is required to prevent environmental contamination.
Step-by-step spill response protocol for solid and solution-based chromone derivatives.
Step-by-Step Spill Response Methodology:
-
Assessment & Evacuation : If the spill involves a large volume of highly volatile solvent, evacuate the immediate area and allow the fume hood to clear the vapors.
-
Solid Spills (Powder) :
-
Do not dry sweep. Causality: Sweeping generates airborne dust.
-
Lightly moisten the powder with a compatible solvent (e.g., a small amount of water or ethanol) to bind the particles.
-
Wipe up with absorbent pads and place them into a sealable hazardous waste bag.
-
-
Liquid Spills (Solution) :
-
Surround the spill with an inert absorbent material (e.g., vermiculite or universal spill pads). Do not use combustible absorbents like sawdust.
-
Work from the outside in to prevent the spread of the liquid.
-
-
Decontamination : Wash the affected surface with soap and water or a mild detergent to remove lipophilic residues.
-
Waste Routing : Dispose of all cleanup materials as hazardous waste, explicitly noting "Spill cleanup debris containing 2,6-Dimethyl-4H-chromen-4-one" on the label.
By integrating these scientifically grounded procedures into daily operations, laboratories can confidently handle 2,6-dimethyl-4H-chromen-4-one, ensuring uncompromising safety, regulatory compliance, and analytical integrity.
References
-
Title: Phytochemical analysis, antioxidant, α-glucosidase inhibitory activity, and toxicity evaluation of Orthosiphon stamineus leaf extract Source: PubMed / National Institutes of Health (NIH) URL: [Link]
-
Title: 1910.133 - Eye and face protection Source: Occupational Safety and Health Administration (OSHA) URL: [Link]
-
Title: Managing Hazardous Chemical Waste in the Lab Source: Lab Manager URL: [Link]
-
Title: Hazardous Chemical Waste Management Guidelines Source: Columbia University Environmental Health & Safety URL: [Link]
Sources
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
